3-Isopropoxyazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)8-6-3-7-4-6/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPXZDLCMWTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680042 | |
| Record name | 3-[(Propan-2-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871791-79-6 | |
| Record name | 3-[(Propan-2-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Isopropoxyazetidine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-isopropoxyazetidine, a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability. The 3-isopropoxy substitution offers a specific modification that can influence lipophilicity and molecular interactions. This document details the chemical structure, core properties, a robust synthetic pathway from commercially available precursors, and predicted spectroscopic data for this compound. Furthermore, it explores the reactivity of the azetidine ring and the potential applications of this compound in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability, enhanced solubility, and reduced off-target activity when replacing more traditional saturated heterocycles like pyrrolidine or piperidine. The strategic functionalization of the azetidine ring allows for the fine-tuning of a molecule's properties to optimize its drug-like characteristics. 3-Substituted azetidines, in particular, are of significant interest as they introduce diverse functionalities that can engage with biological targets and modulate pharmacokinetic profiles. This compound serves as a key building block in this context, offering a balance of polarity and lipophilicity that can be advantageous in designing molecules with improved brain penetration and oral bioavailability. This guide will delve into the specific attributes of this compound, providing a foundational understanding for its application in research and development.
Chemical Properties and Structure of this compound
This compound is a substituted azetidine derivative with an isopropoxy group at the 3-position of the heterocyclic ring. It is often supplied and handled as its hydrochloride salt to improve stability and ease of handling.
Core Chemical Structure
The structure of this compound is characterized by the strained four-membered azetidine ring, which influences its conformational preferences and reactivity. The isopropoxy group introduces a lipophilic character while the nitrogen atom provides a site for further functionalization and potential salt formation.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 871791-79-6 | 871657-49-7 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol |
| Appearance | - | Pale yellow hygroscopic powder |
| Purity | - | ≥ 97% |
| Storage | - | Store at 0-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. This involves a Williamson ether synthesis to introduce the isopropoxy group, followed by the deprotection of the Boc (tert-butoxycarbonyl) group.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Williamson Ether Synthesis of N-Boc-3-isopropoxyazetidine
The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated for nucleophilic substitution. A common and effective strategy is to deprotonate the alcohol with a strong base to form an alkoxide, which then reacts with an isopropyl halide.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Iodopropane or 2-bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-isopropoxyazetidine.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the hydroxyl group of the sterically hindered N-Boc-3-hydroxyazetidine.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.
-
2-Iodopropane: Iodide is an excellent leaving group, promoting a faster reaction rate compared to bromide or chloride.
Step 2: Deprotection of N-Boc-3-isopropoxyazetidine
The Boc protecting group is acid-labile and can be readily removed under acidic conditions to yield the free amine.
Materials:
-
N-Boc-3-isopropoxyazetidine
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-isopropoxyazetidine (1 equivalent) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the this compound hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
Causality Behind Experimental Choices:
-
4 M HCl in Dioxane: This is a common and effective reagent for Boc deprotection. The anhydrous conditions prevent unwanted side reactions. The use of a pre-made solution ensures accurate stoichiometry of the acid.
-
Trifluoroacetic Acid (TFA): An alternative strong acid that can be used, typically in a solvent like DCM. The excess TFA and DCM can be removed by rotary evaporation.
-
Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt, which is typically insoluble in ether.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | m | 1H | CH (azetidine ring) |
| ~ 3.80 | m | 1H | CH (isopropyl group) |
| ~ 3.60 | t | 2H | CH₂ (azetidine ring) |
| ~ 3.10 | t | 2H | CH₂ (azetidine ring) |
| ~ 1.15 | d | 6H | 2 x CH₃ (isopropyl group) |
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70.0 | CH (azetidine ring) |
| ~ 68.0 | CH (isopropyl group) |
| ~ 50.0 | CH₂ (azetidine ring) |
| ~ 22.0 | CH₃ (isopropyl group) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |
| 2850 - 2980 | Strong | C-H stretch (aliphatic) |
| 1050 - 1150 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the azetidine ring.
| m/z | Possible Fragment |
| 115 | [M]⁺ |
| 100 | [M - CH₃]⁺ |
| 72 | [M - C₃H₇]⁺ |
| 57 | [C₃H₅N]⁺ |
| 43 | [C₃H₇]⁺ |
Reactivity and Applications in Drug Discovery
Reactivity of the Azetidine Nitrogen
The nitrogen atom in this compound is a secondary amine and therefore nucleophilic. It readily undergoes reactions typical of secondary amines, such as:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. This is a common strategy for incorporating the azetidine moiety into a larger molecule.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Caption: Key reactions of the this compound nitrogen.
Applications in Medicinal Chemistry
This compound is a valuable building block for the synthesis of novel drug candidates. Its incorporation can lead to:
-
Improved CNS Penetration: The balance of lipophilicity from the isopropoxy group and the polarity of the azetidine nitrogen can be tuned to optimize blood-brain barrier permeability. Several patents for azetidine derivatives indicate their potential for treating CNS disorders.[1][2]
-
Enhanced Metabolic Stability: The strained azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible ring systems.
-
Increased Solubility: The nitrogen atom of the azetidine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the parent molecule.
-
Novel Chemical Space: The unique three-dimensional structure of the azetidine scaffold allows for the exploration of new chemical space and the development of compounds with novel intellectual property.
While specific drugs containing the this compound fragment are not yet on the market, the broader class of 3-alkoxyazetidines is actively being explored in various therapeutic areas. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery programs.
Safety and Handling
This compound hydrochloride is a hygroscopic powder and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, and insights into its reactivity and potential applications. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the strategic use of functionalized azetidines like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- Use of a compound of formula (I) wherein R<1> is aryl; and R<2>, R<3>, R<4>, R<5> and R<6> which may be the same or different are selected from H, alkyl and aryl, or a pharmaceutically acceptable salt or prodrug thereof, in the manufacture of a medicament for neuroprotection in a subject or for the treatment of cerebral ischaemia, central nervous system injury or eye diseases.
-
WO/2023/214119 AZETIDINE COMPOUNDS, PHARMACEUTICAL COMPOSITIONS THEREOF, PREPARATION METHODS AND THEIR USES IN THE TREATMENT OF CNS DISORDERS. WIPO Patentscope. [Link]
-
Azetidine and piperidine compounds useful as PDE10 inhibitors. Eureka | Patsnap. [Link]
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Wiley Online Library. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]
- US9139593B2 - Azetidine compounds, compositions and methods of use.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
New azetidine derivatives, pharmaceutical compositions and uses thereof. Patsnap Eureka. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
A Brønsted Acidic Deep Ectectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
CASPRE - 13C NMR Predictor. CASPRE. [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]
-
A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]
-
Simulate and predict NMR spectra. NMRDB.org. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
PROSPRE - 1H NMR Predictor. PROSPRE. [Link]
-
13C NMR predictor. virtual Chemistry 3D. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]
-
Table of Characteristic IR Absorptions. Chem LibreTexts. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Organic Chemistry Portal. [Link]
-
Interpreting Infrared Spectra. Specac. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
ESI and MALDI mass spectrometry of large POSS oligomers. Polymer Science and Engineering : UMass Amherst. [Link]
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
-
Medicinal Chemistry II | Thiazides, Loop Diuretics and Potassium Sparing Diuretics. YouTube. [Link]
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. PubMed. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 3-Isopropoxyazetidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Isopropoxyazetidine hydrochloride, a valuable building block in contemporary drug discovery. The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its unique three-dimensional geometry and its ability to confer desirable pharmacokinetic properties.[1][2][3] This document, intended for researchers, medicinal chemists, and process development scientists, details a logical and field-proven three-step synthetic sequence. The narrative emphasizes the causality behind experimental choices, providing a self-validating framework for the synthesis and characterization of the target compound.
Introduction: The Strategic Value of the Azetidine Moiety
The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in pharmaceutical research. Its inherent ring strain imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[2] Furthermore, the non-planar structure of the azetidine ring allows for the exploration of novel chemical space, often leading to improvements in metabolic stability, aqueous solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties.[3] The 3-substituted azetidine motif, in particular, is a key component in a number of clinically approved drugs and late-stage clinical candidates.[1] this compound hydrochloride serves as a versatile intermediate, enabling the introduction of a key pharmacophoric element in the design of novel therapeutics, especially in the realm of neurological disorders.[4]
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound hydrochloride can be logically approached through a three-stage process, commencing with a commercially available and well-characterized starting material, N-Boc-3-hydroxyazetidine.
Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.
A detailed, scalable procedure has been reported in the patent literature. [5]
Stage 2: Synthesis of N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis
The introduction of the isopropoxy group is achieved through a Williamson ether synthesis. The choice of base and solvent is critical for the success of this S(_N)2 reaction. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is preferred to enhance the nucleophilicity of the alkoxide. [1]A moderately strong base like sodium hydride is effective for deprotonation.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-isopropoxyazetidine.
Stage 3: Synthesis of this compound Hydrochloride (Boc Deprotection)
The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt. A solution of hydrogen chloride in an organic solvent like dioxane or methanol is typically employed for this transformation. [1] Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq.) in a 4 M solution of HCl in 1,4-dioxane (10 volumes).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration. Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a solid.
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following data are predicted based on the structure and analysis of similar compounds. [3] Table 1: Physicochemical and Spectroscopic Data for this compound Hydrochloride
| Property | Predicted Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, D₂O) δ (ppm) | 4.60-4.52 (m, 1H), 4.40-4.28 (m, 2H), 4.15-4.05 (m, 2H), 3.85 (sept, J = 6.1 Hz, 1H), 1.20 (d, J = 6.1 Hz, 6H) |
| ¹³C NMR (101 MHz, D₂O) δ (ppm) | 71.2, 68.5, 50.8 (2C), 21.5 (2C) |
| Mass Spec (ESI+) m/z | 116.1 [M+H]⁺ |
Safety and Handling
Azetidine and its derivatives should be handled with care in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. [7]
-
Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
2-Bromopropane: A flammable and toxic liquid.
-
HCl in Dioxane: A corrosive and flammable solution.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound hydrochloride. The strategy leverages robust and well-understood chemical transformations, ensuring high yields and purity of the final product. This versatile building block is poised for broad application in the synthesis of novel therapeutic agents, and this guide provides the necessary framework for its successful implementation in a research and development setting.
References
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Sparrow. (2025). What are the safety precautions when handling azetidine?. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]
-
Chem-Impex. (n.d.). 3-Isopropoxy-azetidine hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Applications of this compound Hydrochloride in Chemistry. [Link]
- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Sources
3-Isopropoxyazetidine: A Strategic Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Small Rings in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to imbue drug candidates with desirable physicochemical and pharmacological properties. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, often leading to improved metabolic stability, enhanced solubility, and novel intellectual property.[1] This guide focuses on a particularly valuable derivative: 3-isopropoxyazetidine. The introduction of the isopropoxy group at the 3-position of the azetidine ring provides a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.
This technical guide will provide a comprehensive overview of this compound as a building block, from its synthesis and functionalization to its strategic application in drug design, supported by experimental protocols and an analysis of its impact on key drug-like properties.
The Strategic Advantage of the this compound Moiety
The utility of this compound in medicinal chemistry stems from the synergistic contribution of the azetidine ring and the 3-isopropoxy substituent. This combination offers several key advantages:
-
Metabolic Stability: The azetidine ring is known to be more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocycles like piperidine.[1] This increased stability can lead to a longer in vivo half-life and improved drug exposure.
-
Physicochemical Properties: The isopropoxy group can favorably modulate a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and off-target effects. The ether oxygen can also act as a hydrogen bond acceptor, potentially improving aqueous solubility and target engagement.[1]
-
Three-Dimensionality and Novel Chemical Space: As a non-planar, rigid scaffold, this compound allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of aromatic-rich compounds. This can lead to improved target selectivity and reduced off-target toxicity.
-
Bioisosteric Replacement: The 3-alkoxyazetidine motif can be considered a "stretched" or non-classical bioisostere of other common heterocyclic rings in medicinal chemistry, such as morpholine. This substitution can maintain or improve biological activity while altering physicochemical properties to overcome liabilities associated with the original scaffold.
Synthesis of the this compound Core
The synthesis of this compound typically begins with the commercially available precursor, N-Boc-3-hydroxyazetidine. The key transformation is the O-alkylation of the hydroxyl group. Two common and effective methods for this are the Williamson ether synthesis and the Mitsunobu reaction.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers. In this case, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson Ether Synthesis of N-Boc-3-isopropoxyazetidine.
Experimental Protocol: Synthesis of N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
2-Iodopropane or 2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.
-
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is another effective method for converting alcohols to ethers, particularly when SN2 reactions are sluggish. This reaction proceeds with an inversion of stereochemistry if the alcohol is chiral.
Experimental Protocol: Synthesis of N-Boc-3-isopropoxyazetidine via Mitsunobu Reaction
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
Isopropanol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.
-
Deprotection of the Boc Group
Once N-Boc-3-isopropoxyazetidine is synthesized, the Boc protecting group can be readily removed under acidic conditions to yield the free amine, which is then ready for further functionalization.
Experimental Protocol: Boc Deprotection of N-Boc-3-isopropoxyazetidine
-
Materials:
-
N-Boc-3-isopropoxyazetidine
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield this compound hydrochloride.
-
N-Functionalization of the this compound Core
The secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents, allowing for the exploration of chemical space and the optimization of drug-like properties. Common N-functionalization reactions include N-alkylation and N-acylation.
N-Alkylation
N-alkylation introduces alkyl groups onto the azetidine nitrogen, which can influence the compound's polarity, lipophilicity, and metabolic stability.
Diagram of the N-Alkylation Workflow:
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: N-Benzylation of this compound
-
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
N-Acylation
N-acylation introduces an amide bond, which is a key functional group in many pharmaceuticals. This can be achieved using various acylating agents.
Experimental Protocol: N-Acylation of this compound with an Acid Chloride
-
Materials:
-
This compound hydrochloride
-
Benzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Impact on Physicochemical Properties: A Data-Driven Perspective
The true value of a building block is demonstrated through its predictable impact on the properties of the final molecule. While extensive quantitative data for this compound itself is emerging, we can draw valuable insights from related azetidine derivatives and general principles of medicinal chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| pKa (conjugate acid) | 9.0 - 10.0 | Computational prediction |
| cLogP | 0.5 - 1.0 | Computational prediction |
Note: These are estimated values and can vary depending on the prediction software and the specific salt form. The pKa of the azetidine nitrogen is expected to be slightly lower than that of larger cyclic amines like piperidine due to ring strain.[1] The calculated LogP suggests that the this compound fragment itself has a favorable balance of hydrophilicity and lipophilicity.
Case Studies in Drug Discovery
While specific clinical candidates containing the this compound moiety are not yet widely disclosed in the public domain, numerous patent applications from major pharmaceutical companies highlight its use in the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The frequent appearance of this scaffold in recent patent literature underscores its value to medicinal chemists in their quest for new drug entities.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust, three-dimensional azetidine core with a property-modulating isopropoxy group makes it an attractive scaffold for the design of novel therapeutics. The synthetic routes to this building block and its subsequent functionalization are well-established and amenable to library synthesis for lead optimization. As the drive for drug candidates with improved physicochemical and pharmacokinetic profiles continues, the strategic incorporation of this compound is poised to play an increasingly important role in the future of drug discovery.
References
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.
Sources
Spectroscopic Data of 3-Isopropoxyazetidine: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Isopropoxyazetidine, a saturated N-heterocycle of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule, this document synthesizes information from structurally related analogues and fundamental spectroscopic principles to offer a robust, predictive dataset. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, characterization, and application of novel azetidine-based compounds.
Molecular Structure and Properties
This compound consists of a four-membered azetidine ring substituted at the 3-position with an isopropoxy group. The presence of the strained azetidine ring and the ether linkage imparts distinct chemical and physical properties that are reflected in its spectroscopic signatures.
-
Molecular Formula: C₆H₁₃NO
-
Molecular Weight: 115.17 g/mol
-
CAS Number: 186548-13-2 (for the hydrochloride salt)
The structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of similar azetidine derivatives and established chemical shift principles.[1][2]
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the isopropoxy group protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the ring strain of the azetidine moiety.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH (isopropoxy) | 3.8 - 4.2 | septet | 1H | ~6.0 |
| -CH (azetidine, C3) | 3.6 - 4.0 | quintet | 1H | ~6.0 |
| -CH₂ (azetidine, C2, C4) | 3.2 - 3.6 | t | 4H | ~7.0 |
| -CH₃ (isopropoxy) | 1.1 - 1.3 | d | 6H | ~6.0 |
| -NH (azetidine) | 1.5 - 2.5 | br s | 1H | - |
Causality behind Predictions: The methine proton of the isopropoxy group is expected to be the most downfield among the aliphatic protons due to the direct attachment to the electronegative oxygen atom. The azetidine ring protons at C2 and C4 are deshielded by the adjacent nitrogen atom. The proton at C3 is influenced by both the ring strain and the attached oxygen, leading to a chemical shift in a similar region. The methyl protons of the isopropoxy group are expected to be the most upfield, appearing as a characteristic doublet. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH (isopropoxy) | 68 - 72 |
| -CH (azetidine, C3) | 65 - 70 |
| -CH₂ (azetidine, C2, C4) | 45 - 50 |
| -CH₃ (isopropoxy) | 20 - 25 |
Causality behind Predictions: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C3 of azetidine and the methine carbon of the isopropoxy group) are expected to have the most downfield chemical shifts. The methylene carbons of the azetidine ring will appear at a higher field, and the methyl carbons of the isopropoxy group will be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3] The predicted IR absorption bands for this compound are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 2980 | Strong |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
Experimental Considerations: A thin film of the neat liquid or a KBr pellet of the solid hydrochloride salt can be used to obtain the IR spectrum. The presence of a broad band in the 3300-3500 cm⁻¹ region would be a strong indication of the N-H group. The strong absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-O ether linkage.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.[5] For this compound, electron ionization (EI) would likely lead to the fragmentation of the strained azetidine ring and the isopropoxy side chain.
-
Predicted Molecular Ion (M⁺): m/z 115
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage adjacent to the nitrogen and oxygen atoms, and loss of the isopropoxy group.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Fragmentation:
-
Loss of a methyl radical (•CH₃): A peak at m/z 100 would correspond to the loss of a methyl group from the isopropoxy moiety.
-
Loss of the isopropoxy radical (•OC₃H₇): A significant peak at m/z 56 would result from the cleavage of the C-O bond, leaving the charged azetidine ring.
-
Formation of the isopropoxy cation ([C₃H₇O]⁺): A peak at m/z 59 would correspond to the isopropoxy group itself carrying the positive charge.
-
Alpha-cleavage of the azetidine ring: Cleavage of the C-C bond adjacent to the nitrogen could lead to the formation of a stabilized cation at m/z 70.
The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the predicted molecular ion of 115 for this compound.[6][7]
Experimental Protocols
While direct experimental data for this compound is not widely published, the following general protocols can be applied for its spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound (or its salt, with appropriate neutralization if necessary) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy Protocol
-
Sample Preparation (Liquid): Place a drop of the neat liquid between two NaCl or KBr plates.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of related structures, offer a valuable starting point for the identification and characterization of this compound. Researchers and scientists can leverage this information to guide their synthetic efforts and to confirm the identity and purity of their target molecules. Experimental verification of these predicted data is highly recommended.
References
-
Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository. Retrieved from [Link]
-
Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2015). Molecules, 20(9), 15687–15706. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules, 28(3), 1003. [Link]
-
¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). (n.d.). ResearchGate. Retrieved from [Link]
-
Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2010). ACS Chemical Neuroscience, 1(4), 306–318. [Link]
-
How To Interpret Mass Spectra. (n.d.). Retrieved from [Link]
-
How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
-
Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]
-
Mass spectral interpretation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
Representative NMR chemical shifts for product assignments of 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(i), 1-40. [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
-
Infrared spectroscopy. (n.d.). Royal Society of Chemistry: Education. Retrieved from [Link]
-
-
Infrared Spectroscopy. (n.d.). MSU chemistry. Retrieved from [Link]
-
Mass Spectrometric Investigations on Aluminum Isopropoxide Containing Plasmas. (2025). ResearchGate. Retrieved from [Link]
-
Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. (2005). Molecular & Cellular Proteomics, 4(9), 1265-1272. [Link]
-
Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. (2023). International Journal of Molecular Sciences, 24(13), 10837. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). Molecules, 23(10), 2469. [Link]
-
IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. Retrieved from [Link]
-
Preprocessing of spectroscopic data to highlight spectral features of materials. (2024). Journal of Chemometrics. [Link]
-
ultrahigh-resolution mass spectrometers for heightened mAb characterization. (2019, November 11). YouTube. Retrieved from [Link]
-
3-Isopropoxyphthalide. (n.d.). SpectraBase. Retrieved from [Link]
-
[PH3P-PPH2]*[SO3CF3] - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. whitman.edu [whitman.edu]
Introduction: The Azetidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Stability and Reactivity of the 3-Isopropoxyazetidine Ring
Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a critical class of building blocks in contemporary medicinal chemistry.[1][2] Positioned between the highly reactive, unstable aziridines and the more flexible, unreactive pyrrolidines, azetidines offer a unique balance of conformational rigidity and chemical stability.[3][4] This constrained structure allows for a precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.[2] Consequently, the azetidine motif is found in several marketed drugs, including the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib.[2][3] The introduction of a substituent at the 3-position, such as an isopropoxy group, further refines the scaffold's stereoelectronic properties, making this compound a valuable, non-planar building block for drug development professionals seeking to explore novel chemical space.
Core Physicochemical Properties
Ring Strain and Conformation
The defining characteristic of the azetidine ring is its considerable inherent strain energy, estimated at approximately 25.4 kcal/mol.[3] This strain, arising from bond angle compression and torsional strain, is the primary driver of the ring's unique reactivity. While this energy is lower than that of aziridines (~27.7 kcal/mol), making azetidines easier to handle and store, it is significantly higher than that of pyrrolidines (~5.4 kcal/mol).[3] This "tuned" reactivity allows for selective ring-opening reactions under specific conditions, providing synthetic pathways to more complex acyclic amines that are otherwise difficult to access.[3][4]
The Influence of the 3-Isopropoxy Substituent
The placement of an isopropoxy group at the C3 position introduces several key features:
-
Inductive Effect: The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which can influence the basicity of the ring nitrogen and the reactivity of the adjacent C-H bonds.
-
Steric Bulk: The isopropoxy group provides moderate steric bulk, which can influence the approach of reagents and direct the stereochemical outcome of reactions at the ring nitrogen or other positions.
-
Hydrogen Bonding: While the ether oxygen is a weaker hydrogen bond acceptor than a hydroxyl group, it can still participate in intramolecular or intermolecular interactions, influencing conformation and solubility.
-
Metabolic Stability: Ether linkages are generally more resistant to metabolic cleavage than corresponding ester or amide bonds, potentially improving the pharmacokinetic profile of drug candidates.
Synthesis of this compound
The most common and logical synthetic route to this compound involves the etherification of a suitable 3-hydroxyazetidine precursor. This strategy necessitates protection of the ring nitrogen to prevent side reactions, followed by activation of the hydroxyl group and subsequent nucleophilic substitution with isopropoxide.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol: Synthesis of N-Boc-3-isopropoxyazetidine
This protocol is adapted from established methods for the synthesis of analogous 3-alkoxyazetidines.[5][6] It proceeds via activation of the hydroxyl group as a mesylate, followed by SN2 displacement.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium isopropoxide (NaO-iPr) or Sodium Hydride (NaH) and Isopropanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Activation of the Hydroxyl Group:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. The formation of a triethylamine hydrochloride precipitate is expected.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) makes it an excellent leaving group for the subsequent SN2 reaction.[6] Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-mesyloxyazetidine. This intermediate is often used directly in the next step without further purification.
-
-
Nucleophilic Substitution:
-
In a separate flask under nitrogen, suspend sodium isopropoxide (2.0 eq) in anhydrous DMF. If using NaH, suspend NaH (2.0 eq, 60% dispersion in oil) in anhydrous DMF, cool to 0 °C, and slowly add isopropanol (2.0 eq). Stir until hydrogen evolution ceases.
-
Causality: A strong base is required to generate the isopropoxide nucleophile. Anhydrous DMF is the solvent of choice as it is polar and aprotic, which enhances the nucleophilicity of the alkoxide by avoiding solvation of the anion.[6]
-
Add a solution of the crude N-Boc-3-mesyloxyazetidine (from the previous step) in a small amount of anhydrous DMF to the isopropoxide suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-isopropoxyazetidine.
-
Experimental Protocol: Deprotection
-
Boc Group Removal:
-
Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.[6]
-
Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, decomposing into isobutylene and carbon dioxide while liberating the free amine.[6]
-
Stir for 2-4 hours, monitoring by TLC. The product, being a hydrochloride salt, may precipitate from the solution.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether or pentane to remove non-polar impurities, then filter to collect the solid this compound hydrochloride.
-
Chemical Stability Profile
pH Stability and Decomposition
The this compound ring exhibits moderate stability. The primary vulnerability of the azetidine core is its susceptibility to ring-opening under acidic conditions.[6][7]
-
Acidic Conditions: In the presence of strong acids, the ring nitrogen becomes protonated. This enhances the ring strain and makes the ring carbons more electrophilic. A subsequent nucleophilic attack, either by a counter-ion or the solvent, can lead to irreversible C-N bond cleavage, yielding a substituted 3-amino-1-propanol derivative. This decomposition pathway is a critical consideration in drug formulation and storage.[7]
-
Basic/Neutral Conditions: The scaffold is generally stable under neutral and basic conditions. The ether linkage is robust and not prone to hydrolysis.
Caption: Acid-catalyzed ring-opening decomposition of azetidine.
Thermal Stability
This compound is expected to have good thermal stability, comparable to other small-molecule ethers and amines. Decomposition would likely occur only at elevated temperatures (>150-200 °C), though this is dependent on the purity and specific salt form.
Reactivity and Synthetic Utility
The reactivity of this compound can be categorized by the reactive site: the ring nitrogen or the ring itself.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 3-Isopropoxyazetidine in Modern Drug Discovery: A Technical Guide
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic profiles has solidified the position of strained ring systems as indispensable tools in contemporary drug discovery. Among these, the azetidine scaffold has emerged as a privileged motif, prized for its ability to confer a unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties. This technical guide delves into the strategic application of a particularly valuable derivative, 3-isopropoxyazetidine. We will explore the nuanced advantages imparted by the 3-isopropoxy substitution, detailing its role in modulating key drug-like properties and its utility as a versatile building block for a myriad of therapeutic targets. This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, functionalization, and potential applications of this compound, supported by detailed experimental protocols and in-depth scientific rationale.
The Azetidine Scaffold: A Paradigm of "Escape from Flatland"
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this focus has often led to compounds with high planarity, which can be associated with undesirable properties such as poor solubility, off-target promiscuity, and metabolic liabilities. The "escape from flatland" concept advocates for the incorporation of more sp³-rich, three-dimensional scaffolds to access novel chemical space and improve drug-like properties.
The azetidine ring, a four-membered saturated heterocycle, is a prime exemplar of this paradigm.[1] Its inherent ring strain, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a unique balance of stability and conformational constraint.[2] This constrained geometry can pre-organize substituents into well-defined vectors, potentially leading to enhanced binding affinity and selectivity for biological targets. Key advantages conferred by the azetidine scaffold include:
-
Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[3]
-
Enhanced Aqueous Solubility: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to carbocyclic analogs.[1]
-
Reduced Lipophilicity: The introduction of a polar nitrogen atom within a small ring system can help to mitigate excessive lipophilicity, a common challenge in drug discovery.[1]
-
Novel Chemical Space and Intellectual Property: The use of azetidine scaffolds can lead to the discovery of novel chemical entities with unique pharmacological profiles and strong intellectual property positions.
The Strategic Value of the 3-Isopropoxy Substituent
While the azetidine core provides a robust foundation, the substitution at the 3-position is critical for fine-tuning the molecule's properties. The 3-isopropoxy moiety offers a compelling set of advantages over other common substituents like the hydroxyl group.
Modulation of Physicochemical Properties
The isopropoxy group provides a powerful handle for modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity (LogP): A critical parameter in drug design, lipophilicity governs a molecule's ability to cross cell membranes. The 3-hydroxyazetidine precursor is significantly more polar than its ether derivatives. The isopropoxy group provides a moderate increase in lipophilicity, which can be crucial for achieving optimal cell permeability and, in the context of central nervous system (CNS) targets, blood-brain barrier (BBB) penetration.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) |
| 1-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | 0.35 |
| 1-Boc-3-methoxyazetidine | C₉H₁₇NO₃ | 187.24 | 0.85 |
| 1-Boc-3-isopropoxyazetidine | C₁₁H₂₁NO₃ | 215.29 | 1.55 |
-
Aqueous Solubility: While increasing lipophilicity, the ether oxygen of the isopropoxy group can still participate in hydrogen bonding with water, helping to maintain a degree of aqueous solubility. This balance is often key to achieving good oral bioavailability.[5]
-
pKa: The basicity of the azetidine nitrogen is influenced by the electronic nature of the C3 substituent. The electron-donating inductive effect of the isopropoxy group can subtly increase the pKa of the azetidine nitrogen compared to more electron-withdrawing substituents. This can have significant implications for a drug's ionization state at physiological pH, affecting its interaction with targets and its off-target liability profile.[6]
Enhanced Metabolic Stability
The ether linkage of the isopropoxy group is generally more resistant to enzymatic cleavage than other functional groups, such as esters, which are readily hydrolyzed by esterases.[7] Furthermore, the steric bulk of the isopropoxy group can shield the azetidine ring from cytochrome P450 (CYP) enzymes, potentially reducing the rate of oxidative metabolism and prolonging the compound's half-life.
Bioisosteric Replacement
The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a molecule with similar biological activity, is a cornerstone of medicinal chemistry.[8] The this compound moiety can be considered a bioisostere for a variety of common functional groups:
-
Amides and Esters: The ether linkage can mimic the hydrogen bond accepting capabilities of a carbonyl oxygen while offering improved metabolic stability.[7]
-
Other Cyclic Ethers: It can serve as a smaller, more constrained alternative to tetrahydrofuran (THF) or tetrahydropyran (THP) ethers.
-
Substituted Amines: The 3-aminoazetidine is a common structural motif.[9] The this compound offers a non-basic alternative, which can be advantageous for reducing off-target effects at aminergic receptors.
The strategic deployment of this compound as a bioisostere can lead to compounds with improved pharmacokinetic profiles, novel structure-activity relationships (SAR), and new intellectual property.
Synthesis and Functionalization of this compound
The utility of this compound as a building block is contingent on its accessibility and the ability to readily functionalize its nitrogen atom.
Synthesis of the Core Scaffold
This compound hydrochloride is commercially available from several suppliers.[5][10][11][12] For laboratory-scale synthesis, a common and efficient route is the Williamson ether synthesis starting from the readily available N-Boc-3-hydroxyazetidine.
Caption: Synthetic workflow for this compound Hydrochloride.
Experimental Protocol: Synthesis of 1-Boc-3-isopropoxyazetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-isopropoxyazetidine.
Deprotection: The Boc protecting group can be readily removed by treatment with an acid such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to yield the desired this compound salt.[13]
N-Functionalization
The secondary amine of this compound is a versatile handle for introducing a wide range of substituents, enabling the exploration of SAR and the optimization of drug candidates.
Caption: Common N-functionalization reactions of this compound.
Representative Protocol: N-Arylation (Buchwald-Hartwig Amination) [14]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated this compound.
Potential Applications in Drug Discovery: A Case Study in GPCR Modulation
The unique properties of this compound make it an attractive building block for a wide range of therapeutic targets. Its application is particularly compelling in the design of ligands for G-protein coupled receptors (GPCRs), especially those in the CNS.[15][16]
Hypothetical Case Study: Optimization of a CNS-active GPCR Antagonist
Consider a lead compound for a CNS-based GPCR target that exhibits good in vitro potency but suffers from poor metabolic stability and limited brain penetration. The lead compound contains a flexible N,N-diethylaminoethyl ether moiety.
Optimization Strategy: Replace the N,N-diethylaminoethyl ether with an N-aryl-3-isopropoxyazetidine moiety.
Rationale:
-
Conformational Constraint: The rigid azetidine ring will reduce the number of low-energy conformations, potentially leading to a more favorable binding entropy and increased potency.
-
Modulation of Lipophilicity for BBB Penetration: The N-aryl-3-isopropoxyazetidine fragment can be fine-tuned to achieve the optimal lipophilicity for crossing the blood-brain barrier.
-
Improved Metabolic Stability: The isopropoxyazetidine core is expected to be more resistant to oxidative metabolism than the diethylaminoethyl group.
-
Novel Exit Vectors: The aryl group attached to the azetidine nitrogen provides a new vector for exploring SAR to enhance potency and selectivity.
Caption: Modulation of a GPCR signaling pathway by a hypothetical antagonist.
Projected Data Summary:
| Parameter | Lead Compound | Optimized Compound (with this compound) | Rationale for Improvement |
| Potency (IC₅₀) | 150 nM | 15 nM | Conformational rigidity and optimal vector placement. |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Balanced lipophilicity and H-bond acceptor. |
| Metabolic Stability (t½ in HLM) | 10 min | > 60 min | Ether stability and steric shielding. |
| Brain Penetration (Brain/Plasma Ratio) | 0.1 | 1.2 | Optimized lipophilicity and reduced P-gp efflux potential. |
Conclusion and Future Perspectives
This compound represents a sophisticated and highly valuable building block in the medicinal chemist's toolkit. Its ability to impart conformational rigidity, modulate physicochemical properties in a predictable manner, and enhance metabolic stability makes it an attractive scaffold for a wide array of drug discovery programs. The strategic incorporation of this moiety can de-risk projects by addressing common ADME challenges early in the discovery process. As the demand for novel, three-dimensional chemical matter continues to grow, we anticipate that this compound and its derivatives will play an increasingly prominent role in the development of the next generation of therapeutics, particularly for challenging targets within the central nervous system and beyond.
References
-
Chem-Impex. 3-Isopropoxy-azetidine hydrochloride. [Link]
-
Wityak, J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596–1601. [Link]
-
Singh, G. S., & D’hooghe, M. (2019). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2019(1), 209-248. [Link]
-
Moody, C. J., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(25), 5237-5241. [Link]
-
Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
-
Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327–338. [Link]
-
Aggarwal, V. K., et al. (2018). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]
-
ResearchGate. In silico ADME possessions of selected molecules. [Link]
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Han, Y., et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 6(5), 580–585. [Link]
-
Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 82, 153396. [Link]
-
Daugulis, O., et al. (2014). Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Angewandte Chemie International Edition, 53(5), 1361-1364. [Link]
-
Wang, L., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2998. [Link]
-
Chem-Impex. 3-Hydroxyazetidine hydrochloride. [Link]
-
Lima, A. N., et al. (2025). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. ResearchGate. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(10), 999–1005. [Link]
-
Okuno, Y., et al. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2619. [Link]
-
Pathan, S. A., et al. (2012). Prodrug Approaches for CNS Delivery. Mini Reviews in Medicinal Chemistry, 12(12), 1176–1187. [Link]
-
van de Waterbeemd, H., & De Groot, M. J. (2011). In silico predictions of ADME-Tox properties: drug absorption. Genomics and Applied Biology, 2(2), 53–63. [Link]
-
Shiroishi, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(17), 7770–7780. [Link]
-
Hamada, Y., & Kiso, Y. (2013). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 8(9), 1145–1157. [Link]
-
Tiruveedhula, V. V. N. P. B., et al. (2024). Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5. Proceedings of the National Academy of Sciences, 121(48), e2411039121. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry, 28(30), e202200765. [Link]
-
Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]
-
Moore, M. N., et al. (2025). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]
-
Grygorenko, O., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Mistry, R., et al. (2025). Positive allosteric modulation of a GPCR ternary complex. Science Signaling, 18(898), eado9738. [Link]
-
Moore, M. N., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. ResearchGate. [Link]
-
Imperial College London. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres: Brønsted Acid Catalysed Alkylation of Alcohols. [Link]
-
Li, T., et al. (2022). Physicochemical, Antioxidant and Anticancer Characteristics of Seed Oil from Three Chenopodium quinoa Genotypes. Foods, 11(8), 1099. [Link]
-
Borel, P., et al. (2015). Effects of physicochemical properties of carotenoids on their bioaccessibility, intestinal cell uptake, and blood and tissue concentrations. Molecular Nutrition & Food Research, 59(7), 1365–1377. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 8. Synopsis of some recent tactical application of bioisosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molcore.com [molcore.com]
- 11. 871657-49-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 12. This compound;hydrochloride,871657-49-7-Amadis Chemical [amadischem.com]
- 13. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
3-Isopropoxyazetidine suppliers and commercial availability
An In-Depth Technical Guide to 3-Isopropoxyazetidine for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, critical procurement considerations, and its strategic application in modern therapeutic design.
Introduction: The Strategic Value of the Azetidine Scaffold
This compound is a four-membered heterocyclic compound featuring an azetidine ring functionalized with an isopropoxy group at the 3-position. The azetidine motif itself is of significant interest in medicinal chemistry. As a saturated, strained ring system, it offers a three-dimensional exit vector for molecular elaboration, a key strategy for moving beyond the flat, two-dimensional structures that often plague drug candidates (a concept known as "escape from flatland").[1] This three-dimensionality can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing novel intellectual property space.
The incorporation of an isopropoxy group further refines the molecule's utility. This small, lipophilic ether group can modulate a compound's pharmacokinetic profile and engage in specific binding interactions within a target protein. Consequently, this compound has emerged as a key intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics for neurological disorders.[2] Its favorable properties make it a valuable building block for medicinal chemists aiming to optimize lead compounds.[2]
Commercial Availability and Supplier Overview
This compound and its common salt forms are accessible through various chemical suppliers that specialize in research chemicals and building blocks. The compound is most frequently offered as a hydrochloride or oxalate salt, which enhances the stability and handling of the otherwise basic azetidine nitrogen. Below is a comparative table of representative suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Form |
| Chem-Impex | 3-Isopropoxy-azetidine hydrochloride | 871657-49-7 | ≥ 97% (HPLC) | 1g, 5g | Pale yellow hygroscopic powder |
| CymitQuimica | This compound Hydrochloride | 871657-49-7 | 97% | 250mg, 1g, 5g, 10g, 25g | Solid |
| coolpharm Ltd | This compound | 871791-79-6 | ≥98% | Bulk (Min. Order) | Yellow to white solid |
| BLD Pharm | This compound oxalate | 1187929-85-6 | Not Specified | Inquire | Not Specified |
| CP Lab Safety | This compound oxalate | 1187929-85-6 | 96% | 1g | Not Specified |
| Sobekbio | This compound hydrochloride | Not Specified | Not Specified | 250mg | Not Specified |
Note: This table is illustrative and not exhaustive. Availability and specifications are subject to change. Researchers should always verify details directly with the supplier.
Core Technical Considerations for Procurement and Handling
Selecting the Appropriate Chemical Form
The choice between the free base, hydrochloride salt, or oxalate salt is a critical first step.
-
Hydrochloride Salt (CAS: 871657-49-7): This is the most common form.[2][3][4] The salt is generally a stable, crystalline solid, making it easier to weigh and handle compared to the potentially volatile or oily free base. It is often suitable for direct use in reductive amination or coupling reactions where the amine can be liberated in situ with the addition of a base.
-
Oxalate Salt (CAS: 1187929-85-6): Another solid, stable salt form offered by some suppliers.[5][6] The choice between hydrochloride and oxalate may depend on solubility in specific solvent systems or downstream reaction compatibility.
-
Free Base (CAS: 871791-79-6): While less common for initial purchase, the free base is the reactive species in many synthetic steps.[7] It would be generated from a salt form prior to reactions that are sensitive to the presence of chloride or oxalate anions.
Quality Control and Verification
Scientific rigor demands verification of starting materials. Upon sourcing this compound, the following protocol is essential:
-
Request the Certificate of Analysis (CoA): Reputable suppliers like BLD Pharm will provide documentation detailing the batch-specific purity and analytical methods used.[6]
-
Confirm Identity and Purity: The CoA should include data from High-Performance Liquid Chromatography (HPLC) to confirm purity (typically ≥97%) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[2]
-
Assess Physical Properties: The compound is typically a pale yellow or white solid.[2][7] Chem-Impex notes that the hydrochloride salt is a hygroscopic powder, meaning it readily absorbs moisture from the air.[2]
Handling and Storage Protocol
Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Store at refrigerated temperatures, typically between 0-8°C, as recommended by suppliers.[2]
-
Atmosphere: Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation from moisture and air.
-
Safety: As with all laboratory chemicals, handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Context and Application in Drug Design
While direct purchase is standard for this building block, understanding its synthesis provides valuable context. The preparation of 3-functionalized azetidines often involves multi-step sequences, such as the nucleophilic substitution on an activated azetidine precursor.[8] For instance, a common route to analogous 3-alkoxyazetidines involves the activation of the hydroxyl group in N-protected-3-hydroxyazetidine (e.g., converting it to a mesylate or tosylate) followed by an Sₙ2 reaction with the desired alkoxide.[9][10] The complexity of these syntheses underscores the value of reliable commercial sources.
Workflow: Procurement and Validation
Caption: Workflow for procuring and validating this compound.
Application in a Drug Discovery Cascade
This compound serves as a scaffold to which other functionalities can be attached, typically at the azetidine nitrogen. This allows chemists to explore chemical space efficiently.
Caption: Role of this compound in a drug discovery workflow.
The strategic use of such building blocks is central to modern medicinal chemistry, enabling the rapid generation of diverse and structurally novel compound libraries for biological screening.[2] The azetidine core provides a rigid, 3D-rich framework, while the isopropoxy group and the synthetically introduced 'R-group' allow for fine-tuning of the molecule's properties to achieve the desired therapeutic profile.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its commercial availability from a range of specialized suppliers provides researchers with reliable access to this high-value building block. By understanding the nuances of its different forms, adhering to strict quality control measures, and appreciating its role in synthetic strategy, scientists can effectively leverage this compound to construct the next generation of therapeutic agents.
References
-
This compound oxalate, 96% Purity, C8H15NO5, 1 gram. CP Lab Safety. [Link]
-
This compound, CasNo.871791-79-6. coolpharm Ltd. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Request A Quote. ChemUniverse. [Link]
-
3-propoxyazetidine hydrochloride. Proactive Molecular Research. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [Link]
-
Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ResearchGate. [Link]
-
Synthesis of 3,3-dinitroazetidine (Patent). OSTI.GOV. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
-
The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. This compound hydrochloride [sobekbio.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1187929-85-6|this compound oxalate|BLD Pharm [bldpharm.com]
- 7. This compound, CasNo.871791-79-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Integration of 3-Isopropoxyazetidine in the Synthesis of Novel GPCR Agonists
Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately one-third of all currently marketed drugs.[1] The design of novel agonists for these receptors is a cornerstone of modern therapeutic development. In the relentless pursuit of compounds with improved pharmacological profiles, medicinal chemists are increasingly turning to scaffolds that offer unique three-dimensional geometries and enhanced physicochemical properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in this context.[2][3]
Initially, the inherent ring strain of azetidines (approx. 25.4 kcal/mol) was viewed as a synthetic challenge.[4] However, this strain is now recognized as a key attribute, imparting a rigid conformation that can reduce the entropic penalty of binding to a target receptor.[5] This guide focuses specifically on the 3-isopropoxyazetidine moiety, a versatile building block that combines the structural benefits of the azetidine core with the modulatory effects of an ether substitution. We will explore the rationale for its use, provide detailed synthetic protocols for its incorporation into potential GPCR agonist scaffolds, and outline a comprehensive workflow for biological evaluation.
Application Notes: The Strategic Value of the this compound Scaffold
The Azetidine Core: A Bioisosteric Advantage
Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a powerful strategy in lead optimization.[6][7] The azetidine scaffold serves as an effective bioisostere for more common saturated heterocycles like pyrrolidine and piperidine, as well as for phenyl rings.[8] This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Enhanced Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often increasing the aqueous solubility of the parent molecule—a critical factor for oral bioavailability.[9]
-
Improved Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible rings.[9]
-
Reduced Lipophilicity: Replacing a lipophilic group (like a phenyl ring) with an azetidine can lower the molecule's LogP, which can mitigate off-target effects and improve its overall developability profile.
-
Increased sp³ Character: The pharmaceutical industry has shown a growing emphasis on molecules with a higher fraction of sp³-hybridized carbons, as this often correlates with greater success in clinical development. The azetidine ring is a prime example of an sp³-rich scaffold.[9]
The 3-Isopropoxy Group: Fine-Tuning Ligand-Receptor Interactions
The substituent at the 3-position of the azetidine ring projects out from the core scaffold, providing a vector to probe the GPCR binding pocket. The choice of an isopropoxy group is strategic:
-
Vector for Exploration: The ether oxygen can act as a hydrogen bond acceptor, forming key interactions with amino acid residues (e.g., serine, threonine, tyrosine) within the receptor's binding site.
-
Conformational Rigidity: The isopropyl group, while small, provides steric bulk that can help lock the ligand into a specific, favorable conformation for receptor activation.
-
Modulation of Physicochemical Properties: The ether functionality subtly balances lipophilicity and polarity, allowing for fine-tuning of the compound's properties without drastic changes.
Synthetic Protocols: From Building Block to Bioactive Candidate
The following protocols provide a representative, modular pathway for the synthesis of a novel GPCR agonist incorporating the this compound moiety.
Protocol 1: Synthesis of the Core Intermediate: 1-Boc-3-isopropoxyazetidine
This multi-step protocol details the preparation of the key N-protected this compound building block starting from a commercially available precursor.
Workflow Diagram: Synthesis of 1-Boc-3-isopropoxyazetidine
Caption: Synthetic route to the core azetidine intermediate.
Step-by-Step Methodology:
-
Reduction of the Ketone:
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-ol , which is often used in the next step without further purification.
-
-
Williamson Ether Synthesis:
-
To a solution of 1-Boc-azetidin-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add isopropyl bromide (1.5 eq) dropwise.
-
Heat the reaction mixture to 50 °C and stir overnight.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford 1-Boc-3-isopropoxyazetidine .
-
Protocol 2: Incorporation into a Generic GPCR Agonist Scaffold
This protocol describes the deprotection of the core intermediate and its subsequent coupling to a representative carboxylic acid-containing fragment via reductive amination, a common final step in agonist synthesis.[10]
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve 1-Boc-3-isopropoxyazetidine (1.0 eq) in a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane (0.3 M).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with diethyl ether (2x) to remove residual acid, yielding This compound hydrochloride as a salt.
-
-
Reductive Amination:
-
In a reaction vial, combine the representative aldehyde-containing scaffold (R-CHO, 1.0 eq), this compound hydrochloride (1.2 eq), and triethylamine (TEA, 2.5 eq) in dichloromethane (DCM, 0.1 M).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via preparative HPLC or flash column chromatography to yield the final target compound .
-
| Reagent/Parameter | Protocol 1 | Protocol 2 |
| Key Starting Material | 1-Boc-azetidin-3-one | 1-Boc-3-isopropoxyazetidine |
| Key Reagents | NaBH₄, NaH, Isopropyl bromide | 4M HCl in Dioxane, NaBH(OAc)₃ |
| Solvent | MeOH, THF | Dioxane, DCM |
| Typical Reaction Time | 2-12 hours per step | 2-16 hours per step |
| Purification Method | Flash Chromatography | Flash Chromatography / Prep-HPLC |
| Final Product | 1-Boc-3-isopropoxyazetidine | Final GPCR Agonist |
Biological Evaluation: A Workflow for Characterizing Novel Agonists
Once synthesized and purified, the novel compound must be evaluated for its biological activity. This workflow progresses from a high-throughput primary screen to more detailed mechanistic studies.
Diagram: GPCR Agonist Characterization Workflow
Caption: A tiered workflow for GPCR agonist evaluation.
Protocol 3: Primary Screening via Calcium Flux Assay
This protocol is ideal for screening compounds against Gq-coupled GPCRs, which signal through the release of intracellular calcium.[11] The assay is robust, amenable to high-throughput screening (HTS), and can be performed on instruments like a FlexStation or FLIPR.[12][13]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing the target Gq-coupled GPCR into black-walled, clear-bottom 96-well or 384-well microplates at a density optimized for 90-100% confluency on the day of the assay.[12]
-
Incubate the plates overnight at 37 °C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Aspirate the growth medium from the wells.
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-8, Calcium-5) according to the manufacturer's instructions, often containing an anion-transport inhibitor like probenecid to improve dye retention.[12]
-
Add an equal volume of the loading dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37 °C, followed by a 30-minute incubation at room temperature in the dark.[12]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the synthesized test compound in an appropriate assay buffer.
-
Place the cell plate into the FLIPR or FlexStation instrument.
-
Initiate the reading protocol, which measures baseline fluorescence for a set period (e.g., 10-20 seconds).
-
The instrument automatically adds the compound solutions to the wells.
-
Continue to measure the fluorescence intensity in real-time for an additional 2-3 minutes to capture the peak calcium response.[14]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU = Max - Min) is directly proportional to the amount of intracellular calcium released.[12]
-
Plot the ΔRFU against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
-
Protocol 4: Mechanistic Study via BRET-based β-Arrestin Recruitment Assay
To confirm that the compound's activity is mediated by the target receptor and to investigate potential biased agonism, a β-arrestin recruitment assay is employed. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring this protein-protein interaction in real-time in living cells.[15][16]
Diagram: Gq Signaling Pathway
Caption: Simplified Gq protein-coupled receptor signaling cascade.
Step-by-Step Methodology:
-
Cell Transfection:
-
Co-transfect HEK293 cells with two plasmids: one encoding the GPCR of interest fused to a BRET donor (e.g., NanoLuc Luciferase, Nluc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., a fluorescent protein like Venus or HaloTag).[16][17]
-
Plate the transfected cells in white-walled, white-bottom microplates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Aspirate the growth medium and replace it with an assay buffer (e.g., HBSS).
-
Add the Nluc substrate (e.g., furimazine) to all wells and incubate for 5-10 minutes.
-
Take a baseline BRET measurement using a plate reader capable of detecting both donor and acceptor emission wavelengths simultaneously.
-
Add serial dilutions of the test compound.
-
Immediately begin kinetic measurements, reading the BRET ratio (Acceptor Emission / Donor Emission) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
An increase in the BRET ratio signifies the recruitment of β-arrestin to the activated GPCR.
-
Plot the net BRET ratio change against the compound concentration to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
-
By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) for G-protein signaling (from the calcium assay) and β-arrestin recruitment, the degree of biased agonism can be quantified.
-
Conclusion
The this compound scaffold represents a valuable tool in the design of novel GPCR agonists. Its unique combination of a rigid, sp³-rich core and a functionally important ether substitution provides a powerful means to enhance physicochemical properties and optimize ligand-receptor interactions. By employing modular synthetic strategies and a systematic workflow for biological evaluation, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics with superior pharmacological profiles.
References
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
-
Frontiers in Pharmacology. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from 15
-
Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from 18
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from 19
-
SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Retrieved from
-
ResearchGate. (n.d.). Synthetic methods to access azetidines. Retrieved from 20
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from 21
-
Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Retrieved from 22
-
ChemRxiv. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Retrieved from 8
-
EuroscreenFast. (n.d.). GPCR Screening Assays Catalogue. Retrieved from 23
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from 13
-
CORE. (n.d.). Application of BRET to monitor ligand binding to GPCRs. Retrieved from
-
Nature. (n.d.). Application of BRET to monitor ligand binding to GPCRs. Retrieved from 17
-
Monash University. (n.d.). Application of BRET for Studying G Protein-Coupled Receptors. Retrieved from 16
-
Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved from 24
-
Creative BioMart. (n.d.). GPCR Screening Assays. Retrieved from 25
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from 5
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from 11
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from 4
-
ResearchGate. (n.d.). Access to biologically active molecules via modular synthesis of ABCAs. Retrieved from 26
-
BenchChem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Retrieved from 2
-
BenchChem. (n.d.). The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide. Retrieved from 3
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from 9
-
Baran Lab, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from 27
-
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from 6
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from 7
-
PubMed. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from 28
-
ResearchGate. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.... Retrieved from 29
-
PubMed. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from 30
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from 31
-
ResearchGate. (n.d.). a) Marketed drugs containing 1,3-substituted azetidine scaffolds.... Retrieved from 32
-
PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Retrieved from 33
-
Nature. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Retrieved from 34
-
Royal Society of Chemistry. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from 35
-
ACS Publications. (n.d.). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry. Retrieved from 1
-
R Discovery. (2017). Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist. Retrieved from 36
-
Proceedings of the National Academy of Sciences. (2024). Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5. Retrieved from 37
-
MDPI. (2019). Identification and Semi-Synthesis of 3-O-Protocatechuoylceanothic Acid, a Novel and Natural GPR120 Agonist. Retrieved from 10
-
YouTube. (2022). Controlling Activation of G Protein-Coupled Receptors for New Drugs... by William A. Goddard III. Retrieved from 38
-
PubMed. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. Retrieved from 39
-
MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from 40
-
NCBI. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Retrieved from 41
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 16. researchmgt.monash.edu [researchmgt.monash.edu]
- 17. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 23. GPCR Screening Assays Catalogue - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 26. researchgate.net [researchgate.net]
- 27. baranlab.org [baranlab.org]
- 28. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. Agonist activation to open the Gα subunit of the GPCR–G protein precoupled complex defines functional agonist activation of TAS2R5 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. m.youtube.com [m.youtube.com]
- 39. Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Functionalization of 3-Isopropoxyazetidine: A Comprehensive Guide to Synthetic Protocols
Introduction: The Azetidine Motif in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, selectivity, and overall pharmacological profiles of drug candidates.[1][2] Specifically, 3-substituted azetidines, such as 3-isopropoxyazetidine, provide a versatile platform for the introduction of diverse functionalities. The nitrogen atom of the azetidine ring serves as a key handle for chemical modification, allowing for the systematic exploration of chemical space to optimize properties like solubility, metabolic stability, and target engagement.[3][4]
This technical guide provides a comprehensive overview of robust and reliable protocols for the N-functionalization of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the choice of reagents and reaction conditions. The protocols detailed herein cover a range of essential transformations including reductive amination, amide coupling, urea formation, N-sulfonylation, and N-arylation, empowering researchers in drug development to efficiently synthesize novel azetidine-containing molecules.
A crucial first step in many of these protocols is the conversion of this compound hydrochloride to its free base form, as the free amine is the reactive nucleophile.
Protocol 0: Conversion of this compound Hydrochloride to Free Base
-
Rationale: The lone pair of electrons on the nitrogen atom of the free base is required for its nucleophilic reactivity. The hydrochloride salt form protonates the nitrogen, rendering it non-nucleophilic. Therefore, deprotonation with a suitable base is essential before proceeding with N-functionalization reactions.
-
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The use of a 10% sodium bicarbonate solution until the aqueous layer is basic (pH > 7) is a common practice.[5][6]
-
Separate the organic layer.
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base of this compound. The free base is typically an oil and should be used immediately in the subsequent reaction or stored under an inert atmosphere to prevent degradation.
-
N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a controlled alternative to direct alkylation which can suffer from over-alkylation.[7][8] The reaction proceeds through the in situ formation of an iminium ion from the secondary amine (this compound) and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[9]
-
Mechanism Insight: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a transient, electrophilic iminium ion. A selective reducing agent, which does not readily reduce the starting carbonyl compound, then reduces the iminium ion to the corresponding tertiary amine.[7]
-
Diagram of Reductive Amination Workflow:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging 3-Isopropoxyazetidine for the Construction of 3D-Rich Parallel Synthesis Libraries
Abstract
In modern drug discovery, the demand for compound libraries with enhanced three-dimensional (3D) character is rapidly increasing to explore novel chemical space and address challenging biological targets.[1][2][3] Small, saturated heterocycles are pivotal scaffolds for imparting this desirable 3D geometry.[4] The azetidine ring, in particular, has emerged as a valuable motif due to its unique combination of stability, conformational rigidity, and its role as a versatile bioisostere for more common rings like piperidine or pyrrolidine.[5][6] This guide provides a detailed technical overview and actionable protocols for utilizing 3-isopropoxyazetidine, a functionalized building block, in parallel synthesis workflows to generate diverse and structurally sophisticated compound libraries. We will explore the causality behind key reaction choices and provide step-by-step methodologies for core transformations, including amide coupling, reductive amination, and N-alkylation, tailored for high-throughput synthesis and purification.
The Strategic Advantage of this compound in Library Design
The incorporation of fragments with a higher fraction of sp³-hybridized carbons (Fsp³) is a proven strategy for improving the physicochemical properties of drug candidates, such as aqueous solubility, while navigating away from the often-crowded intellectual property landscape of flat, aromatic compounds. Azetidines are excellent scaffolds for achieving this, offering a low molecular weight, rigid framework with defined exit vectors for chemical elaboration.[7]
This compound (typically supplied as the hydrochloride salt) offers several distinct advantages for library synthesis:
-
Introduction of 3D-Character: The strained four-membered ring forces substituents into well-defined spatial orientations, enriching the library with non-planar structures.[7]
-
Modulation of Physicochemical Properties: The isopropoxy group can act as a hydrogen bond acceptor and favorably influences properties like lipophilicity and metabolic stability compared to an unsubstituted or hydroxyl-substituted azetidine.
-
Versatile Functional Handle: The secondary amine of the azetidine ring is a prime reaction site for a multitude of transformations, allowing for rapid diversification and library expansion from a common core.[8]
-
Bioisosterism: The azetidine ring can serve as a bioisosteric replacement for other functionalities, providing a novel scaffold for lead optimization campaigns.[4][9][10]
Below is a general workflow for incorporating this compound into a parallel synthesis campaign.
Caption: General workflow for parallel library synthesis using this compound.
Initial Preparation: Free-Base Liberation
This compound is most commonly available and stored as its hydrochloride salt for enhanced stability.[8][11] The free secondary amine must be liberated prior to its use in most coupling reactions. This is a critical first step, as the presence of the hydrochloride salt will neutralize the bases used in subsequent reactions, inhibiting their progress.
Protocol: Batch Free-Base Liberation
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M aqueous solution of sodium hydroxide (NaOH) and stir vigorously for 15-20 minutes. The use of a stronger base like NaOH can ensure complete deprotonation but requires care.
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Validation: The resulting oil (the free base) should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature. It is advisable to confirm the structure and purity via ¹H NMR if it is not used immediately.
Causality Note: DCM is chosen as the extraction solvent due to its immiscibility with water and its ability to readily dissolve the free amine. Saturated NaHCO₃ is a mild base sufficient for deprotonation without introducing harsh conditions that could degrade the substrate.
Core Protocol 1: Parallel Amide Coupling (N-Acylation)
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[12][13] This protocol enables the coupling of the this compound core to a diverse library of carboxylic acids.
Scientific Rationale: The reaction proceeds via the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of the azetidine.[12] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization.[13][14] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the acid formed during the reaction without competing in the coupling itself.
Caption: Workflow for parallel amide coupling.
Detailed Protocol: Parallel N-Acylation in a 96-Well Plate
-
Acid Array Preparation: To each well of a 96-well reaction block, add 50 µmol (1.0 eq) of a unique carboxylic acid from your library as a stock solution in DMF or DMSO.
-
Activator Addition: To each well, add 60 µL of a 0.9 M solution of HATU in DMF (54 µmol, 1.08 eq).
-
Base Addition: To each well, add 26 µL of DIPEA (150 µmol, 3.0 eq).
-
Initiation: To each well, add 100 µL of a 0.5 M solution of this compound (free base) in DMF (50 µmol, 1.0 eq).
-
Reaction: Seal the plate and agitate on an orbital shaker at room temperature for 16 hours.
-
Quenching & Work-up (Optional): The reaction can be quenched by adding water. For high-throughput purification, the solvent is typically removed in vacuo, and the residue is redissolved in a DMSO/Methanol mixture suitable for injection onto a prep-HPLC system.
Representative Data:
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 16 | >90 |
| 2 | Acetic Acid | HATU | DIPEA | DMF | 16 | >85 |
| 3 | 4-Chlorophenylacetic Acid | EDC/HOBt | DIPEA | DCM | 12 | >88 |
| 4 | Thiophene-2-carboxylic acid | HATU | DIPEA | DMF | 16 | >92 |
| Note: Yields are estimated based on crude LC-MS analysis before purification and will vary based on the specific acid used. |
Core Protocol 2: Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for generating amine libraries.[15][16] This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.
Scientific Rationale: The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for parallel synthesis.[15] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity is crucial for achieving high yields and clean reactions in a one-pot setting.
Detailed Protocol: Parallel Reductive Amination
-
Reagent Preparation: In each well of a 96-well reaction block, add a solution of the desired aldehyde or ketone (60 µmol, 1.2 eq) in 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of this compound (free base, 50 µmol, 1.0 eq) in DCE to each well.
-
Acid Catalyst (Optional): Add a small amount of acetic acid (0.5-1.0 eq) to each well to facilitate iminium formation, particularly for less reactive ketones.
-
Initial Stirring: Allow the mixture to stir for 30-60 minutes at room temperature.
-
Reducing Agent Addition: Add solid sodium triacetoxyborohydride (106 mg, 1.5 eq) to each well. Caution: This should be done in a well-ventilated area as the reaction may effervesce.
-
Reaction: Seal the plate and agitate at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with DCM, dry the organic phase, and concentrate. The residue is then prepared for purification.
Representative Data:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | >95 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 18 | >90 |
| 3 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 12 | >85 |
| 4 | Acetone | NaBH(OAc)₃ | DCE | 24 | >75 |
| Note: Yields are estimated based on crude LC-MS analysis before purification. |
High-Throughput Purification and Quality Control
The success of a screening library is critically dependent on the purity of its constituents.[17][18] False positives or negatives in biological assays can often be traced back to impure compounds.[17] Therefore, a robust purification and quality control (QC) workflow is non-negotiable.
Caption: Mass-directed high-throughput purification workflow.
Purification Protocol:
-
Solubilization: Crude reaction products are dissolved in a minimal amount of DMSO or a DMSO/methanol mixture.
-
Injection: Samples are injected onto a reverse-phase preparative HPLC column (e.g., C18).
-
Elution: A gradient of water and acetonitrile (often containing 0.1% formic acid or TFA to improve peak shape) is used to elute the compounds.[19][20]
-
Detection & Collection: The eluent is split post-column. A small fraction goes to a mass spectrometer (MS), which detects the mass of the target compound. When the target mass is detected, the MS triggers a fraction collector to collect the main eluent stream containing the pure product.
Quality Control Protocol:
-
Purity Analysis: An aliquot of each purified fraction is analyzed by analytical UPLC-MS or HPLC-MS to determine its purity, typically by UV absorbance at 214 nm or 254 nm.[18]
-
Identity Confirmation: The mass spectrum from the analytical run confirms that the purified sample has the correct molecular weight.
-
Data Archiving: Purity and identity data are linked to the sample's location in the final library plate. A common purity threshold for high-throughput screening libraries is >90% or >95%.[21][22][23][24]
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of compound libraries enriched with 3D character. Its facile functionalization via robust and well-established reactions like amide coupling and reductive amination allows for the rapid generation of thousands of novel compounds. When coupled with a systematic workflow of high-throughput purification and stringent quality control, libraries based on this scaffold can provide high-quality starting points for hit-finding and lead optimization programs, ultimately accelerating the drug discovery process.
References
-
Weller, H. N., et al. (1997). High throughput analysis and purification in support of automated parallel synthesis. Molecular Diversity, 3(1), 61-70. [Link]
-
Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. [Link]
-
Weller, H. N., et al. (1997). High Throughput Analysis and Purification in Support of Automated Parallel Synthesis. ResearchGate. [Link]
-
SpiroChem. (n.d.). Fragment Library. SpiroChem AG. [Link]
-
Wagner, C. R., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1641-1646. [Link]
-
Zhang, J. H., & Holladay, M. W. (2001). High-throughput purification of compound libraries. Combinatorial Chemistry & High Throughput Screening, 4(5), 405-416. [Link]
-
Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100121. [Link]
-
Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5858-5913. [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]
-
Kassel, D. B., et al. (2001). High-throughput preparative process utilizing three complementary chromatographic purification technologies. Journal of Biomolecular Screening, 6(1), 3-10. [Link]
-
Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(7), 1149-1172. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. The Baran Laboratory, Scripps Research. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
-
Clark, A. M., et al. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Omega, 7(31), 27354-27361. [Link]
-
Zhang, J. H. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of Combinatorial Chemistry, 5(3), 324-336. [Link]
-
Galzi, J. L., et al. (2015). [Quality control of chemical libraries]. Médecine/Sciences, 31(6-7), 620-626. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]
-
JoVE. (n.d.). Video: Quality Control. Journal of Visualized Experiments. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. EPA. [Link]
-
Harvey, D. (2020). 6.2: Quality Control. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Organic Letters, 22(15), 5836-5841. [Link]
-
Singh, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]
-
Gong, Y. D., & Park, H. (2017). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 22(10), 1647. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Liu, Z., et al. (2022). N-Functionalization of 1,2-Azaborines. Organic Letters, 24(30), 5543-5547. [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 370-373. [Link]
-
Miller, S. J., et al. (2010). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. Journal of the American Chemical Society, 132(27), 9375-9377. [Link]
-
Bhattacharyya, S. (1999). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Combinatorial Chemistry & High Throughput Screening, 2(3), 159-164. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Procter, D. J., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 23(11), 4252-4256. [Link]
Sources
- 1. Fragment Library | SpiroChem [spirochem.com]
- 2. 3D-Fragment Library [chemdiv.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines - Enamine [enamine.net]
- 8. chemimpex.com [chemimpex.com]
- 9. baranlab.org [baranlab.org]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. peptide.com [peptide.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High throughput analysis and purification in support of automated parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Quality control of chemical libraries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Quality Control [jove.com]
- 23. epa.gov [epa.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Scale-up Synthesis of 3-Isopropoxyazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropoxyazetidine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and target engagement. The transition from laboratory-scale synthesis to large-scale production presents significant challenges, including ensuring consistent yields, purity, and operational safety. This document provides a comprehensive guide to the scale-up synthesis of this compound derivatives, focusing on a robust and scalable protocol starting from N-Boc-3-hydroxyazetidine. We will delve into the rationale behind key process parameters, purification strategies, and critical safety considerations to ensure a successful and efficient scale-up campaign.
Introduction: The Significance of the 3-Alkoxyazetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in drug discovery.[1][2] Its strained ring system imparts unique conformational constraints on molecules, which can be exploited to optimize ligand-receptor interactions. Specifically, the introduction of an alkoxy group at the 3-position, such as an isopropoxy group, can significantly influence the physicochemical properties of a drug candidate. This substitution can improve metabolic stability by blocking potential sites of oxidation and enhance aqueous solubility, a critical factor for bioavailability.
The synthesis of 3-functionalized azetidines has been an area of active research, with various methods developed to access these valuable scaffolds.[3] This guide will focus on a practical and scalable approach to synthesize this compound, a common intermediate for more complex derivatives.
Strategic Approach to Scale-Up Synthesis
The chosen synthetic route for scale-up must be robust, cost-effective, and safe. The pathway detailed below involves three key stages:
-
Etherification: The synthesis of N-Boc-3-isopropoxyazetidine from commercially available N-Boc-3-hydroxyazetidine.
-
Purification: The isolation and purification of the protected intermediate to ensure high purity for the subsequent step.
-
Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final this compound, typically as a hydrochloride salt for improved stability and handling.
This strategy is advantageous for scale-up due to the availability of starting materials, relatively straightforward reaction conditions, and well-defined purification procedures.
Visualization of the Synthetic Workflow
The overall process can be visualized as a three-step sequence, emphasizing the progression from starting material to the final product.
Sources
Application Notes and Protocols for 3-Isopropoxyazetidine in Fragment-Based Drug Design
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel lead compounds by screening low molecular weight fragments.[1][2] The success of this approach hinges on the quality and diversity of the fragment library. Three-dimensional (3D) scaffolds are of particular interest as they enable the exploration of chemical space beyond the flat, aromatic compounds that have traditionally dominated screening libraries.[3][4]
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in this context.[5] Its rigid, non-planar structure provides defined vectors for chemical elaboration, allowing for precise control over the orientation of substituents in three-dimensional space.[3][6] This can lead to improved physicochemical properties such as increased solubility and metabolic stability, and enhanced binding affinity through better complementarity with the target protein.[7] This guide focuses on the potential of a specific, yet underexplored, azetidine derivative: 3-isopropoxyazetidine . We will explore its rationale for use, propose synthetic strategies, and provide detailed protocols for its application in an FBDD campaign.
The Case for this compound: A Scaffold with Untapped Potential
While specific examples of this compound in FBDD are not yet prevalent in the literature, its structural features suggest significant promise. The isopropoxy group at the 3-position offers a unique combination of properties:
-
Improved Physicochemical Properties: The ether linkage and the aliphatic isopropoxy group can be expected to enhance solubility compared to more lipophilic or aromatic substituents. This is a critical parameter for successful fragment screening and subsequent drug development.
-
Defined Vector for Growth: The oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein. More importantly, the azetidine nitrogen provides a clear and synthetically tractable vector for fragment growth and elaboration.[3][6]
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester or an amide, potentially leading to compounds with improved pharmacokinetic profiles.
-
3D Shape and Novelty: The 3-substituted azetidine core provides a distinct three-dimensional shape that can access binding pockets not readily targeted by flatter molecules. The isopropoxy group adds a further layer of structural diversity.
Physicochemical Properties of Azetidine-Based Scaffolds
The "Rule of Three" is a well-established guideline for the selection of fragments, suggesting a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3 each.[1] Azetidine-based scaffolds can be readily designed to fit within these parameters, offering a good starting point for FBDD.
| Property | Guideline ("Rule of Three") | Expected for this compound | Rationale |
| Molecular Weight (Da) | ≤ 300 | ~115.16 | Well within the recommended range. |
| cLogP | ≤ 3 | ~0.5 - 1.0 (estimated) | The isopropoxy group adds some lipophilicity, but the azetidine core is polar. |
| Hydrogen Bond Donors | ≤ 3 | 1 (the azetidine N-H) | Ideal for a fragment. |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (the azetidine N and the ether O) | Provides potential for key interactions. |
| Rotatable Bonds | ≤ 3 | 2 | The rigid core limits conformational flexibility. |
| Fraction of sp³ carbons (Fsp³) | High | High | Contributes to the desirable 3D character.[4] |
Synthetic Protocol for this compound
A plausible synthetic route to this compound starts from the commercially available N-Boc-3-hydroxyazetidine.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of N-Boc-3-isopropoxyazetidine
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add 2-iodopropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-isopropoxyazetidine.
-
-
Step 2: Synthesis of this compound (Boc Deprotection)
-
Dissolve N-Boc-3-isopropoxyazetidine (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield this compound.
-
Application in a Fragment-Based Drug Design Workflow
The following workflow outlines how this compound can be integrated into a typical FBDD campaign.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.[2][8]
-
Target Immobilization:
-
Immobilize the target protein on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport effects.
-
Include a reference channel with a mock immobilization or an irrelevant protein to subtract non-specific binding signals.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range for fragments is 1 µM to 1 mM.[3]
-
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized protein surface and the reference surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).
-
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
Confirming the binding mode of a fragment hit is crucial for guiding subsequent optimization efforts.[6][9]
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the target protein in the presence of a high concentration of this compound.
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the data and solve the crystal structure by molecular replacement using a known structure of the target protein.
-
Carefully examine the electron density maps to confirm the binding of the fragment and to determine its binding pose.
-
Protocol 3: Fragment Evolution and Analogue Synthesis
Once the binding mode of this compound is confirmed, the next step is to synthesize analogues to improve potency and selectivity. The azetidine nitrogen is the primary vector for this elaboration.
Scheme 2: Elaboration of the this compound Scaffold
Caption: Synthetic routes for the elaboration of the this compound scaffold.
General Procedure for Reductive Amination:
-
To a solution of this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound represents a promising, yet underexplored, scaffold for fragment-based drug design. Its unique combination of a rigid 3D core, favorable physicochemical properties, and clear vectors for synthetic elaboration makes it an attractive starting point for the discovery of novel therapeutics. The protocols and workflows outlined in these application notes provide a robust framework for researchers to investigate the potential of this and other novel azetidine-based fragments in their drug discovery programs.
References
- Application Notes and Protocols: 2-(2-Bromophenyl)azetidine in Fragment-Based Drug Discovery - Benchchem.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
- Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. | Broad Institute.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.
- (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC.
- Navigating the Therapeutic Potential of Azetidine Scaffolds: A Comparative Guide to In Vitro and In Vivo Activity - Benchchem.
- Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications.
- 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists | Request PDF - ResearchGate.
- The Rising Star of Medicinal Chemistry: Applications of 3-Iodooxetane in Drug Discovery - Benchchem.
- Fragment-based drug discovery: opportunities for organic synthesis - PMC - NIH.
- Fragment-based drug discovery services & drug design service.
- What is Astex's strategy in using fragment-based drug discovery? - Patsnap Synapse.
- Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design - ResearchGate.
- Fragment-based drug discovery using rational design - PubMed.
Sources
- 1. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Alkoxyazetidines via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Alkoxyazetidines in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery. Its inherent ring strain imparts a rigid conformation, which can lead to improved metabolic stability and target affinity. Among functionalized azetidines, the 3-alkoxyazetidine motif is particularly valuable. The ether linkage at the 3-position can modulate key physicochemical properties such as lipophilicity and hydrogen bonding capacity, offering a powerful tool for optimizing lead compounds. The Williamson ether synthesis, a classic and reliable method for forming ether linkages, provides a straightforward and versatile route to these valuable building blocks. This guide offers an in-depth exploration of the application of the Williamson ether synthesis for the preparation of 3-alkoxyazetidines, complete with detailed protocols, mechanistic insights, and troubleshooting advice.
Mechanism and Key Considerations: A Deeper Dive into the SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of 3-alkoxyazetidine synthesis, the reaction involves the deprotonation of a 3-hydroxyazetidine derivative to form a potent nucleophile, the alkoxide, which then attacks an alkylating agent.
Core Reaction Scheme:
The overall transformation can be summarized as follows:
Where:
-
R'-OH: A 3-hydroxyazetidine derivative (typically with a protecting group on the nitrogen).
-
Base: A strong base to deprotonate the hydroxyl group.
-
R-X: An alkylating agent with a good leaving group (X), such as a halide (I, Br, Cl) or a sulfonate ester (e.g., tosylate, mesylate).
Critical Factors for Success:
Several factors must be carefully considered to ensure a successful and high-yielding synthesis:
-
Nitrogen Protection: The azetidine nitrogen is nucleophilic and can compete with the hydroxyl group in the alkylation reaction. Therefore, it is crucial to protect the nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions after the ether formation.
-
Choice of Base: The selection of an appropriate base is critical for the efficient deprotonation of the 3-hydroxyazetidine. Strong, non-nucleophilic bases are preferred to avoid side reactions.
-
Sodium Hydride (NaH): A powerful and commonly used base that irreversibly deprotonates the alcohol, driving the reaction forward.[3] The byproduct, hydrogen gas, simply evolves from the reaction mixture.
-
Potassium Hydride (KH): Similar in reactivity to NaH.
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is also effective. However, its bulkiness can sometimes favor the competing E2 elimination pathway, especially with secondary alkyl halides.[4]
-
-
Solvent Selection: The solvent plays a crucial role in an S
N2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic oxygen atom, thus enhancing its reactivity. -
The Alkylating Agent (R-X): The structure of the alkylating agent significantly impacts the reaction outcome.
-
Reactivity of the Leaving Group: The rate of the S
N2 reaction is dependent on the leaving group's ability to depart. The general trend for halides is I > Br > Cl. Sulfonate esters like tosylates and mesylates are also excellent leaving groups. -
Steric Hindrance: The S
N2 reaction is sensitive to steric hindrance at the electrophilic carbon.[1][2] Therefore, methyl and primary alkyl halides are the best substrates. Secondary alkyl halides can also be used but may lead to a mixture of substitution and elimination products. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[3]
-
Visualizing the Mechanism
The following diagram illustrates the key steps in the Williamson ether synthesis of a 3-alkoxyazetidine.
Caption: Reaction mechanism for the Williamson ether synthesis of 3-alkoxyazetidines.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 3-alkoxyazetidines. It is recommended to perform a small-scale trial to optimize conditions for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-Boc-3-alkoxyazetidines
This protocol is adapted from a known procedure for the synthesis of 1-tert-butoxycarbonyl-3-methoxyazetidine.[5]
Materials:
-
N-Boc-3-hydroxyazetidine
-
Alkylating agent (e.g., iodomethane, ethyl bromide, benzyl chloride)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2-1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Stir the mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-2.0 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a 10% aqueous acetic acid solution at 0 °C.
-
Workup:
-
Partition the mixture between ethyl acetate and a 10% aqueous sodium chloride solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]
Protocol 2: Deprotection of N-Boc-3-alkoxyazetidines
Materials:
-
N-Boc-3-alkoxyazetidine
-
Hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated HCl)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolution: Dissolve the N-Boc-3-alkoxyazetidine in a suitable solvent such as 1,4-dioxane or methanol.
-
Acidification: Add an excess of hydrochloric acid solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by the addition of a less polar solvent like diethyl ether.
-
Filter the solid and wash with cold diethyl ether to obtain the purified 3-alkoxyazetidine hydrochloride.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the synthesis of 3-alkoxyazetidines.
Quantitative Data Summary
The following table provides representative reaction parameters. Note that optimal conditions may vary depending on the specific substrates used.
| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-3-hydroxyazetidine | Iodomethane | NaH | DMF | 0 to RT | 1.5 | 81[5] |
| N-Boc-3-hydroxyazetidine | Ethyl bromide | NaH | THF | RT | 12 | ~70-85 |
| N-Boc-3-hydroxyazetidine | Benzyl chloride | KH | DMF | RT | 8 | ~75-90 |
| Phenol | N-Boc-3-mesyloxyazetidine | K₂CO₃ | DMF | 80 | 24 | ~60-75 |
Yields are approximate and based on literature precedents and typical laboratory outcomes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete deprotonation (inactive base, wet solvent/reagents).- Poor leaving group on the alkylating agent.- Low reactivity of the alkylating agent. | - Use fresh, high-quality base. Ensure all glassware is flame-dried and use anhydrous solvents.- Switch to an alkylating agent with a better leaving group (e.g., iodide or tosylate).- Increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide). |
| Formation of Alkene Byproduct | - E2 elimination is competing with the S | - Use a less sterically hindered base if possible.- Lower the reaction temperature.[7]- Use a primary alkylating agent if the synthetic route allows. |
| Multiple Products Observed by TLC/LC-MS | - N-alkylation of the azetidine if the protecting group is labile or absent.- O-alkylation vs. C-alkylation if using a phenoxide nucleophile. | - Ensure the N-Boc protecting group is intact before starting the reaction.- For phenoxides, C-alkylation is a known side reaction; optimizing solvent and counter-ion can sometimes favor O-alkylation. |
| Difficulty in Purifying the Product | - Co-elution of starting material or byproducts during chromatography.- The product is highly polar. | - Optimize the eluent system for column chromatography.- Consider converting the final product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization or precipitation.[8] |
Conclusion
The Williamson ether synthesis is a robust and highly adaptable method for the preparation of 3-alkoxyazetidines, which are valuable scaffolds in medicinal chemistry. By carefully selecting the appropriate protecting group, base, solvent, and alkylating agent, researchers can achieve high yields of the desired products. Understanding the underlying SN2 mechanism and potential side reactions is key to troubleshooting and optimizing this important transformation. The protocols and guidelines presented here provide a solid foundation for the successful synthesis of a diverse range of 3-alkoxyazetidine derivatives.
References
- Troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025). BenchChem.
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
How to remove impurities from diethyl ether? (2016). ResearchGate. Retrieved from [Link]
- Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. (2025). BenchChem.
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]
-
Purification and Drying: Diethyl Ether. (2017). YouTube. Retrieved from [Link]
- Ether purification by distillation and adsorption. (1951). Google Patents.
-
Purification Technologies Small Molecules. (n.d.). Kdpharmagroup. Retrieved from [Link]
-
Help me, how increase yield in williamson ether reaction? (2022). ResearchGate. Retrieved from [Link]
- Solved Answer: Given Reaction is williamson ether Synthesis. (2020). Chegg.com.
-
Why does this not work? Williamson ether synthesis is terrible. (2022). Reddit. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018). YouTube. Retrieved from [Link]
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
-
I am supposed to find the side product of this Williamson ether synthesis... (2020). Reddit. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Isopropoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery.[1][2][3] Its unique conformational properties, imparted by significant ring strain, offer a distinct advantage over more traditional ring systems.[1] Azetidines can act as rigid spacers, introduce desirable physicochemical properties, and serve as bioisosteres for other functional groups, ultimately leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[3][4] Consequently, the development of robust synthetic methodologies to access diverse functionalized azetidines is of paramount importance to the pharmaceutical industry.[4][5]
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of carbon-nitrogen (C-N) bonds, providing a versatile and efficient tool for the construction of complex molecules.[6][7][8][9][10][11] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 3-isopropoxyazetidine with aryl and heteroaryl halides, a key transformation for introducing this valuable scaffold into potential drug candidates.
The Mechanism of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide (or pseudohalide).[10][11][12] The catalytic cycle, illustrated below, involves a series of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[10]
-
Ligand Association and Deprotonation: The amine (in this case, this compound) coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10]
The choice of ligand is crucial for the success of the reaction.[13][14] Sterically bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to promote the reductive elimination step and prevent undesired side reactions.[14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Protocol: Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide. Note: This is a starting point, and optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol %)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Experimental Workflow
Caption: General experimental workflow for the cross-coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) followed by this compound (1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Typical Reaction Conditions and Optimization Parameters
The following table summarizes typical starting conditions and parameters that can be varied for optimization.
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale for Choice |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Readily available and effective for many aminations. |
| Ligand | XPhos | RuPhos, JohnPhos, BINAP, dppf | Bulky, electron-rich ligands promote reductive elimination.[14] |
| Base | NaOt-Bu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic base is required for deprotonation.[13] |
| Solvent | Toluene | Dioxane, THF, DME | Aprotic solvents are generally preferred. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures can increase reaction rates. |
| Concentration | 0.2 M | 0.1 - 0.5 M | Can influence reaction kinetics. |
Trustworthiness and Self-Validation
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the exclusion of air and moisture. Therefore, it is crucial to use anhydrous solvents and properly dried glassware, and to maintain an inert atmosphere throughout the reaction. A control experiment without the palladium catalyst should be performed to confirm that the observed product formation is indeed catalyst-dependent. Additionally, monitoring the reaction for the consumption of starting materials and the formation of the product provides an internal validation of the reaction's progress.
Conclusion
The palladium-catalyzed cross-coupling of this compound represents a powerful and versatile method for the incorporation of this valuable heterocyclic scaffold into a wide range of molecules. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutics.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Azetidines of pharmacological interest. PubMed.
- Practical Palladium Catalysts for C-N and C-O Bond Formation.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 3-Isopropoxyazetidine into Peptide Isosteres
Abstract
This comprehensive guide provides a detailed technical overview and robust protocols for the incorporation of 3-isopropoxyazetidine into peptide isosteres. Azetidine-based scaffolds are increasingly recognized as valuable bioisosteres in medicinal chemistry, imparting favorable physicochemical properties such as increased metabolic stability, enhanced solubility, and structural rigidity.[1] The this compound moiety, in particular, offers a unique combination of a constrained backbone and a moderately lipophilic side chain, making it an attractive building block for modulating the properties of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and troubleshooting guidance to facilitate the successful synthesis and application of these novel peptide isosteres.
Introduction: The Rationale for this compound in Peptidomimetics
The strategic replacement of amide bonds or amino acid residues with non-natural mimics, a practice known as bioisosterism, is a cornerstone of modern drug design.[2] Peptide isosteres are designed to retain or improve the biological activity of a parent peptide while overcoming inherent liabilities such as poor metabolic stability and low oral bioavailability.[1] The azetidine ring, a four-membered saturated heterocycle, has emerged as a powerful tool in this endeavor. Its strained, rigid structure can pre-organize the peptide backbone into specific conformations, potentially enhancing binding affinity to biological targets.[3]
Incorporating an isopropoxy group at the 3-position of the azetidine ring offers several distinct advantages:
-
Modulation of Physicochemical Properties: The isopropoxy group introduces a degree of lipophilicity, which can be fine-tuned to optimize cell permeability and pharmacokinetic profiles.
-
Structural Rigidity: The azetidine scaffold provides a constrained conformational element, reducing the entropic penalty upon binding to a target receptor.[3]
-
Metabolic Stability: The non-natural azetidine core is generally more resistant to enzymatic degradation compared to natural amino acid residues.
-
Exploration of Novel Chemical Space: The unique three-dimensional structure of this compound allows for the exploration of novel pharmacophoric space, potentially leading to the discovery of compounds with improved potency and selectivity.
This guide will detail the synthetic pathway to the key building block, N-Boc-3-isopropoxyazetidine, and provide a comprehensive protocol for its incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS).
Synthesis of the N-Boc-3-Isopropoxyazetidine Building Block
The synthesis of N-Boc-3-isopropoxyazetidine is a multi-step process commencing from readily available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for N-Boc-3-isopropoxyazetidine.
Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride
This procedure is adapted from established methods for the synthesis of the azetidine core.[2]
Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve benzylamine in approximately 15 volumes of water.
-
Slowly add epichlorohydrin (1.3 equivalents) to the stirred solution, ensuring the temperature remains between 0-5 °C.
-
Allow the reaction to stir at this temperature for 12 hours.
-
Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine, which can be purified by column chromatography.
Step 2: Debenzylation to 3-Hydroxyazetidine Hydrochloride
-
Dissolve the 1-benzyl-3-hydroxyazetidine in a suitable solvent like methanol or ethanol.
-
Add a palladium-based catalyst, such as Pd(OH)₂/C.
-
Subject the mixture to hydrogenation in a Parr shaker or similar apparatus under a hydrogen atmosphere (e.g., 4 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.
-
Evaporate the filtrate to dryness to obtain 3-hydroxyazetidine hydrochloride as a solid.[4]
Protocol: N-Boc Protection of 3-Hydroxyazetidine
This protocol follows standard procedures for the Boc protection of amines.[5]
-
Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent system, such as a mixture of methanol and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, typically 1.5-2.0 equivalents).
-
While stirring at room temperature, slowly add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield N-Boc-3-hydroxyazetidine, which is often a solid.[1]
Protocol: O-Isopropylation via Williamson Ether Synthesis
The conversion of the hydroxyl group to an isopropoxy ether is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol followed by an Sₙ2 reaction with an isopropyl electrophile.[6][7]
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable strong base
-
2-Bromopropane or isopropyl iodide
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DMF to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.
Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-Boc-3-isopropoxyazetidine into a peptide sequence presents a challenge due to the steric hindrance and reduced nucleophilicity of the secondary amine within the azetidine ring.[8] Standard coupling conditions may result in low yields. Therefore, the use of potent coupling reagents is highly recommended.
Caption: Workflow for coupling N-Boc-3-isopropoxyazetidine in SPPS.
Recommended Coupling Reagents and Conditions
For coupling sterically hindered secondary amines, onium salt-based reagents are superior to standard carbodiimides.[8][9]
| Coupling Reagent | Full Name | Rationale for Use |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, rapid coupling with low racemization.[10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for hindered couplings; less risk of guanidinylation side reactions compared to aminium salts.[10] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation reagent with high efficiency, comparable to HATU, and improved safety profile.[10] |
General Conditions:
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Collidine is a weaker base and can sometimes reduce racemization.
-
Stoichiometry: Use an excess of the azetidine building block (2-4 equivalents) and coupling reagents (2-4 equivalents) relative to the resin loading.
-
Temperature: Room temperature. In cases of extremely difficult couplings, the temperature may be slightly elevated (e.g., to 40-50 °C), but this increases the risk of side reactions.
-
Reaction Time: Extended coupling times (2-12 hours) are often necessary. The completion of the coupling should be monitored using a qualitative test like the Kaiser test (which will be negative for the secondary amine) or a chloranil test.
Protocol: Manual SPPS Incorporation (Fmoc/tBu Strategy)
This protocol assumes the synthesis is proceeding on a resin with a free N-terminal amine, following a standard Fmoc-SPPS workflow.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve N-Boc-3-isopropoxyazetidine (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the reaction vessel at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of the resin beads, wash them thoroughly, and perform a chloranil test to check for the presence of a secondary amine. If the test is positive (indicating incomplete reaction), continue the coupling and re-test periodically. A double coupling (repeating steps 4 and 5 with fresh reagents) may be necessary.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 20 minutes.
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle. The N-Boc group on the newly incorporated azetidine residue is stable to the basic conditions of Fmoc removal and will be removed during the final acid cleavage step.
Cleavage and Deprotection
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the N-Boc group on the azetidine residue.
Standard Cleavage Cocktail:
A common cleavage cocktail for peptides with a variety of protecting groups is Reagent K:
-
Trifluoroacetic acid (TFA): 94%
-
Phenol: 2%
-
Water: 2%
-
Thioanisole: 1%
-
1,2-Ethanedithiol (EDT): 1%
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined TFA filtrates under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Characterization of the Final Peptide
The purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final peptide. The observed mass should correspond to the calculated mass of the peptide containing the this compound residue.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the peptide. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For full structural elucidation, 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be performed. The isopropoxy group should give characteristic signals in the ¹H NMR spectrum: a septet around 3.5-4.0 ppm for the CH group and a doublet around 1.1-1.3 ppm for the two methyl groups. The protons on the azetidine ring will appear as complex multiplets in the aliphatic region.
Table of Expected NMR Signals for the this compound Moiety:
| Group | ¹H Chemical Shift (ppm, approximate) | Multiplicity |
| Isopropyl -CH | 3.5 - 4.0 | Septet |
| Isopropyl -CH₃ | 1.1 - 1.3 | Doublet |
| Azetidine Ring Protons | 3.0 - 4.5 | Multiplets |
Note: Exact chemical shifts will be dependent on the peptide sequence and the solvent used.
Conclusion and Future Perspectives
The incorporation of this compound into peptide isosteres represents a valuable strategy for medicinal chemists seeking to enhance the drug-like properties of peptide-based molecules. The protocols outlined in this guide provide a robust framework for the synthesis of the necessary building block and its successful integration into peptide chains. While the coupling of this sterically hindered secondary amine requires potent activating reagents and potentially longer reaction times, the resulting isosteres offer unique structural and physicochemical properties. Future work in this area may focus on the development of pre-activated Fmoc-protected this compound derivatives to streamline the SPPS process and the systematic evaluation of these isosteres in various biological systems to fully elucidate their potential in drug discovery.
References
- 1. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropoxyazetidine
A Guide for Researchers and Process Development Chemists
Welcome to the technical support center for the synthesis of 3-Isopropoxyazetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic route. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Overview of the Synthetic Strategy
The most common and reliable method for preparing this compound is a multi-step process. It begins with the protection of the nitrogen atom of 3-hydroxyazetidine, followed by an O-alkylation reaction (typically a Williamson ether synthesis), and concludes with the removal of the protecting group. Understanding the nuances of each step is critical for maximizing yield and purity.
Caption: General workflow for this compound synthesis.
Troubleshooting and Optimization Guide
Part 1: The N-Protection Step
Question: Why is protecting the azetidine nitrogen essential before O-alkylation?
Answer: The nitrogen atom in the 3-hydroxyazetidine ring is a nucleophile, much like the oxygen of the hydroxyl group. During the O-alkylation step, which typically uses a strong base and an alkylating agent, the unprotected nitrogen would compete with the oxygen, leading to N-alkylation as a significant side product. This would create a mixture of N-isopropyl-3-hydroxyazetidine and the desired O-isopropyl product, complicating purification and drastically reducing the yield of your target molecule.
Furthermore, protecting the nitrogen with an electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group, serves a dual purpose.[1] It temporarily masks the nucleophilicity of the nitrogen and can also influence the overall reactivity and stability of the azetidine ring system during subsequent transformations.[1][2]
Question: My N-Boc protection of 3-hydroxyazetidine gives a low yield. What could be the issue?
Answer: Low yields in this step usually point to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Reagent Quality: The primary reagent, di-tert-butyl dicarbonate (Boc₂O), can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle.
-
Reaction Conditions:
-
Base: A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient. However, the reaction pH is critical. If the 3-hydroxyazetidine starting material is in its hydrochloride salt form, you will need at least two equivalents of the base: one to neutralize the HCl salt and one to facilitate the reaction with Boc₂O.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Ensure they are anhydrous.
-
Temperature: The reaction is often run at 0 °C initially and then allowed to warm to room temperature. Running it too warm can sometimes lead to side reactions.
-
-
Workup: After the reaction, a standard aqueous workup is used to remove the base and any water-soluble byproducts. Incomplete extraction or emulsion formation can lead to product loss.
A common and effective procedure involves dissolving 3-hydroxyazetidine, adding di-tert-butyl dicarbonate, and stirring at room temperature for an hour.[3] This straightforward approach often leads to high yields (97% has been reported) after purification by silica gel column chromatography.[3]
Part 2: The Core O-Alkylation (Williamson Ether Synthesis)
This step is the most critical for determining the overall yield and is where most issues arise. The reaction is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[4][5] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic isopropyl source.[6][7]
Caption: Troubleshooting decision tree for the O-alkylation step.
Question: My Williamson ether synthesis has a very low yield. What are the most likely causes and how do I fix them?
Answer: This is a multi-faceted problem. Let's break down the key parameters of this Sₙ2 reaction.
1. Inefficient Deprotonation (Base Choice): The hydroxyl group on the N-Boc-3-hydroxyazetidine must be deprotonated to form the alkoxide nucleophile. If the base is too weak or if moisture is present, this equilibrium will not favor the alkoxide, leading to a slow or incomplete reaction.
-
Solution: Use a strong base capable of irreversibly deprotonating an alcohol. Sodium hydride (NaH) is a very common and effective choice.[3][7] It reacts with the alcohol to produce the sodium alkoxide and hydrogen gas. Potassium hydride (KH) is even more reactive. Ensure all reagents and solvents are strictly anhydrous, as these hydrides react violently with water.
2. Alkylating Agent and Leaving Group: The reaction involves a nucleophilic attack on a secondary carbon (from the isopropyl group). This is inherently slower and more sterically hindered than an attack on a primary carbon.[5][6] Furthermore, the rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.
-
Solution: Use an isopropyl source with an excellent leaving group. The general order of leaving group ability is I > Br > Cl > OTs (tosylate) > OMs (mesylate). Therefore, 2-iodopropane is the ideal alkylating agent, followed by 2-bromopropane. Using 2-chloropropane will result in a significantly slower reaction.
3. Suboptimal Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.
-
Problem: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing the reaction.[8]
-
Solution: Use a polar aprotic solvent. N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent choices.[8][9] These solvents can solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the alkoxide, leaving it "naked" and highly reactive.
4. Competing Elimination (E2) Reaction: Because the reaction occurs at a secondary carbon, the Sₙ2 (substitution) pathway is in direct competition with the E2 (elimination) pathway, which would produce propene gas and your starting alcohol.[4][7]
-
Problem: This side reaction is favored by sterically hindered bases and high temperatures.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, the deprotonation is performed at 0 °C, followed by slow warming to room temperature or gentle heating (e.g., 40-60 °C) after the addition of the alkylating agent.[3] Avoid excessive heat.
-
Base Choice: While strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) are excellent for promoting E2 reactions, a less hindered base like NaH is preferable for this Sₙ2 reaction.[6]
-
| Base | Typical Solvent | Pros | Cons |
| Sodium Hydride (NaH) | DMF, THF | Strong, irreversible deprotonation, promotes Sₙ2.[7] | Highly reactive with water/alcohols (pyrophoric), requires careful handling. |
| Potassium Hydride (KH) | THF | More reactive than NaH. | Same handling concerns as NaH. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Safer and easier to handle than hydrides.[8] | Weaker base, may require higher temperatures or longer reaction times; often insufficient for simple alcohols. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | THF | Strong, non-nucleophilic base. | Can be expensive, sensitive to moisture. |
Question: Can Phase Transfer Catalysis (PTC) be used to improve the yield?
Answer: Yes, Phase Transfer Catalysis is an excellent strategy to consider, especially for scale-up operations. PTC facilitates the reaction between reactants that are in different, immiscible phases (e.g., a solid base in an organic solvent).[10]
-
How it works: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide or alkoxide ion from the solid or aqueous phase into the organic phase where the N-Boc-3-hydroxyazetidine and alkylating agent are dissolved.[10] This creates a reactive nucleophile in the organic phase, allowing the reaction to proceed under milder conditions.
-
Advantages:
-
Avoids the need for strong, hazardous bases like NaH.
-
Can often be run at lower temperatures, minimizing side reactions.[11]
-
Simplifies the workup procedure.
-
A typical PTC system might involve using solid potassium hydroxide (KOH) as the base, toluene as the solvent, 2-iodopropane as the alkylating agent, and a catalytic amount of TBAB.
Optimized Experimental Protocol
This protocol for the O-alkylation step is based on established Williamson ether synthesis procedures and is optimized for yield and reproducibility.
Objective: To synthesize N-Boc-3-isopropoxyazetidine from N-Boc-3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Iodopropane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15-20 minutes.
-
Expert Insight: Adding the NaH slowly is crucial to control the evolution of hydrogen gas. The reaction is exothermic.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, homogeneous alkoxide solution.
-
Alkylation: Cool the reaction back down to 0 °C. Add 2-iodopropane (1.5 eq) dropwise via the dropping funnel over 20 minutes.
-
Expert Insight: Using a slight excess of the alkylating agent ensures the reaction goes to completion. Adding it slowly at 0 °C helps to control the exotherm and minimize potential side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to destroy any excess NaH.
-
Safety First: The quench is highly exothermic and will evolve hydrogen gas. Perform this step slowly and with caution in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with brine to remove residual DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure N-Boc-3-isopropoxyazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the final Boc-deprotection step? A: The Boc group is acid-labile. The most common method is to treat the N-Boc-3-isopropoxyazetidine with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol. The reaction is typically fast and clean, occurring at room temperature.
Q2: How can I be certain my reagents and solvents are anhydrous? A: For solvents like DMF and THF, it is best to use commercially available anhydrous grades, often packaged under an inert atmosphere. If you need to dry them in the lab, standard procedures using drying agents like molecular sieves or distillation from sodium/benzophenone (for THF) should be followed. For reagents, ensure they are stored in a desiccator.
Q3: Is there a significant difference in reactivity between 2-bromopropane and 2-iodopropane? A: Yes. Iodide is a better leaving group than bromide because it is a larger, more polarizable ion and a weaker base. Consequently, the Sₙ2 reaction with 2-iodopropane will be significantly faster than with 2-bromopropane under identical conditions, which can lead to higher yields and shorter reaction times.
Q4: I see some unreacted starting material and a new, nonpolar spot on my TLC plate. What is it? A: The nonpolar spot is likely the elimination (E2) byproduct, propene, which would have evaporated. If you are seeing unreacted starting material, it indicates an incomplete reaction. This could be due to insufficient base, wet reagents, or insufficient reaction time/temperature. The presence of both suggests that the conditions may be favoring the competing elimination pathway. Consider running the reaction at a lower temperature for a longer period.
References
- Tundo, P., & Venturello, P. (1979). A new and effective method for the mono-C-alkylation of arylacetonitriles and methyl arylacetates under phase-transfer conditions. Synthesis, 1979(12), 952-954.
- BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
- Allison, B. D., & Mani, N. S. (2017). Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor. Organic Process Research & Development, 21(2), 228-235.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- O'Brien, A. G., et al. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 16(10), 2744-2747.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Ahluwalia, V. K., & Parashar, R. K. (2002). Organic Reaction Mechanisms. Cambridge University Press.
- Shinde, S. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49553-49588.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- MacMillan, D. W. C., et al. (2019). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Unpublished manuscript.
- JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
- Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287.
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Fairlie, D. P., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Zhang, J., & Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- MacMillan, D. W. C., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of the American Chemical Society, 137(29), 9414-9423.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide.
- Mandal, S., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1018-1025.
- Jamison, T. F., & Jensen, K. F. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
- Wang, J., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
- Li, J., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2496-2502.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. jetir.org [jetir.org]
- 11. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable four-membered nitrogen heterocycles. The inherent ring strain of azetidines, while contributing to their unique chemical properties and biological activities, also presents significant synthetic challenges, often leading to side reactions and purification difficulties.[1][2]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic endeavors.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 3-substituted azetidines, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Issue 1: Low or No Yield of the Desired 3-Substituted Azetidine
Question: I am attempting an intramolecular cyclization to form a 3-substituted azetidine, but I'm observing very low yields, with the starting material being largely unreacted. What are the likely causes and how can I improve the outcome?
Answer: Low yields in azetidine ring formation are a frequent challenge, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:
-
Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the nature of the leaving group. Halides (Cl, Br) can be effective, but conversion to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), often significantly improves yields.[3]
-
Steric Hindrance: Bulky substituents on the substrate can sterically hinder the intramolecular cyclization necessary for ring formation.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can dramatically influence the reaction's efficiency.[1][3]
Troubleshooting & Optimization Protocol
-
Enhance the Leaving Group: If your substrate contains a hydroxyl group, convert it to a tosylate or mesylate. For halo-substrates, consider an in situ Finkelstein reaction to generate the more reactive iodide.[3]
-
Optimize Reaction Conditions:
-
Solvent: Screen a range of polar aprotic solvents such as DMF, DMSO, and acetonitrile.
-
Base: For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU is often necessary to deprotonate the amine without competing in the substitution reaction.[3]
-
Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also promote side reactions. A systematic evaluation of the reaction temperature is recommended.
-
-
High Dilution Conditions: To favor intramolecular cyclization over competing intermolecular reactions (dimerization or polymerization), employ high dilution conditions by slowly adding the substrate to the reaction mixture.[3]
Issue 2: Formation of an Unexpected Isomer or Ring-Opened Product
Question: My reaction is producing a significant amount of a ring-opened product or an isomeric byproduct instead of the desired 3-substituted azetidine. What is happening and how can I prevent it?
Answer: The high ring strain of azetidines makes them susceptible to ring-opening reactions, especially under acidic or strongly basic conditions.[4][5][6] The formation of more stable five- or six-membered rings, such as pyrrolidines, can also be a significant competing pathway.[1]
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This species is susceptible to nucleophilic attack, leading to ring cleavage.[4][5]
-
Thermodynamic vs. Kinetic Control: The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the four-membered azetidine ring. Your reaction conditions may be favoring the thermodynamic product.[1]
Troubleshooting Flowchart
References
Technical Support Center: Purification of 3-Isopropoxyazetidine Hydrochloride
From the desk of the Senior Application Scientist:
Welcome to the dedicated technical support guide for 3-Isopropoxyazetidine hydrochloride. This document is designed for researchers and drug development professionals who are navigating the complexities of purifying this versatile building block. The unique physicochemical properties of azetidine salts—namely their polarity, hygroscopicity, and potential instability—can present significant challenges.[1][2] This guide moves beyond standard protocols to provide in-depth, troubleshooting-focused answers to common issues encountered in the lab. Our goal is to empower you with the causal understanding needed to optimize your purification strategy, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a sticky, pale-yellow oil or a hygroscopic solid that won't completely dry. How can I obtain a free-flowing crystalline powder?
A1: This is a very common issue stemming from two primary factors: the inherent hygroscopicity of many amine hydrochloride salts and the presence of residual solvents.[1][3] this compound hydrochloride is known to be a hygroscopic powder, meaning it readily absorbs moisture from the atmosphere.
Causality & Solution Workflow:
-
Residual Solvent Removal: Standard rotary evaporation is often insufficient for removing high-boiling point solvents (like water, DMSO, or DMF) from polar salts. The strong ionic interactions within the salt lattice can trap solvent molecules.
-
High-Vacuum Drying: After initial concentration, dry the material under high vacuum ( <1 torr) for an extended period (12-24 hours), potentially with gentle heating (30-40°C) if the compound's stability permits.
-
Azeotropic Removal: Dissolve the crude material in a solvent like ethanol or isopropanol and re-concentrate. Repeat this 2-3 times. The alcohol forms an azeotrope with water, facilitating its removal.[4]
-
Lyophilization (Freeze-Drying): If the compound is dissolved in water or a suitable solvent like 1,4-dioxane, lyophilization can be highly effective at producing a fine, dry powder by removing the solvent via sublimation.
-
-
Combating Hygroscopicity: All subsequent handling should be performed under an inert atmosphere (nitrogen or argon) to the greatest extent possible.
-
Solvent Trituration/Precipitation: If the product is an oil, attempt to induce precipitation by dissolving it in a minimal amount of a polar solvent (e.g., methanol or isopropanol) and then adding a non-polar anti-solvent (e.g., diethyl ether, MTBE, or ethyl acetate) dropwise with vigorous stirring.[5][6] The goal is to crash out the desired salt while leaving more soluble impurities behind. The resulting solid should be filtered quickly and immediately transferred to a vacuum desiccator.
-
Q2: I'm observing significant streaking and low recovery when trying to purify my compound using standard silica gel chromatography. What is causing this and how can I prevent it?
A2: This is a classic problem when purifying basic amines on standard silica gel. The root cause is the acidic nature of the silica surface.[2]
Causality & Solution Workflow:
-
The Problem: The silanol groups (Si-OH) on the surface of silica gel are acidic (pKa ≈ 4.5) and will strongly interact with or even protonate the basic azetidine nitrogen. This leads to irreversible binding, tailing (streaking) on TLC, and decomposition of sensitive azetidine rings.[2]
-
The Solution: The interaction must be suppressed. You can either modify the mobile phase or use a different stationary phase.
Workflow: Choosing a Purification Strategy
Caption: Decision tree for amine purification via chromatography.
Experimental Protocols:
Protocol 1: Flash Chromatography with a Modified Mobile Phase
-
Prepare the Eluent: Choose a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this mixture, add a basic modifier. A common starting point is 1% triethylamine (TEA) or 1-2% of a 7N ammonia in methanol solution.[7]
-
Equilibrate the Column: Dry pack the column with silica gel. Flush the column with at least 5 column volumes of the base-modified eluent before loading your sample. This "neutralizes" the silica surface.
-
Load and Elute: Load the sample (pre-adsorbed onto a small amount of silica) and run the column as usual. The basic modifier in the eluent will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
Protocol 2: Using an Alternative Stationary Phase
-
Neutral Alumina: Alumina is a good alternative to silica. For basic compounds, basic or neutral alumina is recommended. Be aware that alumina can have different activity levels, which will affect elution.
-
Reversed-Phase (C18) Chromatography: For highly polar hydrochloride salts, reversed-phase chromatography is an excellent option. The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid).[8][9] In this mode, polar compounds elute earlier.
Q3: My recrystallization attempts are failing. The compound either "oils out" or remains completely soluble even at low temperatures. What should I do?
A3: Recrystallization failure is typically a solvent selection problem. For a successful recrystallization, the ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution above its solubility limit as a liquid phase instead of a solid lattice.
Causality & Solution Workflow:
The hydrochloride salt form makes this compound highly polar. Therefore, a good starting point is a polar solvent to dissolve it, followed by a less polar anti-solvent to induce precipitation.[5][10]
Table 1: Solvent Systems for Recrystallization of Amine HCl Salts
| Primary Solvent (Polar) | Anti-Solvent (Less Polar) | Boiling Point (°C) of Primary | Notes & Rationale |
| Isopropanol (IPA) | Diethyl Ether | 82.5 | A very common and effective system. IPA dissolves many HCl salts when hot, and ether is an excellent anti-solvent.[5] |
| Methanol | Ethyl Acetate | 64.7 | A similar system reported for the related 3-hydroxyazetidine hydrochloride.[11] Good for highly polar salts. |
| Ethanol | Dichloromethane (DCM) | 78.4 | Can be effective, but ensure DCM is fully removed as it's a regulated residual solvent. |
| Water | Acetone / Isopropanol | 100 | Use only if the compound is sparingly soluble in cold water. Adding acetone can precipitate the salt.[4] Risky due to hygroscopicity. |
Workflow: Systematic Recrystallization Troubleshooting
Caption: Step-by-step workflow for troubleshooting recrystallization.
Q4: What are the likely impurities in my sample and how can I best remove them?
A4: Impurities will generally arise from the synthetic route used. While the exact synthesis of this compound hydrochloride is often proprietary, we can infer common impurities from typical azetidine syntheses.[11][12][13]
-
Unreacted Starting Materials: For instance, if synthesized from 3-hydroxyazetidine, residual starting material could be present.
-
Deprotection Byproducts: If a protecting group like Boc or Cbz was used on the azetidine nitrogen, byproducts from the deprotection step (e.g., t-butanol, benzyl alcohol) might persist.
-
Ring-Opened Byproducts: Azetidine rings, being strained, can be susceptible to ring-opening under harsh acidic or nucleophilic conditions.[2]
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate from workup steps may be present.
Purification Strategies Tailored to Impurity Type:
-
Organic, Non-basic Impurities (e.g., deprotection byproducts):
-
Acid-Base Extraction: This is a powerful technique. Dissolve the crude mixture in a suitable organic solvent (like DCM or Ethyl Acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your desired amine salt will move to the aqueous layer, while non-basic organic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to pH >12, and extract your free-base product back into an organic solvent. Finally, re-form the HCl salt by adding HCl in a solvent like ether or dioxane.
-
-
Residual Starting Materials (e.g., 3-hydroxyazetidine):
-
These are often structurally similar and can be difficult to separate. Meticulous chromatography (as described in Q2) or careful recrystallization (Q3) are the best methods. The difference in polarity between a hydroxyl and an isopropoxy group should be sufficient for separation.
-
-
Inorganic Salts:
-
These are typically insoluble in most organic solvents. A simple filtration can often work. Dissolve your crude product in a solvent that solubilizes the desired compound but not the inorganic salt (e.g., hot isopropanol or dichloromethane/methanol). Filter the mixture while hot and then proceed with crystallization.
-
References
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. [Link]
-
Column chromatography - Columbia University. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness. [Link]
- Recovery of amines from by-product chloride salts - Google P
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
The Versatile Applications of this compound Hydrochloride in Chemistry . [Link]
- Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. [Link]
-
Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]
-
Azetidine - Wikipedia. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. [Link]
-
Stability of Three Oral Liquid Drug Products Repackaged in Unit Dose Containers . [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. columbia.edu [columbia.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in 3-Isopropoxyazetidine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Isopropoxyazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable building block in their synthetic campaigns. The this compound scaffold offers a unique combination of properties, including a rigid four-membered ring that can impart favorable conformational constraints and a basic nitrogen atom for further functionalization.[1]
However, the very substituent that provides desirable physicochemical properties—the isopropoxy group at the C3 position—also introduces significant steric bulk. This steric hindrance can dramatically slow down or completely inhibit reactions at the azetidine nitrogen, leading to low yields, incomplete conversions, and challenging purifications.[2] This document provides expert-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation and N-acylation reactions with this compound are extremely slow and give poor yields. What is the underlying cause?
A: This is the most common issue researchers face and is a direct consequence of steric hindrance. The bulky isopropoxy group at the C3 position partially shields the nitrogen atom's lone pair of electrons. This spatial obstruction, or steric bulk, physically impedes the approach of electrophiles (like alkyl halides or acyl chlorides), slowing the rate of nucleophilic attack and leading to low reaction efficiency.[3] In contrast to less substituted azetidines, significantly more forcing conditions are often required to achieve complete conversion.
Q2: I'm observing a mixture of my desired N-arylated product and unreacted starting material in a Buchwald-Hartwig coupling, even after extended reaction times. How can I drive the reaction to completion?
A: Standard palladium-catalyzed cross-coupling conditions often fail with sterically encumbered amines like this compound. The key to success lies in catalyst selection, specifically the phosphine ligand. The reductive elimination step, which forms the C-N bond, is highly sensitive to steric crowding around both the metal center and the amine. Using ligands specifically designed for hindered substrates, such as bulky biaryl phosphine ligands (e.g., those developed by Buchwald) or specialized copper-based catalyst systems, is often necessary to facilitate this challenging transformation.[4][5]
Q3: I'm concerned about the stability of the azetidine ring under my reaction conditions. Can it decompose?
A: Yes, azetidine rings are inherently strained and can be susceptible to ring-opening, particularly under acidic conditions.[1][6] Protonation of the azetidine nitrogen makes the ring highly electrophilic and vulnerable to attack by nucleophiles, including solvent molecules or counter-ions. This can lead to the formation of unwanted linear amine byproducts, complicating purification and reducing the yield of your target molecule. Therefore, it is critical to avoid strong acidic conditions during both the reaction and the workup.[7]
Q4: Are there milder alternatives to traditional N-alkylation methods that might work better for this hindered substrate?
A: Absolutely. When standard SN2-type alkylations with alkyl halides fail, alternative methods that proceed through different mechanisms can be highly effective. The Mitsunobu reaction, for instance, allows for the N-alkylation of this compound with a primary or secondary alcohol under mild, neutral conditions.[8] This method avoids the use of strong bases and high temperatures, often providing cleaner reactions and better yields for sterically demanding substrates.
In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing N-Acylation Reactions
A common challenge is the incomplete acylation of this compound due to the steric clash between the isopropoxy group and the incoming acylating agent.
Causality & Strategy
The transition state of the acylation reaction is crowded. To overcome this, we can either increase the reactivity of the electrophile or decrease the steric hindrance of the base and solvent system. Using a more reactive acylating agent (acyl chloride > anhydride) and a non-nucleophilic, sterically accessible base like proton-sponge or a hindered amine base can significantly improve yields.
Caption: Steric clash between the isopropoxy group and the electrophile.
Comparative Reaction Conditions
| Entry | Acylating Agent | Base | Solvent | Temperature | Typical Yield | Notes |
| 1 | Acetic Anhydride | Triethylamine | DCM | 25 °C | < 20% | Standard conditions, very slow reaction. |
| 2 | Acetyl Chloride | Triethylamine | DCM | 25 °C | 40-60% | More reactive electrophile improves yield. |
| 3 | Acetyl Chloride | DIPEA | Acetonitrile | 60 °C | 75-85% | Hindered base and heat overcome activation barrier. |
| 4 | Acetyl Chloride | Proton-Sponge | Toluene | 80 °C | > 90% | Optimal conditions for highly hindered substrates. |
Experimental Protocol: Optimized N-Acetylation
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the mixture and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Advanced Strategies for N-Arylation (Buchwald-Hartwig Coupling)
Forcing C-N bond formation with a hindered amine requires a catalyst system that can accommodate the steric bulk and promote the difficult reductive elimination step.
Causality & Strategy
The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands create a coordinatively unsaturated, reactive palladium center that is sterically accessible and promotes the final bond-forming step. Copper-catalyzed Ullmann-type couplings can also be a viable alternative for particularly challenging substrates.[4]
Caption: Buchwald-Hartwig cycle; reductive elimination is often rate-limiting.
Experimental Protocol: N-Arylation with a Bulky Ligand
-
In a glovebox, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4.4 mol%) to an oven-dried reaction vial.
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).
-
Add anhydrous toluene (0.1 M) and seal the vial.
-
Remove the vial from the glovebox and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction may require 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Guide 3: Preventing Acid-Catalyzed Ring-Opening
The high ring strain of azetidines makes them susceptible to decomposition during acidic workups or chromatography on standard silica gel.[6][9]
Causality & Strategy
Silica gel is inherently acidic and can catalyze the ring-opening of sensitive azetidines. To prevent this, all purification steps must be conducted under neutral or slightly basic conditions. This involves neutralizing the silica gel before use or using a different stationary phase like alumina.
Caption: Workflow to prevent decomposition during purification.
Protocol: Purification on Neutralized Silica Gel
-
Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume.
-
Stir the slurry for 15 minutes to ensure complete neutralization.
-
Pack the column with the neutralized silica slurry as usual.
-
Prepare the eluent for running the column containing 0.5-1% triethylamine.
-
Load the crude product and perform the chromatography. The triethylamine in the eluent will maintain neutral-to-basic conditions on the column, protecting the azetidine from degradation.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for N-Arylation of 3-Isopropoxyazetidine
Welcome to the technical support center for the N-arylation of 3-isopropoxyazetidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. As Senior Application Scientists, we understand that success lies in the details—explaining not just the "how" but the "why" behind every experimental choice.
The 1-aryl-3-isopropoxyazetidine scaffold is a valuable motif in medicinal chemistry, offering a unique three-dimensional vector for molecular exploration. However, the N-arylation of this strained, functionalized ring can be challenging. This guide provides a structured approach to troubleshooting common issues and answering frequently asked questions, with a core focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-arylation of this compound, providing the core knowledge needed to design robust experimental plans.
Q1: Why is solvent selection so critical for the N-arylation of this compound?
A: The solvent is not merely a medium for the reaction; it is an active participant that profoundly influences nearly every step of the catalytic cycle. Its roles include:
-
Solubilizing Reagents: The reaction involves components with diverse polarities: a polar amine (this compound), a typically nonpolar aryl halide, an inorganic base (e.g., NaOtBu, K₂CO₃), and the organometallic catalyst. Inadequate solubility of any component, particularly the base, can stall the reaction.[1]
-
Influencing Catalyst Speciation and Activity: The solvent can coordinate directly to the palladium center.[2] Polar, coordinating solvents (like DMF or NMP) can form species such as Pd(L)(solv), which may exhibit different reactivity and selectivity compared to the monoligated Pd(L) species favored in non-coordinating solvents (like toluene).[3][4] This coordination can affect the rates of both oxidative addition and reductive elimination.
-
Stabilizing Intermediates: The oxidative addition step, particularly with aryl triflates, can proceed through a polar transition state that is stabilized by polar solvents, accelerating the reaction.[5]
-
Controlling Side Reactions: Certain solvents can promote undesired pathways. For instance, polar aprotic solvents like NMP and DMAC have been shown to facilitate the debromination of the aryl halide, a common side reaction.[6]
Q2: Should I use a Buchwald-Hartwig (Pd-catalyzed) or Ullmann (Cu-catalyzed) coupling for this substrate?
A: Both methods are viable for C-N bond formation, but they have distinct advantages and disadvantages.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is generally the preferred method for substrates like this compound due to its remarkable functional group tolerance, broader substrate scope (especially with modern, bulky phosphine ligands), and typically milder reaction conditions.[7] The vast toolkit of ligands allows for fine-tuning the catalyst's reactivity to overcome challenges like steric hindrance. Studies have shown that palladium-catalyzed methods are effective for the N-arylation of the parent azetidine without causing ring cleavage.[8][9]
-
Ullmann Coupling (Copper-catalyzed): Historically, Ullmann couplings required harsh conditions (high temperatures, stoichiometric copper).[10] While modern protocols use catalytic copper and ligands under milder conditions, they can sometimes be less tolerant of sensitive functional groups.[11][12] However, copper is less expensive and less toxic than palladium, making it attractive for large-scale synthesis if conditions can be optimized.
For initial screening and general applicability, the Buchwald-Hartwig reaction is the recommended starting point due to its high reliability and extensive literature support.
Q3: How does the choice of base affect the reaction, and which should I choose?
A: The base plays a crucial role in deprotonating the azetidine nitrogen, forming the palladium-amido complex that precedes reductive elimination.[13] Key considerations for base selection include:
-
Strength (pKa): Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[1]
-
Solubility: The poor solubility of inorganic bases in organic solvents is a major challenge.[6] While strong bases like NaOtBu work well, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often used for base-sensitive substrates. Their larger particle size can impact reactivity, so grinding the base or vigorous stirring is recommended.[1]
-
Substrate Compatibility: If your aryl halide or other parts of your molecule contain base-sensitive functional groups (e.g., esters, ketones), a weaker base like K₂CO₃ or K₃PO₄ is a better choice, though it may require higher temperatures.
For this compound, NaOtBu is an excellent starting point in a non-polar solvent like toluene, provided your aryl partner is robust. If side reactions occur, switching to K₃PO₄ is a logical next step.
Troubleshooting Guide: From Low Yields to Optimized Conditions
This section is structured to address specific experimental problems with a clear path to resolution.
Problem 1: My reaction shows very low or no conversion to the desired N-aryl-3-isopropoxyazetidine.
This is the most common issue and can stem from multiple sources. A systematic approach is key.
-
Probable Cause A: Reagent or System Contamination
-
Explanation: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen and water. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, while water can hydrolyze the base and interfere with the catalytic cycle.
-
Solution & Protocol:
-
Purify Reagents: Ensure this compound is pure. If it's a salt (e.g., HCl salt), it must be neutralized and extracted before use. Aryl halides should be checked for purity.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.
-
Degas the Reaction Mixture: Before heating, thoroughly degas the solvent and the sealed reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique (3 cycles).[14]
-
Use a Precatalyst: Instead of generating the catalyst in situ from sources like Pd₂(dba)₃, use a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These provide more reliable and efficient generation of the active LPd(0) species.[1][14]
-
-
-
Probable Cause B: Poor Solubility of the Base
-
Explanation: Sodium tert-butoxide has very low solubility in common non-polar solvents like toluene or dioxane, resulting in a heterogeneous mixture.[6] If stirring is inadequate or the base clumps, its effective concentration is too low to drive the reaction.
-
Solution & Protocol:
-
Ensure Vigorous Stirring: Use a properly sized stir bar and a stir plate capable of high RPM to maintain a fine suspension of the base.
-
Grind the Base: Before adding it to the reaction vessel (in a glovebox or under inert atmosphere), gently grind the inorganic base with a mortar and pestle to increase its surface area.[1]
-
Screen Alternative Solvents: If solubility remains an issue, consider solvents that better solubilize inorganic salts while still being compatible with the reaction. Ethereal solvents like 2-MeTHF or CPME are excellent "greener" alternatives to dioxane or THF and can offer improved performance.[15]
-
-
-
Probable Cause C: Suboptimal Catalyst/Ligand/Solvent Combination
-
Explanation: The N-arylation of a small, secondary cyclic amine requires a catalyst that is both highly active and sterically accessible. The wrong combination of ligand and solvent can lead to catalyst deactivation or an extremely slow reaction rate.
-
Solution & Protocol: A systematic screening process is essential.
-
Experimental Protocol: Systematic Solvent Screening
-
Setup: In an array of reaction vials inside a glovebox, add the base (e.g., NaOtBu, 1.4 equiv) and the catalyst system (e.g., RuPhos Pd G3, 2 mol%).
-
Stock Solutions: Prepare a stock solution of your aryl halide (1.0 equiv) and this compound (1.2 equiv) in a high-boiling point, inert solvent like tetralin (which can also serve as an internal standard for GC analysis).
-
Dispensing: Add an equal aliquot of the stock solution to each reaction vial.
-
Solvent Addition: Add the screening solvent to each vial to achieve the desired reaction concentration (typically 0.1-0.5 M). Solvents to screen should cover a range of polarities and coordinating abilities.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a set time (e.g., 12-24 hours).
-
Analysis: Cool the reactions, quench with a standard workup procedure, and analyze the conversion and yield by LC-MS or GC-MS.
Data Presentation: Solvent Selection Guide
The table below summarizes common solvents and their characteristics, providing a rational basis for your screening choices.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Performance & Rationale |
| Toluene | Non-polar, Aprotic | 111 | 2.4 | Standard Choice. Good for many Buchwald-Hartwig reactions; non-coordinating. Poor base solubility.[16] |
| m-Xylene | Non-polar, Aprotic | 139 | 2.4 | Allows for higher reaction temperatures. Can provide better selectivity and reduce side products.[6] |
| 1,4-Dioxane | Ethereal, Aprotic | 101 | 2.3 | Common Choice. Slightly more polar than toluene, but has health and safety concerns.[16] |
| 2-MeTHF | Ethereal, Aprotic | 80 | 6.2 | Recommended Green Alternative. Higher polarity can aid solubility; often gives superior results to THF/Dioxane.[15] |
| CPME | Ethereal, Aprotic | 106 | 4.8 | Recommended Green Alternative. Good balance of properties, less prone to peroxide formation than other ethers. |
| t-Amyl Alcohol | Polar, Protic | 102 | 5.8 | Can be effective, especially with weaker bases like carbonates, as it can help solubilize them. |
| DMF / NMP | Polar, Aprotic | 153 / 202 | 36.7 / 32.2 | Use with Caution. Highly polar and coordinating. Can change catalyst behavior and may promote hydrodehalogenation.[3][6] |
Problem 2: My reaction is messy, with significant formation of side products.
-
Probable Cause A: Hydrodehalogenation of the Aryl Halide
-
Explanation: This side reaction replaces the halide on your aryl starting material with a hydrogen atom, consuming it without forming the desired product. It can be promoted by certain solvents (e.g., NMP, DMAC) or occur when the catalytic cycle is disrupted.[6]
-
Solution:
-
Change the Solvent: Switch from polar aprotic solvents to non-polar options like toluene or xylene, which have been shown to suppress this pathway.[6]
-
Screen Ligands: Move to a different class of phosphine ligand. The electronic and steric properties of the ligand have a major impact on the relative rates of productive C-N coupling versus side reactions.
-
Increase Substrate Ratio: Increasing the relative amount of the amine (this compound) can sometimes outcompete the side reaction.[6]
-
-
-
Probable Cause B: Homocoupling of the Aryl Halide (Biaryl Formation)
-
Explanation: This occurs when two molecules of the aryl halide couple together. It is often a sign of oxygen in the reaction system, which can interfere with the Pd(0)/Pd(II) cycle.
-
Solution: Revisit the degassing and inert atmosphere techniques described in Problem 1, Cause A . Ensure all reagents and the entire system are rigorously free of oxygen.[14]
-
Visualizing the Process: Diagrams and Workflows
Visual aids are critical for understanding complex chemical processes. Below are diagrams representing the core catalytic cycle and a logical troubleshooting workflow.
The Buchwald-Hartwig Amination Cycle
This diagram illustrates the key steps in the palladium-catalyzed N-arylation process. The efficiency of each step can be influenced by the choice of solvent, ligand, and base.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for N-Arylation
This decision tree provides a logical path for diagnosing and solving common issues encountered during the reaction optimization.
Caption: A decision tree for troubleshooting low-yielding N-arylation reactions.
References
-
Haskel, A., Keinan, E., & Kafri, M. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Chemical Science, 13(6).
-
Royal Society of Chemistry. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
-
Trauner, F., Reiners, F., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications.
-
Nilsson, P., Larhed, M., & Hallberg, A. (2001). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 5(5), 498-501.
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4170-4178.
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 131(31), 11053–11064.
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Trauner, F., Reiners, F., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Semantic Scholar.
-
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.
-
Szostak, M., & Szostak, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Witulski, B., Senft, S., & Jost, O. (2004). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2004(12), 2045-2047.
-
Trauner, F., Reiners, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate.
-
Riente, P., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 590.
-
Bakos, J., & Keglevich, G. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1332.
-
Sharma, S., et al. (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 7(1), 107-113.
-
Witulski, B., Senft, S., & Jost, O. (2004). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. surface.syr.edu [surface.syr.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Boc Deprotection of 3-Isopropoxyazetidine
Introduction
Welcome to the technical support guide for the N-Boc deprotection of 3-isopropoxyazetidine. Azetidine scaffolds are invaluable in medicinal chemistry, offering unique structural properties.[1] However, the inherent ring strain of this four-membered heterocycle presents a significant challenge during synthetic manipulations, particularly during the removal of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] Standard acidic deprotection conditions can readily lead to undesired ring-opening, compromising yield and purity.[3]
This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you successfully deprotect this compound while preserving the integrity of the azetidine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is ring-opening a primary concern during the Boc deprotection of this compound?
A1: The issue stems from a competition between the desired deprotection pathway and an undesired acid-catalyzed ring-opening pathway.
The azetidine ring is a strained four-membered system.[1][2] Under the strongly acidic conditions typically used for Boc removal (e.g., Trifluoroacetic Acid - TFA), two key events can occur:
-
Desired Deprotection: The acid protonates the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl group as a stable carbocation, followed by the decomposition of the resulting carbamic acid to release the free amine and carbon dioxide.[4][5][6]
-
Undesired Ring-Opening: The acid can also protonate the azetidine ring nitrogen. This forms a highly reactive azetidinium ion.[3] Due to significant ring strain, this intermediate is highly susceptible to nucleophilic attack by any available nucleophile in the reaction medium (e.g., the acid's counter-ion like Cl⁻ or CF₃COO⁻, or solvent molecules). This attack leads to irreversible cleavage of the C-N bond and ring-opening.[3]
The challenge is to employ conditions that kinetically favor the deprotection of the carbamate over the protonation and subsequent cleavage of the azetidine ring.
Caption: Competing pathways in acidic Boc deprotection of azetidines.
Q2: I'm observing incomplete deprotection or significant ring-opening with standard TFA or HCl conditions. How can I optimize my protocol?
A2: Optimization requires carefully balancing acid strength, temperature, and reaction time. Moving away from the strongest acids is often necessary.
Trifluoroacetic acid (TFA) is a very strong acid and frequently leads to ring-opening of sensitive substrates like substituted azetidines.[5][7] While 4M HCl in dioxane is a common alternative, it can still be too harsh.[8][9][10]
Troubleshooting & Optimization Strategies:
-
Lower the Temperature: Perform the reaction at 0°C or even -10°C. This slows down both the desired and undesired reactions, but can significantly improve the selectivity for deprotection over ring-opening.
-
Reduce Acid Concentration: Instead of using neat TFA or high concentrations of HCl, try titrating in the acid or using a more dilute solution. The rate of Boc cleavage can have a second-order dependence on acid concentration, so small changes can have a large effect.[5]
-
Monitor Closely: Use TLC or LCMS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading over time.
-
Switch Solvents: While Dichloromethane (DCM) is common, less nucleophilic solvents might be considered, although solvent choice is often dictated by solubility.[11] Ethers like THF or 2-MeTHF can be used but may be cleaved by strong acids.[11]
| Reagent | Typical Conditions | Potential Issues & Mitigation |
| TFA / DCM | 20-50% TFA in DCM, RT, 30 min - 2h[12] | High Risk of Ring Opening. Use only as a last resort. If necessary, use low concentration (1-5%), at 0°C, and monitor every 5 minutes. |
| 4M HCl / Dioxane | 1:1 mixture with substrate solution, RT, 1-4h[9][10] | Moderate Risk of Ring Opening. Perform at 0°C. Use of anhydrous dioxane is critical.[8][13] |
| Acetyl Chloride / Methanol | In situ generation of HCl. | Milder Alternative. Offers better control over HCl concentration. Can be a good starting point for optimization.[7] |
| Aqueous Phosphoric Acid | H₃PO₄ in THF | Mild & Selective. Reported to be effective for deprotecting Boc groups in the presence of other acid-sensitive functionalities.[7][14] |
Optimized Protocol 1: HCl generated in situ from Acetyl Chloride
This method provides a milder, more controlled delivery of HCl compared to using a stock solution of HCl in dioxane.
-
Preparation: Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in anhydrous Methanol (MeOH) (0.1-0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (2.0-3.0 eq) dropwise to the stirred solution. This will generate HCl in situ.
-
Reaction: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude product is the hydrochloride salt, which can be purified by recrystallization or precipitation (e.g., by adding diethyl ether or MTBE).
Q3: Are there non-traditional, milder deprotection methods that are better suited for this sensitive substrate?
A3: Yes, several milder methods have been developed specifically to address substrates with high acid sensitivity.
When standard acidic conditions fail, switching to an alternative strategy is the best course of action. These methods often operate under neutral or mildly acidic conditions, thus avoiding the formation of the reactive azetidinium ion.
Caption: Decision workflow for choosing a Boc deprotection strategy.
| Method / Reagent | Typical Conditions | Pros | Cons |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 eq.), MeOH, RT, 1-4h[15][16] | Very Mild & Effective. High functional group tolerance, suitable for highly acid-labile substrates.[7][16] | Reagent is toxic and moisture-sensitive; requires inert atmosphere. |
| Lewis Acids (e.g., ZnBr₂, SnCl₄) | ZnBr₂ in DCM; SnCl₄ in organic solvent[17][18] | Can be highly selective under optimized conditions. | Can require screening of multiple Lewis acids and conditions; can be expensive. |
| Thermal (Boiling Water) | Water, 100°C, 10 min - 2h[18] | Environmentally Benign. No acid catalyst required.[18] | May not be suitable for thermally sensitive molecules or those with poor water solubility. |
Recommended Alternative Protocol 2: Oxalyl Chloride in Methanol
This method is reported to be exceptionally mild and selective for N-Boc deprotection, even in the presence of other acid-labile groups.[7][16]
-
Preparation: Dissolve N-Boc-3-isopropoxyazetidine (1.0 eq) in anhydrous Methanol (MeOH) (0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: At room temperature, add oxalyl chloride (3.0 eq) dropwise to the stirred solution. Gas evolution (CO, CO₂, HCl) will be observed. Ensure adequate ventilation in a fume hood.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction often proceeds to completion cleanly.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The crude product is the hydrochloride salt. This can be further purified by trituration with diethyl ether to afford a solid, which is then collected by filtration.
Q4: My deprotection is complete. How should I isolate and handle the this compound product?
A4: The product will be an amine salt (hydrochloride or trifluoroacetate), which is generally more stable and easier to handle than the free amine.
The free this compound is a volatile, potentially air-sensitive amine. Isolating it as a crystalline salt is standard practice.
-
Isolation as a Salt: After removing the solvent and excess acid in vacuo (sometimes co-evaporating with a solvent like toluene to remove residual TFA), the resulting crude salt can often be solidified.
-
Procedure: Dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol, isopropanol).
-
Add a non-polar solvent (e.g., diethyl ether, MTBE, heptane) dropwise until the solution becomes cloudy.
-
Allow the mixture to stand (at room temperature or 4°C) to induce crystallization/precipitation.
-
Collect the solid salt by filtration, wash with the non-polar solvent, and dry under vacuum.
-
-
Conversion to the Free Base: If the subsequent reaction requires the free amine, the salt can be neutralized.
-
Procedure: Dissolve the amine salt in a suitable solvent (e.g., DCM, EtOAc).
-
Wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.
-
Caution: The free amine may be volatile. Use it immediately in the next step without prolonged storage.
-
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. xray.uky.edu [xray.uky.edu]
- 17. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Scale-Up of 3-Isopropoxyazetidine Production
Welcome to the technical support center for 3-Isopropoxyazetidine synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable building block from bench-scale discovery to larger-scale production. The inherent ring strain and functional group reactivity of azetidines present unique challenges during scale-up.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you anticipate and overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial planning and execution of this compound scale-up.
Q1: What is the most common synthetic route for this compound, and what are its primary scale-up concerns?
A1: The most prevalent and scalable route involves a two-stage process: 1) Williamson-type ether synthesis using an N-protected-3-hydroxyazetidine and an isopropylating agent, followed by 2) deprotection of the nitrogen.
The primary scale-up concerns are:
-
Poor Reactivity of the Hydroxyl Group: The hydroxyl group at the C3 position is a poor leaving group, necessitating activation for efficient etherification.[4]
-
Ring Stability: The azetidine ring is strained and can be susceptible to decomposition or ring-opening, especially under harsh acidic or basic conditions often used in protection/deprotection steps.[5][6]
-
Exotherm and Mixing Control: The etherification step can be exothermic, and poor thermal management in large reactors can lead to side reactions and impurity formation.[7]
-
Product Isolation: The final free-base product can be a volatile, low-melting solid or oil, making isolation challenging. Formation of a salt, such as the hydrochloride salt, is a common and effective strategy for improving handling and stability.[8][9]
Q2: Why is the choice of the nitrogen-protecting group so critical for this synthesis?
A2: The N-protecting group serves two main purposes: it prevents the amine from acting as a competing nucleophile, and it influences the solubility and handling characteristics of the intermediates. The tert-butoxycarbonyl (Boc) group is common due to its general stability and predictable removal.[10] However, its removal requires strong acid (e.g., TFA, HCl), which can compromise the integrity of the acid-sensitive azetidine ring if conditions are not carefully controlled.[5][11] For large-scale operations, evaluating alternative protecting groups that can be removed under milder, neutral conditions (e.g., Benzyl group via hydrogenolysis) may be a worthwhile process optimization step.
Q3: What are the key safety considerations when scaling up this process?
A3:
-
Strong Bases: The use of highly reactive and pyrophoric bases like sodium hydride (NaH) for deprotonation should be carefully evaluated. While effective at the lab scale, their handling at large scale poses significant safety risks. Consider alternative, safer bases like potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) in a suitable polar aprotic solvent.[4]
-
Pressure Buildup: Hydrogen gas is evolved if using NaH. Reactors must be properly vented.
-
Solvent Handling: The use of large volumes of polar aprotic solvents like DMF or DMSO requires appropriate engineering controls to manage exposure and ensure proper disposal.
-
Thermal Runaway: As mentioned, the etherification can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during the scale-up campaign.
Troubleshooting Scenario 1: Low Yield in the Etherification Step
Q: We are attempting to synthesize N-Boc-3-isopropoxyazetidine from N-Boc-3-hydroxyazetidine and are experiencing low conversion (<40%), even with extended reaction times. What is the likely cause and how can we fix it?
A: This is a classic challenge rooted in the poor leaving group ability of the hydroxyl group in an Sₙ2 reaction. Direct reaction using isopropanol with a base is often inefficient. The causality chain and solutions are outlined below.
Workflow: Troubleshooting Low Etherification Yield
Caption: Decision tree for diagnosing and solving low yield in etherification.
Detailed Explanation & Actionable Advice:
-
The Causality: The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid (H₂O) has a pKa of ~15.7, making hydroxide (HO⁻) a relatively strong base. For an Sₙ2 reaction to proceed efficiently, the leaving group must be a weaker base.
-
Primary Solution: Activate the Hydroxyl Group. The most robust solution is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), in a separate step. These are excellent leaving groups.[4] The subsequent reaction with sodium isopropoxide will proceed much more efficiently and under milder conditions, which is highly advantageous for scale-up. (See Protocol 1 below).
-
Alternative: Optimize In-Situ Reaction. If a one-pot process is desired, you must use a strong base capable of fully deprotonating isopropanol to form the potent isopropoxide nucleophile.
-
Base Selection: Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu) are effective. NaH is often preferred for its irreversibility but carries handling risks.
-
Solvent Choice: The solvent must be polar and aprotic. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they solvate the cation without hindering the nucleophilicity of the isopropoxide.[4] Protic solvents like isopropanol itself will slow the reaction.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale |
| Base | K₂CO₃ | NaH or KOtBu | K₂CO₃ is not strong enough to fully deprotonate isopropanol, leading to low nucleophile concentration. |
| Solvent | Isopropanol | DMF, THF | Polar aprotic solvents enhance nucleophilicity and accelerate Sₙ2 reactions. |
| Temperature | 60 °C | 25 °C to 60 °C | With a stronger base, the reaction may proceed efficiently at lower temperatures, reducing side products. |
Troubleshooting Scenario 2: Impurity Profile and Product Instability
Q: During the acidic deprotection of N-Boc-3-isopropoxyazetidine, we observe significant new impurities in our LC-MS and a drop in overall recovery. What is happening?
A: You are likely observing acid-mediated decomposition of the azetidine ring. The high ring strain makes the four-membered ring susceptible to nucleophilic attack, particularly when the ring nitrogen is protonated under acidic conditions.[5][6]
Diagram: Azetidine Ring Opening Mechanism
Caption: Acid-catalyzed decomposition pathway of the azetidine ring.
Mitigation Strategies:
-
Control Deprotection Conditions:
-
Temperature: Perform the deprotection at low temperatures (0-5 °C) to minimize the rate of decomposition.
-
Acid Stoichiometry: Use the minimum effective amount of acid. A solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether is often preferred over aqueous HCl.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and proceed with workup immediately upon completion to minimize exposure time to the acidic medium.
-
-
Workup Procedure:
-
Immediately after deprotection, quench the reaction by adding it to a cold, vigorously stirred solution of a base like sodium bicarbonate or sodium hydroxide to neutralize the acid.
-
Extract the free-base product into an organic solvent promptly. Do not let the aqueous layer sit for extended periods.
-
-
Isolate as a Salt: The free base of this compound can be unstable upon storage. Converting it to a stable crystalline salt (e.g., hydrochloride) is the best practice for long-term storage and handling. This is typically done by dissolving the purified free base in a suitable solvent (e.g., ether, EtOAc) and adding a stoichiometric amount of HCl solution (e.g., in dioxane).[9]
Part 3: Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Boc-3-isopropoxyazetidine via a Tosylate Intermediate
This protocol is recommended for its reliability, scalability, and high yield by avoiding the direct, inefficient etherification.
Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine
-
Reactor Setup: In a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N-Boc-3-hydroxyazetidine (1.0 eq) and a suitable solvent like dichloromethane (DCM) or pyridine (~5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: If using DCM, add triethylamine (1.5 eq) or pyridine (as solvent).
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor by TLC/LC-MS for the disappearance of the starting alcohol (typically 2-4 hours).
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Step 2: Synthesis of N-Boc-3-isopropoxyazetidine
-
Nucleophile Preparation: In a separate dry, nitrogen-purged reactor, carefully add sodium hydride (60% dispersion, 1.5 eq) to anhydrous THF or DMF (~5 volumes). Cool to 0 °C.
-
Alcohol Addition: Slowly add anhydrous isopropanol (2.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Sₙ2 Reaction: Cool the resulting sodium isopropoxide solution back to 0 °C. Add a solution of the crude N-Boc-3-(tosyloxy)azetidine (1.0 eq) from Step 1 in THF or DMF dropwise, maintaining a low temperature.
-
Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) to drive to completion. Monitor by TLC/LC-MS (typically 4-12 hours).
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate or MTBE.
-
Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography or vacuum distillation for scale-up.
References
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available from: [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications - The Journal of Organic Chemistry. Available from: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications - Organic Letters. Available from: [Link]
-
Stability of different azetidine esters. ResearchGate. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH) - PMC. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. Available from: [Link]
-
Azetidine: Basicity and Preparation. YouTube. Available from: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications - The Journal of Organic Chemistry. Available from: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
Preparation and Synthetic Applications of Azetidines. ResearchGate. Available from: [Link]
-
Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. Available from: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available from: [Link]
-
3-isopropoxy-azetidine. Amerigo Scientific. Available from: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available from: [Link]
-
Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PubMed Central. Available from: [Link]
-
Initial Process Development and Scale-Up of the Synthesis of a Triple Reuptake Inhibitor ALB 109780. ResearchGate. Available from: [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health (NIH). Available from: [Link]
- Method for the purification of an alpha-hydroxy acid on an industrial scale. Google Patents.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. This compound Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Isopropoxyazetidine
Welcome to the technical support center for the synthesis and purification of 3-Isopropoxyazetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Ensuring high purity of this compound is critical for its successful application in drug discovery and development, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and challenges in downstream processing.
This document provides in-depth, experience-based answers to common and complex purification challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities generated during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The most common route involves a Williamson ether synthesis using a protected 3-hydroxyazetidine, followed by deprotection.
Common Impurity Sources:
-
Williamson Ether Synthesis Step: This step typically reacts an N-protected 3-hydroxyazetidine with an isopropylating agent (e.g., 2-bromopropane) in the presence of a base.[1][2][3][4]
-
Deprotection Step: The choice of protecting group dictates the impurities formed.
-
N-Boc Deprotection: Acid-mediated removal (e.g., with TFA or HCl) generates gaseous isobutylene and tert-butanol.[6] Residual acid must also be removed.
-
N-Benzhydryl (Boc) Deprotection: Catalytic hydrogenation or acidic cleavage can be used. Incomplete reactions can leave starting material, while acidic cleavage may yield benzophenone-related impurities.[7]
-
-
Solvents and Reagents: Residual solvents from reaction and workup (e.g., DMF, THF, DCM, Ethyl Acetate) and excess reagents are common.
The following diagram illustrates the origin of these common impurities:
Caption: Figure 1. Impurity source map for a typical this compound synthesis.
Troubleshooting Purification Challenges
Q2: My crude product is a mixture of this compound and the unreacted N-Boc-3-hydroxyazetidine starting material. What is the best way to separate them?
A2: This is a common scenario resulting from an incomplete Williamson ether synthesis. The significant difference in polarity and boiling point between the desired product and the starting material allows for several effective purification strategies.
Method 1: Fractional Distillation (Recommended for >5g scale)
This compound is a relatively volatile amine, whereas N-Boc-3-hydroxyazetidine is a much higher boiling solid or oil. Fractional distillation under reduced pressure is the most efficient method for large-scale purification.[8][9]
| Compound | Boiling Point (Estimated) | Polarity |
| This compound | ~120-140 °C (atm.) | Moderately Polar |
| N-Boc-3-hydroxyazetidine | >200 °C (atm.), decomposes | High |
Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry. Use a vacuum-jacketed column for better efficiency if available.
-
Crude Material: Ensure the crude material is free of volatile solvents by rotary evaporation. A co-evaporation with a high-boiling solvent like toluene can help remove trace water.
-
Distillation:
-
Heat the distillation flask gently in an oil bath.
-
Apply vacuum gradually to the desired pressure (e.g., 20-50 mmHg).
-
Observe the temperature at the still head. Collect any low-boiling fractions (residual solvents) first.
-
The pure this compound will distill as a clear, colorless liquid. The N-Boc-3-hydroxyazetidine will remain as a high-boiling residue in the distillation flask.
-
Monitor the distillation progress by TLC or GC-MS of the collected fractions.[10][11][12][13]
-
Method 2: Acid-Base Extraction (Recommended for small scale or as a pre-distillation cleanup)
This method leverages the basicity of the product's secondary amine.
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while the neutral N-Boc protected starting material remains in the organic layer.[14][15]
-
Separation: Separate the two layers. The organic layer contains the N-Boc starting material and can be discarded or recovered.
-
Basification & Re-extraction: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 3M NaOH or solid K₂CO₃) until the pH is >12. This deprotonates the product, making it soluble in organic solvents again.
-
Extraction: Extract the basic aqueous layer multiple times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q3: I am struggling to purify my this compound using silica gel chromatography. The product streaks badly or doesn't elute. What can I do?
A3: This is a classic problem when purifying basic amines on standard silica gel.[16][17] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to poor peak shape, irreversible adsorption, and yield loss.
Solutions:
-
Base Additive in Mobile Phase: The most common solution is to add a small amount of a competing base to the eluent. This neutralizes the acidic sites on the silica.
-
Use a Different Stationary Phase: If base additives are not effective or are incompatible with your product, consider alternative stationary phases.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines.[17]
-
Alumina (Basic or Neutral): Alumina is another excellent alternative to silica for purifying basic compounds. Use basic or neutral grade alumina.
-
The following decision tree can guide your choice of chromatographic method:
Caption: Figure 2. Decision tree for troubleshooting amine chromatography.
Q4: After N-Boc deprotection with TFA/DCM, my NMR shows a clean product, but the mass is higher than expected. What is the likely impurity?
A4: The most likely culprit is residual trifluoroacetic acid (TFA) forming a stable salt with your basic azetidine product (3-Isopropoxyazetidinium trifluoroacetate). This is very common as TFA is high-boiling and not easily removed by simple rotary evaporation.[18]
Confirmation:
-
¹⁹F NMR: A single peak in the fluorine NMR spectrum is a definitive indicator of the TFA salt.
-
LC-MS: The mass spectrum will show the correct mass for the protonated product, but the salt will affect the retention time and potentially the ionization efficiency.
Removal Protocol:
-
Aqueous Workup: Dissolve the crude salt in DCM. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Be cautious as CO₂ gas will evolve. This wash neutralizes the TFA and frees the amine.
-
Phase Separation: Separate the layers. Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of this compound.
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]
-
Amines-Part 11-Chemical Properties 5-Separation of Amines. (2020). Chemistry Universe. Available at: [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]
-
Groopman, J. D., & Kensler, T. W. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry, Section A.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. Available at: [Link]
-
Di Martino, C., et al. (2000). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available at: [Link]
- Salwa, A., et al. (2020). Synthesis and characterization of azetidine and oxazepine compounds.
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Available at: [Link]
-
How to purify Amine? (2022). YouTube. Available at: [Link]
-
Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies. Available at: [Link]
-
Fractional distillation. (n.d.). Wikipedia. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). ResearchGate. Available at: [Link]
-
Wagner, P., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]
-
A Brief Introduction to Fractional Distillation. (2012). YouTube. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020).
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (2015).
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. (2016).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013). Chemistry – A European Journal.
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011).
- UPDATED How To Set-Up and Perform Fractional Distill
- Carrying out a fractional distillation. (2016). Royal Society of Chemistry.
- Benzhydrylamine-Impurities. (n.d.).
- Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride. (2015).
- Synthesis of three impurities in ezetimibe. (2012).
- Identification and Synthesis of Impurities formed during Ilaprazole Prepar
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors. (2019).
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Workup [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. reddit.com [reddit.com]
Troubleshooting low conversion rates in azetidine functionalization
Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying the valuable, yet challenging, four-membered azetidine ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, drives their unique reactivity but also presents specific challenges that can lead to low conversion rates and undesired side products.[1][2]
This resource is structured in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: General Reaction Failure & Low Conversion
Question 1: My azetidine functionalization reaction is not working or giving very low yields. What are the first things I should check?
Answer: When an azetidine functionalization reaction fails, a systematic review of the fundamental reaction parameters is crucial. Azetidines, while more stable than their three-membered aziridine counterparts, are still susceptible to decomposition or unwanted side reactions under harsh conditions.[1][2]
Here is a checklist of initial troubleshooting steps:
-
Reagent Quality and Purity:
-
Azetidine Starting Material: Is your azetidine substrate pure? Impurities can poison catalysts or participate in side reactions. Confirm purity by NMR and/or LC-MS.
-
Reagents and Solvents: Are your solvents anhydrous and reagents fresh? Many organometallic catalysts and strong bases are sensitive to moisture and air. For instance, in lithiation reactions, trace amounts of water can quench the organolithium reagent.[3]
-
-
Reaction Atmosphere:
-
Have you ensured an inert atmosphere (e.g., Argon or Nitrogen) if your reaction involves air-sensitive reagents like palladium catalysts or organometallics?[4] Oxygen can lead to catalyst deactivation and oxidation of reagents.
-
-
Temperature Control:
-
Is the reaction temperature being accurately maintained? Some reactions, particularly those involving organolithium species, require cryogenic temperatures (e.g., -78 °C) to prevent decomposition and side reactions.[3] Conversely, some C-H activation reactions may require elevated temperatures to proceed.[1]
-
-
Stirring and Homogeneity:
-
Is the reaction mixture being stirred efficiently? In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Question 2: I'm observing the formation of multiple products, and my desired functionalized azetidine is a minor component. What could be the cause?
Answer: The formation of multiple products often points to issues with selectivity (chemo-, regio-, or stereoselectivity) or substrate/product instability.
-
Regioselectivity Issues: In unsymmetrically substituted azetidines, functionalization can occur at multiple sites. For example, in C-H functionalization, the directing group and catalyst system play a critical role in determining which C-H bond is activated.[5][6]
-
Ring-Opening: The ring strain of azetidines makes them susceptible to nucleophilic ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[7][8] If your reaction conditions are acidic, or if a potent nucleophile is present, you may be forming acyclic amine byproducts. For instance, certain N-aryl azetidines can undergo an acid-mediated intramolecular ring-opening if a pendant nucleophilic group (like an amide) is present.[8]
-
Protecting Group Instability: The choice of the nitrogen protecting group is critical. Some protecting groups may not be stable to the reaction conditions, leading to deprotection and subsequent side reactions. For example, a Boc group is labile under strongly acidic conditions, while an N-thiopivaloyl group, though effective for directing lithiation, requires harsh conditions for removal.[9]
To address these issues, consider the following:
-
Re-evaluate your catalyst and ligand system: For metal-catalyzed reactions, the ligand can have a profound impact on selectivity.
-
Modify the protecting group: Choose a protecting group that is robust under your reaction conditions but can be removed orthogonally. The tert-butoxythiocarbonyl (Botc) group, for example, can facilitate α-lithiation and is removable under milder conditions than the N-thiopivaloyl group.[9]
-
Adjust the pH: If ring-opening is suspected, buffering the reaction mixture or switching to non-acidic conditions may be necessary.
Category 2: Specific Functionalization Challenges
Question 3: My Palladium-catalyzed C-H arylation of an N-protected azetidine is giving low conversion. How can I optimize this?
Answer: Low conversion in Pd-catalyzed C-H arylations of azetidines can stem from several factors related to the catalyst cycle and substrate reactivity.
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂) and the ligand is crucial. For C(sp³)–H activation, specialized ligands are often required. Chiral phosphoric acids, for instance, have been shown to be effective anionic ligands for enantioselective C-H coupling with aryl boronic acids.[10]
-
Oxidant and Additives: These reactions often require an oxidant to facilitate the C-H activation step. The choice and stoichiometry of the oxidant (e.g., AgOAc) and other additives can significantly impact the yield.[1]
-
Directing Group: The efficiency of C-H activation is highly dependent on the directing group attached to the azetidine nitrogen. Picolinamide (PA) is a well-established directing group for γ and δ C-H amination.[11] If your directing group is not coordinating effectively with the palladium center, the C-H activation will be inefficient.
-
Substrate Steric Hindrance: Steric bulk around the target C-H bond can impede the approach of the catalyst, leading to lower yields.
Troubleshooting Workflow for Pd-Catalyzed C-H Arylation
Caption: Strategic approaches to enhance regioselectivity in azetidine functionalization.
References
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]
-
Caputo, F. F., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]
-
Rago, A. J., & Shaw, J. T. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Wang, J., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lanyon, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
-
Kroskins, V., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
-
Kroskins, V., et al. (2025). (PDF) Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ResearchGate. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]
-
Li, J., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation. [Link]
-
German, N., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]
-
He, G., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications. [Link]
-
ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]
-
Chen, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. Nature. [Link]
-
ACS Fall 2025. (2025). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Stability issues of 3-Isopropoxyazetidine under acidic conditions
Welcome to the technical support center for 3-isopropoxyazetidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Azetidines are prized scaffolds in modern drug discovery for their ability to impart favorable physicochemical properties.[1][2] However, the inherent ring strain and the presence of the 3-isopropoxy group can lead to specific stability challenges, particularly under acidic conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your compounds and the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during common synthetic operations involving this compound. Each entry follows a "Symptom -> Root Cause -> Solution" format to provide clear, actionable advice.
Issue 1: Low Yield or Complete Decomposition During N-Boc Deprotection
Symptom: You are attempting to remove a tert-butoxycarbonyl (Boc) protecting group from an N-Boc-3-isopropoxyazetidine derivative using standard strong acid conditions (e.g., neat trifluoroacetic acid (TFA) or 4M HCl in dioxane). Upon workup, you observe a significantly low yield of the desired secondary amine, or your analytical data (LC-MS, NMR) shows a complex mixture of unidentified products, none of which correspond to the expected product.
Root Cause Analysis: The combination of a strong, non-nucleophilic acid and the this compound scaffold creates a highly reactive intermediate. The reaction proceeds through two primary degradation pathways that compete with the desired deprotection:
-
Acid-Catalyzed Ether Cleavage: The isopropoxy group is an ether, which can be cleaved under strong acidic conditions.[3][4][5] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack or elimination, leading to 3-hydroxyazetidine derivatives and isopropyl byproducts.
-
Azetidinium Ion Formation and Ring-Opening: The azetidine nitrogen is basic and will be protonated by the strong acid. This forms a highly strained azetidinium ion.[6] This ion significantly activates the four-membered ring, making it susceptible to nucleophilic attack by any available nucleophile (including the counter-ion from the acid or trace water), resulting in ring-opened products.[6][7] The inherent ring strain of azetidines makes them more reactive than larger cyclic amines, although they are considerably more stable than their three-membered aziridine counterparts.[7][8]
The following diagram illustrates these competing degradation pathways.
Caption: Competing pathways during acidic deprotection.
Solutions & Protocols: The key is to use conditions that are sufficiently acidic to cleave the Boc group but mild enough to minimize the rate of ether cleavage and ring-opening.
Protocol 1: Controlled HCl in an Alcoholic Solvent This method generates the desired hydrochloride salt directly while controlling acidity.
-
Preparation: Dissolve the N-Boc-3-isopropoxyazetidine substrate (1.0 eq) in a minimal amount of anhydrous methanol or ethanol (~0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (1.5 - 2.0 eq) to the stirred solution. This in situ generates HCl.
-
Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, immediately remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired product, which can often be used directly or purified by recrystallization.[9]
Protocol 2: Using Weaker or Lewis Acids For highly sensitive substrates, avoiding strong protic acids altogether is beneficial.
-
Reagent Selection: Consider using a Lewis acid such as trimethylsilyl iodide (TMSI) or milder protic acids like p-toluenesulfonic acid (pTSA) in a suitable solvent.[10]
-
Execution (pTSA): Dissolve the substrate in a solvent like acetonitrile. Add pTSA (1.1 eq) and stir at room temperature, monitoring carefully.
-
Workup: Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.
| Deprotection Condition | Pros | Cons | Suitability for this compound |
| Neat TFA or 4M HCl/Dioxane | Fast, common, volatile byproducts | Very harsh, high risk of degradation | Not Recommended |
| HCl (from AcCl) in MeOH | Mild, controlled, forms HCl salt | Requires anhydrous conditions | Recommended |
| pTSA in CH₃CN | Milder protic acid | Slower, may require heat | Good Alternative |
| TMSI in CH₂Cl₂ | Lewis acid, non-protic | Reagent sensitivity, potential side reactions | Viable for specific substrates |
Issue 2: Product Degradation During Aqueous Acidic Workup or Silica Gel Chromatography
Symptom: You have successfully performed a reaction (e.g., alkylation, acylation) on the azetidine nitrogen. The reaction mixture appears clean by crude analysis. However, after an aqueous acidic wash (e.g., 1M HCl) or upon purification via standard silica gel chromatography, you observe the appearance of new, more polar impurities and a lower-than-expected yield of the final product.
Root Cause Analysis: This is a classic problem for acid-sensitive compounds.
-
Aqueous Acidic Wash: Even brief exposure to aqueous acid can lead to the same degradation pathways described in Issue 1 (ring-opening and ether cleavage). The pKa of the azetidine nitrogen is a critical factor; once protonated, the ring is activated for nucleophilic attack by water.[11][12]
-
Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5).[11] Prolonged contact time between your compound and the acidic stationary phase during chromatography creates an environment ripe for degradation. The isopropoxy ether linkage is particularly susceptible to hydrolysis on the silica surface.
Caption: Troubleshooting workflow for purification issues.
Solutions & Protocols:
1. Modifying the Workup:
-
Avoid Strong Acid Washes: If you need to remove a basic impurity, use a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) or simply wash with brine.
-
Basic Extraction: In many cases, it is safer to extract your product into an organic layer, wash with water and brine, and carry the crude material forward, purifying at the final step under non-acidic conditions.
2. Optimizing Chromatography:
-
Neutralized Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent system containing 0.5-1% of a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[11] This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: For very sensitive compounds, consider using neutral alumina or a polymer-based column.
-
Non-Chromatographic Purification: If the product is a solid, recrystallization or trituration are excellent methods to avoid acidic contact altogether.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason this compound is unstable in acid? A: The instability arises from two key structural features:
-
Ring Strain: The four-membered azetidine ring possesses significant angle strain (~19 kcal/mol), which is released upon ring-opening. While more stable than an aziridine, it is much more reactive than a pyrrolidine or piperidine.[7][8]
-
Ether Lability: The isopropoxy group is an ether, which is susceptible to cleavage under acidic conditions, a classic reaction in organic chemistry.[5] The acid acts as a catalyst for both degradation pathways by protonating either the azetidine nitrogen (activating the ring) or the ether oxygen (making it a better leaving group).
Q2: How can I monitor the stability of my compound in a given acidic medium? A: A simple stability study can be performed by dissolving a small amount of your compound in the medium of interest (e.g., a buffer at a specific pH, or a potential reaction solvent) and monitoring its concentration over time.
Protocol: NMR or LC-MS Based Stability Assay
-
Sample Prep: Prepare a stock solution of your compound in a solvent like DMSO. Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene for NMR).
-
Incubation: Dilute the stock solution into the acidic aqueous buffer or solvent to a final concentration suitable for analysis (e.g., 1-10 mM).[11]
-
Time Points: Take aliquots at set time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Quench any reaction by neutralizing the aliquot if necessary. Analyze by LC-MS or ¹H NMR, quantifying the disappearance of your parent compound relative to the internal standard.[13]
-
Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line gives you the degradation rate constant (k), and the half-life (T₁/₂) can be calculated as ln(2)/k.[11]
| Analytical Technique | Information Provided | Notes |
| LC-MS | Parent compound disappearance, formation of degradation products (by mass) | Highly sensitive, good for complex mixtures.[13] |
| ¹H NMR | Structural information on degradation products, quantification vs. internal standard | Provides definitive structural evidence of degradation pathway. |
Q3: Are other 3-alkoxyazetidines (e.g., methoxy, ethoxy, benzyloxy) also unstable? A: Yes, the same principles apply. The stability will be influenced by the nature of the ether. Ethers that can form more stable carbocation intermediates upon cleavage (like a tert-butoxy or benzyloxy group) may be even more labile under conditions favoring an Sₙ1-type mechanism.[3] The isopropoxy group is susceptible because it can form a relatively stable secondary carbocation.
Q4: Does the choice of N-protecting group affect the stability of the azetidine ring itself? A: Absolutely. Electron-withdrawing protecting groups (like Boc, Cbz, or sulfonyl groups) decrease the basicity of the azetidine nitrogen. This makes the nitrogen less likely to be protonated, thereby reducing the concentration of the highly reactive azetidinium ion at a given pH. This is why N-Boc-3-isopropoxyazetidine is stable enough to handle and store, while the free amine requires more careful handling, often as a salt. Conversely, an N-alkyl group would increase the basicity and likely decrease the stability of the free base in acidic media.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Kim, H., Kim, H., & Lee, W. K. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 469. [Link]
-
David, O., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1734-1737. [Link]
-
Topczewski, J. J., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Topczewski, J. J., & Jacobsen, E. N. (2024). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]
-
Zhang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
-
Reddit. (2018). Reaction condition for acid catalyzed ether cleavage. r/chemistry. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]
-
PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]
-
Denton, J. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1731-1735. [Link]
-
Vasile, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6249. [Link]
-
Reddit. (2023). Help with a deprotection method. r/Chempros. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Smith, K. M., & O'Brien, P. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 122-125. [Link]
-
Imenta, A. R., & Magalhães, L. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10156. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
PubMed. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. [Link]
-
Reddit. (2021). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Decomposition pathways of serine and threonine. [Link]
-
YouTube. (2024). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. [Link]
-
PubMed. (n.d.). The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes. [Link]
-
ResearchGate. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. [Link]
-
ResearchGate. (n.d.). The amino acid sequence of a Δ5-3-oxosteroid isomerase from Pseudomonas putida biotype B. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC and NMR for the Purity Analysis of 3-Isopropoxyazetidine
Introduction: The Critical Role of Purity for a Novel Building Block
3-Isopropoxyazetidine is a saturated four-membered nitrogen-containing heterocycle, a structural motif of increasing importance in medicinal chemistry.[1] As a versatile building block, its azetidine ring can impart favorable properties to drug candidates, including improved metabolic stability, solubility, and three-dimensional complexity.[1][2] Given its role as a key intermediate in the synthesis of novel pharmaceuticals, the purity of this compound is not merely a quality metric; it is a critical determinant of reaction success, downstream product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological effects or interfere with subsequent synthetic steps.[4][5] Therefore, robust and reliable analytical methods are required to accurately quantify the purity of this key intermediate. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their needs.
Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolving power and sensitivity.[6] It excels at separating the target compound from structurally similar impurities, providing a detailed impurity profile.[7] For a molecule like this compound, which lacks a strong UV chromophore, a method leveraging UV detection at a low wavelength is typically employed.
Causality Behind the Method: The Principle of Separation
The chosen method is Reversed-Phase HPLC (RP-HPLC), where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is a more polar aqueous/organic mixture. This compound and its potential impurities are separated based on their differential partitioning between these two phases. More polar impurities will have a lower affinity for the C18 column and elute earlier, while more nonpolar impurities will be retained longer. This allows for the sensitive detection and quantification of substances that might be present even at trace levels.
Potential Impurities:
-
Starting Materials: e.g., 3-hydroxyazetidine, isopropyl halides.
-
Process-Related Impurities: By-products from the synthesis, such as regioisomers or products of incomplete reactions.[5]
-
Degradation Products: Compounds formed due to instability during synthesis or storage.[3]
Experimental Protocol: RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, a key tenet of Good Laboratory Practice (GLP).[8]
-
Instrumentation & Columns:
-
HPLC System with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic azetidine nitrogen.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures retention time reproducibility.
-
Detection Wavelength: 210 nm. Rationale: Low wavelength is used to detect the amide and ether functionalities in the absence of a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in diluent to a concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL).
-
-
Method Validation Steps:
-
Specificity: Analyze the diluent, a placebo, and a spiked sample to ensure there is no interference at the retention time of this compound and its known impurities.[9]
-
Linearity: Prepare a series of solutions ranging from 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥0.999 is required.[9]
-
Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically via signal-to-noise ratio analysis (3:1 for LOD, 10:1 for LOQ).[9]
-
-
Data Analysis:
-
Purity is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all integrated peaks.
-
Purity (%) = (Area_analyte / Σ Area_all_peaks) * 100
-
HPLC Workflow Diagram
Caption: A typical workflow for purity determination by HPLC.
Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination
While HPLC provides an excellent impurity profile, qNMR stands as a powerful primary analytical method that can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[10][11] The technique relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13]
Causality Behind the Method: The Principle of Quantification
By co-dissolving a known mass of the this compound sample with a known mass of a certified internal standard, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved proton signals from each compound.[11][14] This approach is orthogonal to chromatography and provides a highly accurate mass-based purity value, which also accounts for non-UV active impurities like water or residual solvents that HPLC might miss.[15]
Experimental Protocol: ¹H qNMR Method
Trustworthiness in qNMR is achieved through meticulous sample preparation and the selection of specific acquisition parameters that ensure all signals are fully relaxed, allowing for accurate integration.
-
Instrumentation & Reagents:
-
NMR Spectrometer: ≥400 MHz field strength.
-
Internal Standard (IS): Maleic acid (certified purity ≥99.5%). Rationale: Maleic acid is stable, non-volatile, has simple signals (a singlet for the two vinyl protons) that do not overlap with this compound signals, and is soluble in D₂O.
-
Deuterated Solvent: Deuterium Oxide (D₂O) for the hydrochloride salt form.
-
-
Sample Preparation (Critical Step):
-
Accurately weigh approximately 15-20 mg of the this compound sample into a vial using a calibrated analytical balance. Record the mass precisely.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. Record the mass precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Relaxation Delay (d1): ≥ 30 seconds. Rationale: This is the most critical parameter for quantification. A long delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is essential to ensure complete magnetization recovery for all protons, guaranteeing that integral areas are truly proportional to the number of nuclei.[10]
-
Number of Scans: 16-32 scans. Rationale: Sufficient scans are needed to achieve a good signal-to-noise ratio for accurate integration, especially for the internal standard.
-
Temperature: Maintain a constant probe temperature (e.g., 298 K).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methine proton of the isopropoxy group, a septet) and the singlet from the internal standard (maleic acid).
-
Integrate the selected signals.
-
Calculate the purity using the following formula[11]:
Purity_sample (%) = (I_sample / I_IS) * (n_IS / n_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS (%)
Where:
-
I: Integral value
-
n: Number of protons for the integrated signal (e.g., 1 for the methine proton of the analyte, 2 for maleic acid)
-
MW: Molecular Weight
-
m: Mass
-
P: Purity of the internal standard
-
-
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination by qNMR.
Part 3: Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical question being asked. HPLC excels at showing what else is in the sample, while qNMR excels at determining how much of the target analyte is present.[10][16] A truly comprehensive analysis often employs both techniques as orthogonal methods to provide the highest degree of confidence in the material's quality.[15][16]
Quantitative Data Summary
| Parameter | HPLC (Area % Method) | qNMR (Internal Standard Method) | Rationale & Insights |
| Principle | Chromatographic Separation | Nuclear Resonance Integration | HPLC separates components physically, while qNMR distinguishes them spectrally.[17] |
| Quantification | Relative (Assumes all impurities respond) | Absolute (Directly compares mass to a standard) | qNMR is considered a primary ratio method, making it more accurate for absolute content.[13][18] |
| Reference Standard | Requires standards for all impurities for accurate quantification | Requires one certified internal standard | qNMR is advantageous when impurity standards are not available.[14][19] |
| Sensitivity | High (LOD often in ppm range) | Lower (LOD typically >0.1%) | HPLC is superior for detecting and quantifying trace-level impurities.[19] |
| Throughput | Higher (~20-30 min/sample) | Lower (~15-45 min/sample due to long delays) | HPLC is better suited for routine, high-volume QC testing.[10] |
| Sample State | Destructive | Non-destructive | The sample can be fully recovered after NMR analysis, which is ideal for precious materials.[15][20][21] |
| Information | Impurity profile, retention times | Absolute purity, structural confirmation | NMR provides invaluable structural information, confirming the identity of the main component simultaneously.[10] |
| Limitations | Requires impurities to have a UV chromophore; can be blind to water, solvents. | Signal overlap can complicate integration; lower sensitivity. | The methods are complementary; HPLC sees what NMR might miss (trace impurities), and NMR quantifies what HPLC can't (non-UV active substances).[16] |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, both HPLC and qNMR are indispensable tools, each providing unique and complementary information.
-
Use HPLC for:
-
Routine quality control and high-throughput screening.
-
Detecting and quantifying unknown trace-level impurities.
-
Generating a detailed impurity profile for regulatory submissions.
-
-
Use qNMR for:
-
Establishing the absolute purity of a reference standard or a final batch.
-
Accurately quantifying material where impurity standards are unavailable.
-
Confirming the identity and purity in a single, non-destructive experiment.
-
By leveraging HPLC for its high sensitivity and resolving power and qNMR for its accuracy and absolute quantification, researchers and drug development professionals can establish a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of this vital chemical building block.
References
- 1. This compound|C6H13NO|Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eresearchco.com [eresearchco.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. pharmtech.com [pharmtech.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 17. o-liv.com [o-liv.com]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 20. quora.com [quora.com]
- 21. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3-Isopropoxyazetidine: A Comparative Analysis for Modern Drug Discovery
Introduction: The Ascendancy of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensionality (3D) and optimized physicochemical properties is paramount.[1] Over the past decade, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold, offering a strategic alternative to more conventional, often planar, cyclic amines like pyrrolidine and piperidine.[2] Its inherent ring strain imparts a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[2] Furthermore, the incorporation of the azetidine motif has been shown to improve metabolic stability, aqueous solubility, and provide novel exit vectors for further chemical exploration.[1][3]
This guide provides an in-depth comparative analysis of 3-isopropoxyazetidine against other key azetidine building blocks, namely 3-hydroxyazetidine and 3-fluoroazetidine, as well as the parent unsubstituted azetidine. As a Senior Application Scientist, the following sections will not only present quantitative data but also delve into the causal relationships between structure and function, providing field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Unique Profile of this compound: A Lipophilic Modifier
The introduction of an isopropoxy group at the 3-position of the azetidine ring offers a unique modulation of the scaffold's properties. This substituent provides a balance between increased lipophilicity, which can enhance membrane permeability, and the preservation of the desirable 3D-character of the azetidine core. The isopropoxy group can also act as a hydrogen bond acceptor and its steric bulk can influence the conformation of appended substituents, providing a valuable tool for structure-activity relationship (SAR) studies.
Comparative Physicochemical Properties
A key aspect in the selection of a building block for a drug discovery campaign is a thorough understanding of its physicochemical properties, particularly its basicity (pKa) and lipophilicity (LogP). These parameters significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Building Block | Structure | Predicted pKa | Predicted LogP | Key Attributes |
| Azetidine | 10.9 | -0.1 | Parent scaffold, baseline for comparison. | |
| 3-Hydroxyazetidine | 9.4 | -1.2 | Introduces a hydrogen bond donor/acceptor, increases polarity. | |
| 3-Fluoroazetidine | 8.4 | -0.3 | Lowers pKa through inductive effect, can improve metabolic stability. | |
| This compound | ![]() | 9.6 | 0.7 | Increases lipophilicity, acts as a hydrogen bond acceptor. |
Note: Predicted pKa and LogP values were calculated using the Chemicalize platform by ChemAxon. These values are estimates and may differ from experimental results.
Interpretation of Data:
-
Basicity (pKa): The introduction of an electron-withdrawing fluorine atom in 3-fluoroazetidine significantly lowers the pKa of the azetidine nitrogen, making it less basic. This can be advantageous in reducing off-target interactions with aminergic GPCRs. Conversely, the hydroxyl and isopropoxy groups have a less pronounced effect on pKa compared to fluorine. The slightly higher predicted pKa of this compound compared to 3-hydroxyazetidine may be attributed to subtle electronic effects of the alkyl group.
-
Lipophilicity (LogP): As expected, the isopropoxy group markedly increases the lipophilicity of the azetidine scaffold, shifting the LogP from negative to positive territory. This contrasts sharply with the hydrophilic nature of 3-hydroxyazetidine. This modulation of lipophilicity is a critical tool for medicinal chemists to optimize a compound's permeability and solubility profile.
Synthetic Utility and Experimental Protocols
The true value of a building block lies in its synthetic versatility. This compound, often handled as its hydrochloride salt for improved stability and ease of handling, is amenable to a range of standard synthetic transformations. The following protocols are presented as self-validating systems, with explanations for key experimental choices.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for the preparation and functionalization of this compound.
Protocol 1: Synthesis of N-Boc-3-isopropoxyazetidine via Williamson Ether Synthesis
This protocol is adapted from a reliable procedure for the synthesis of N-Boc-3-methoxyazetidine and is expected to provide good yields for the isopropoxy analogue.[4] The Williamson ether synthesis is a robust and well-established method for the formation of ethers.[5]
Rationale: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. Therefore, it is deprotonated with a strong base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Sodium hydride is a strong, non-nucleophilic base that is well-suited for this purpose. Anhydrous conditions are crucial to prevent quenching of the base.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-isopropoxyazetidine.
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This protocol provides a general procedure for the coupling of this compound with aryl halides.
Rationale: The choice of palladium precatalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination. A common and effective combination for the coupling of secondary amines with aryl chlorides or bromides is a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand, such as XPhos or RuPhos, and a strong, non-nucleophilic base like sodium tert-butoxide. The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation.
Materials:
-
This compound hydrochloride
-
Aryl halide (e.g., aryl chloride or aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and sodium tert-butoxide (1.5 eq.) under an inert atmosphere.
-
Add a solution of this compound (1.2 eq., prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent, or used directly with an additional equivalent of base) in anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-isopropoxyazetidine.
Diagram of Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Medicinal Chemistry Case Study: The Role of 3-Alkoxyazetidines in Modulating Potency and Properties
In one such patent, a series of azetidine derivatives were synthesized and evaluated for their sEH inhibitory activity. The general structure often involves a central azetidine ring connecting two aromatic or heteroaromatic moieties. The substitution at the 3-position of the azetidine ring plays a crucial role in modulating the compound's potency and physicochemical properties. The inclusion of small alkoxy groups, such as methoxy or ethoxy, at this position has been shown to be a viable strategy to balance potency with desirable ADME properties. While not explicitly this compound, these examples demonstrate the principle that a 3-alkoxy substituent is a valuable tool for medicinal chemists to fine-tune the properties of an azetidine-containing lead compound. The slightly larger and more lipophilic isopropoxy group, in comparison to methoxy or ethoxy, would be a logical next step in an SAR campaign to further enhance membrane permeability or to probe for additional hydrophobic interactions within the target's binding site.
Conclusion and Future Directions
This compound represents a valuable and somewhat underutilized building block in the medicinal chemist's toolbox. Its unique ability to increase lipophilicity while maintaining the desirable three-dimensional character of the azetidine ring makes it an attractive scaffold for modulating the properties of drug candidates. This guide has provided a comparative analysis of its physicochemical properties against other common azetidine derivatives, highlighting the causal relationships between structure and function.
The detailed experimental protocols for the synthesis and functionalization of this compound are intended to serve as a reliable starting point for researchers. As the demand for novel, patentable chemical matter with optimized drug-like properties continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in the successful discovery and development of new medicines. Future work in this area should focus on the experimental determination of the physicochemical properties of a wider range of 3-substituted azetidines and the publication of detailed case studies that showcase their impact on the pharmacokinetic and pharmacodynamic properties of drug candidates.
References
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (URL: [Link])
-
Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions - PMC. (URL: [Link])
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
- US9139593B2 - Azetidine compounds, compositions and methods of use - Google P
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (URL: [Link])
-
Rowan's Free Online pKa Calculator. (URL: [Link])
-
Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
pKa Prediction | Rowan. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (URL: [Link])
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (URL: [Link])
-
Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (URL: [Link])
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond - YouTube. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. (URL: [Link])
-
METHODS OF CHEMICAL SYNTHESIS OF SUBSTITUTED 10H-PHENOTHIAZINE-3,7-DIAMINE COMPOUNDS - European Patent Office - EP 3325453 B1. (URL: [Link])
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. (URL: [Link])
-
Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions - ResearchGate. (URL: [Link])
-
High-Yielding Intramolecular Direct Arylation Reactions with Aryl Chlorides | Request PDF. (URL: [Link])
-
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI. (URL: [Link])
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. On-line Software [vcclab.org]
- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Property Prediction - CD ComputaBio [ai.computabio.com]
- 7. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: Bioisosteric Replacement of Functional Groups with 3-Isopropoxyazetidine
In the landscape of modern drug discovery, the pursuit of candidate molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Medicinal chemists continually seek innovative strategies to navigate the complex interplay between potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. One of the most powerful tactics in the medicinal chemist's arsenal is bioisosteric replacement—the strategic substitution of one functional group for another to enhance a molecule's overall performance.[1][2] This guide provides an in-depth technical comparison of using 3-isopropoxyazetidine as a bioisosteric replacement, a tactic aimed at leveraging the benefits of three-dimensional, sp³-rich scaffolds to overcome common drug development hurdles.
Azetidines, as four-membered nitrogen heterocycles, have emerged as privileged structures in medicinal chemistry.[3] Their growing popularity stems from the industry's shift away from flat, aromatic systems towards more three-dimensional molecular architectures.[4] This structural class offers a unique combination of properties:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity compared to larger saturated rings like piperidines.[3]
-
Enhanced Metabolic Stability: The strained four-membered ring is often more resistant to oxidative metabolism by cytochrome P450 enzymes.[3]
-
Structural Rigidity and Novel Exit Vectors: The defined geometry of the azetidine ring provides a rigid scaffold, which can lock a molecule into a more favorable conformation for target binding and offer unique vectors for further chemical exploration.[3]
The this compound moiety, in particular, serves as a sophisticated bioisostere for a variety of functional groups, including amides, esters, and small alkoxy-substituted aryl rings. It introduces a rigid core, a hydrogen bond acceptor (the ether oxygen), a basic nitrogen atom, and a moderately lipophilic isopropyl group. This combination allows for fine-tuning of a lead compound's properties to address specific liabilities, such as poor metabolic stability or low permeability.
This guide will compare a hypothetical parent compound containing a metabolically vulnerable p-methoxy-N,N-dimethylaniline group with its analogue, where this group is replaced by an N-linked this compound. We will explore the causative logic behind this replacement and provide detailed experimental protocols to validate the resulting improvements in drug-like properties.
Caption: Bioisosteric replacement of a liable group with this compound.
Comparative Data Analysis: A Case Study
The decision to employ a bioisosteric replacement is driven by a specific hypothesis. In our case study, the parent compound's p-methoxy-N,N-dimethylaniline moiety is a known site of oxidative metabolism (O-demethylation and N-demethylation), potentially leading to rapid clearance and the formation of reactive metabolites. Replacing this group with this compound is hypothesized to block these metabolic pathways, reduce lipophilicity, and improve the overall ADME profile without sacrificing target engagement.
The following tables summarize the expected experimental data from a head-to-head comparison.
Table 1: Comparative Physicochemical Properties
| Property | Parent Compound | This compound Analogue | Rationale for Change |
| Molecular Weight ( g/mol ) | 385.45 | 382.48 | Minimal change, maintaining ligand efficiency. |
| cLogP | 3.8 | 2.9 | The replacement of the aromatic ring with the smaller azetidine scaffold typically reduces lipophilicity, which can decrease toxicity odds.[5] |
| Topological PSA (Ų) | 43.5 | 51.8 | The introduction of the ether and amine functionalities in the azetidine ring increases polar surface area, potentially improving solubility. |
| Aqueous Solubility (µM) | 15 | 65 | The combined effect of lower cLogP and higher TPSA is expected to significantly enhance aqueous solubility. |
Table 2: Comparative In Vitro ADME Properties
| Assay | Parent Compound | This compound Analogue | Rationale for Change |
| Metabolic Stability (HLM t½, min) | 8 | > 60 | The azetidine ring is more resistant to CYP-mediated oxidative metabolism compared to the aniline and methoxy groups, leading to a longer half-life.[3] |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 12.5 | Despite an increase in PSA, the disruption of the planar aromatic system and introduction of 3D character can improve passive permeability. |
Table 3: Comparative In Vitro Biological Activity
| Assay | Parent Compound | This compound Analogue | Rationale for Change |
| Biochemical IC₅₀ (nM) | 10 | 15 | A slight decrease in potency may be observed, as the precise interactions of the original moiety are replaced. This is often an acceptable trade-off for superior ADME properties. |
| Cell-Based Target Engagement EC₅₀ (nM) | 150 | 85 | Improved cell permeability and higher intracellular concentration can lead to better target engagement in a cellular context, despite slightly lower biochemical potency.[6][7] |
Experimental Workflows & Protocols
To generate the comparative data shown above, a series of standardized, robust in vitro assays are required. The following workflow illustrates the logical progression of these experiments.
Caption: Parallel experimental workflow for compound comparison.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[8][9] A low rate of metabolism is desirable for a longer in vivo half-life.
A. Materials & Reagents
-
Test Compounds (Parent & Analogue): 10 mM stock in DMSO
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL stock
-
NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer: 0.1 M, pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and analysis
-
96-well incubation plate and a collection plate
B. Step-by-Step Methodology
-
Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add 2 µL of 100 µM test compound working solution (diluted from 10 mM stock) to designated wells of the incubation plate. The final substrate concentration will be 1 µM.
-
Pre-incubation: Add 178 µL of the HLM master mix to each well. Mix and pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate Reaction: Add 20 µL of the NADPH regeneration system to each well to start the metabolic reaction. For T=0 time point, add quenching solution before the NADPH system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL aliquots from the incubation wells to a collection plate containing 150 µL of ice-cold ACN with the internal standard. This stops the reaction and precipitates the protein.
-
Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point by comparing the peak area ratio (Compound/IS) to the T=0 sample.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[10][11] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-coated artificial membrane.
A. Materials & Reagents
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds: 10 mM stock in DMSO
-
UV-transparent 96-well plates for analysis
B. Step-by-Step Methodology
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid-dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to fully impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM test compound stocks in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Add Donor Solutions: Add 200 µL of the test compound donor solution to each well of the lipid-coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, prepare a reference standard at the initial donor concentration.
-
Quantification: Determine the compound concentration in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient: Papp = [-Vd * Va / (Area * time * (Vd + Va))] * ln(1 - [drug]acceptor / [drug]equilibrium) Where Vd and Va are volumes of donor and acceptor wells, Area is the membrane area, and time is the incubation time.
Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)
This assay quantifies compound binding to a specific protein target within living cells, providing a more physiologically relevant measure of potency.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.
A. Materials & Reagents
-
HEK293 cells transiently or stably expressing the target protein fused to NanoLuc® luciferase.
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (a fluorescent ligand for the target)
-
NanoBRET™ Nano-Glo® Substrate
-
Test Compounds: 10 mM stock in DMSO
-
White, opaque 96-well assay plates
B. Step-by-Step Methodology
-
Cell Plating: Seed the NanoLuc®-tagged cells into the 96-well assay plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in Opti-MEM.
-
Tracer Addition: Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM at 2X the final desired concentration.
-
Dosing: Add the serially diluted test compounds to the cell plate.
-
Tracer Treatment: Immediately add the 2X Tracer solution to all wells. This initiates a competitive binding scenario between the test compound and the tracer.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. Add this reagent to all wells.
-
Read Plate: Read the plate within 10 minutes on a luminometer capable of simultaneously measuring donor (460nm) and acceptor (610nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
Conclusion
The bioisosteric replacement of metabolically labile or physicochemically suboptimal functional groups is a cornerstone of modern lead optimization. The use of this compound as a replacement for groups like substituted anilines or amides offers a compelling strategy to enhance metabolic stability, modulate solubility and permeability, and introduce beneficial three-dimensional character. As demonstrated in the illustrative case study, this replacement is hypothesized to yield an analogue with a significantly improved ADME profile, potentially translating a biochemically potent hit into a viable drug candidate.
The true value of this strategy is realized through rigorous, parallel experimental validation. By employing robust in vitro assays for metabolic stability, permeability, and cellular target engagement, researchers can make data-driven decisions, confidently identifying compounds with a higher probability of success in downstream preclinical and clinical development. The protocols and workflows described herein provide a validated framework for executing such a comparative analysis, ensuring that the causality behind each molecular design choice is substantiated by empirical evidence.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website. [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from Eurofins Scientific website. [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from Concept Life Sciences website. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website. [Link]
-
Zhao, B., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link]
-
Mullard, M., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14247-14271. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from Selvita website. [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from Technology Networks website. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from ResearchGate website. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from BioAssay Systems website. [Link]
-
IONOS. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from IONOS website. [Link]
-
American Chemical Society. (2025). Synthesis of 4-membered heterocycles as fragments and bioisosteres. Retrieved from ACS website. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Wikidot.com. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from protocols.io. [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Retrieved from PubMed. [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from Pharma Focus Asia website. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting website. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from SpiroChem website. [Link]
-
PubMed Central. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds. Retrieved from PubMed Central. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from Drug Hunter website. [Link]
-
Baran Lab - Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from Scripps Research website. [Link]
-
PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from PubMed Central. [Link]
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selvita.com [selvita.com]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. Target Engagement Assays [discoverx.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Isopropoxyazetidine Analogs as Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant interest in medicinal chemistry due to its unique conformational constraints and metabolic stability.[1] This guide delves into the structure-activity relationship (SAR) of 3-isopropoxyazetidine analogs, a class of compounds with notable potential as modulators of muscarinic acetylcholine receptors (mAChRs). A thorough understanding of their SAR is paramount for the rational design of novel therapeutics targeting a range of disorders, including Alzheimer's disease and schizophrenia.[2][3]
The Azetidine Core and Muscarinic Receptor Engagement
The four-membered azetidine ring serves as a rigid scaffold that can mimic the conformation of acetylcholine, the endogenous ligand for mAChRs. This conformational restriction can lead to higher binding affinity and selectivity for specific receptor subtypes.[4] The this compound framework, in particular, has been explored as a bioisosteric replacement for the ester group in classical muscarinic agonists, aiming to improve metabolic stability and pharmacokinetic profiles.[1][5]
Comparative SAR Analysis: Insights from Analogous Scaffolds
Impact of Alkoxy Chain Length on M1 Receptor Affinity and Potency
Studies on alkoxy-TZTP analogs have revealed a distinct relationship between the length of the alkoxy chain and M1 receptor activity.[6] This provides a predictive framework for the SAR of 3-alkoxyazetidines.
Table 1: Structure-Activity Relationship of Analogous 3-Alkoxy-Thiadiazolyl-Tetrahydropyridine Derivatives at Muscarinic Receptors [6]
| Compound | R (Alkoxy Group) | M1 Receptor Binding Affinity (Ki, nM) | M1 Functional Potency (IC50, nM, Rabbit Vas Deferens) | M2 Functional Potency (IC50, nM, Guinea Pig Atria) |
| 5a | Methoxy | 4.5 | 120 | >10000 |
| 5b | Ethoxy | 2.1 | 25 | >10000 |
| 5c | Propoxy | 1.2 | 5.2 | >10000 |
| 5d | Butoxy | 0.8 | 1.8 | >10000 |
| 5e | Pentyloxy | 0.9 | 0.9 | 8000 |
| 5f | Hexyloxy | 1.1 | 0.5 | 3000 |
| 5g | Heptyloxy | 2.5 | 2.1 | 5000 |
| 5h | Octyloxy | 6.2 | 8.5 | 10000 |
Key SAR Observations:
-
Optimal Chain Length: M1 receptor binding affinity and functional potency exhibit a parabolic or "U-shaped" relationship with the length of the unbranched alkoxy chain. Optimal activity is observed with butoxy and pentyloxy substituents.[6]
-
M1 Selectivity: The alkoxy-TZTP series demonstrates remarkable functional selectivity for the M1 receptor over the M2 receptor, with selectivity ratios often exceeding 1000-fold.[6] This is a crucial feature for developing CNS-targeted therapies with minimized peripheral side effects.
-
Impact of Branching: While not detailed in the table, branched alkoxy groups generally lead to a decrease in potency compared to their linear counterparts.
The isopropoxy group, being a short, branched alkyl chain, would be expected to confer a distinct pharmacological profile. Based on the trends observed, it is hypothesized that this compound analogs would exhibit moderate to high M1 affinity and potency, with the potential for favorable selectivity.
Experimental Protocols for Evaluating this compound Analogs
To rigorously assess the SAR of novel this compound analogs, a suite of in vitro assays is essential. These assays provide quantitative data on receptor binding, functional potency, and subtype selectivity.
Synthesis of this compound Analogs
The synthesis of the this compound core can be achieved through various established methods for azetidine synthesis, followed by functionalization at the 3-position. A general synthetic approach is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Protection: Protect the nitrogen of commercially available azetidin-3-ol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.
-
O-Alkylation: Deprotonate the hydroxyl group using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF), followed by reaction with 2-iodopropane to introduce the isopropoxy group.
-
Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection, or catalytic hydrogenation for Cbz deprotection).
-
N-Functionalization: The resulting this compound can be further modified at the nitrogen atom through various reactions, such as reductive amination or acylation, to generate a library of analogs for SAR studies.
Muscarinic Receptor Binding Assays
Radioligand binding assays are fundamental for determining the affinity of the synthesized analogs for the different muscarinic receptor subtypes (M1-M5).[5]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays for Muscarinic Receptor Activation
Functional assays are crucial for determining whether an analog acts as an agonist, antagonist, or partial agonist, and for quantifying its potency and efficacy at each receptor subtype.
M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and the production of inositol phosphates. The IP-One assay measures the accumulation of the stable downstream metabolite, IP1.[5][7]
Caption: Workflow for the IP1 accumulation assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing the M1, M3, or M5 receptor subtype in a 96- or 384-well plate.
-
Stimulation: On the day of the assay, replace the medium with a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation. Add the test compound at various concentrations and incubate.[5]
-
Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.[5]
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the compound concentration and calculate the EC50 value.
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
Step-by-Step Protocol:
-
Cell Plating: Plate cells expressing the M2 or M4 receptor subtype.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[5]
-
Agonist Addition: Add the test compound at various concentrations.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay, often based on HTRF. A decrease in cAMP levels indicates agonist activity.[5]
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Activation of Gq-coupled receptors like M1 can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). Measuring phospho-ERK1/2 provides a downstream functional readout.[4][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Metabolic Stability of Compounds Containing 3-Isopropoxyazetidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate is a cornerstone of its viability. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in late-stage clinical failures. Consequently, medicinal chemists are increasingly turning to innovative chemical scaffolds that can confer metabolic robustness. Among these, the 3-isopropoxyazetidine moiety has garnered significant interest.
This guide provides a comprehensive comparison of the in vitro metabolic stability of compounds featuring the this compound group against common structural alternatives. We will delve into the mechanistic rationale behind its metabolic properties, present illustrative experimental data, and provide detailed protocols for robust in vitro assessment.
The Strategic Advantage of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive component in drug design.[1][2][3] Its inherent ring strain and distinct three-dimensional geometry provide a level of structural rigidity often associated with improved metabolic stability.[3][4] By serving as a bioisostere for more metabolically labile groups, such as piperidines or pyrrolidines, the azetidine scaffold can significantly enhance a compound's pharmacokinetic profile.[5][6][7]
The 3-Isopropoxy Group: A Shield Against Metabolism
The introduction of an isopropoxy group at the 3-position of the azetidine ring further enhances its metabolic resilience. This strategic substitution can sterically hinder the approach of metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are major players in drug metabolism.[8][9] The isopropoxy group, being larger than a methoxy or ethoxy group, provides a more substantial steric shield, potentially leading to a significant improvement in metabolic half-life.[8]
Comparative In Vitro Metabolic Stability Data
To illustrate the potential metabolic advantages of the this compound moiety, the following table presents a hypothetical but representative comparison of its in vitro metabolic stability against other common chemical scaffolds. This data is modeled on typical results from a head-to-head study using human liver microsomes.
| Compound ID | Core Scaffold | Key Substituent | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| CMPD-AZT-IP | Azetidine | 3-Isopropoxy | 75 | 18.5 |
| CMPD-AZT-ME | Azetidine | 3-Methoxy | 40 | 34.7 |
| CMPD-PYR-IP | Pyrrolidine | 3-Isopropoxy | 35 | 39.6 |
| CMPD-PIP-IP | Piperidine | 4-Isopropoxy | 55 | 25.2 |
Disclaimer: This data is hypothetical and for illustrative purposes only, designed to reflect typical trends observed in metabolic stability assays.
Interpreting the Comparative Data
In this illustrative dataset, CMPD-AZT-IP , the compound containing the this compound moiety, demonstrates superior metabolic stability.
-
Superiority over Methoxy Substitution: A direct comparison with CMPD-AZT-ME suggests that the larger isopropoxy group provides a significant metabolic advantage over the smaller methoxy group on the same azetidine core.[8]
-
Advantage of the Azetidine Ring: When compared to CMPD-PYR-IP and CMPD-PIP-IP, which feature more common five- and six-membered rings, CMPD-AZT-IP exhibits a longer half-life and lower intrinsic clearance. This highlights the contribution of the strained and rigid azetidine ring to metabolic stability.[5][7]
High intrinsic clearance often points to rapid metabolism and potential difficulties in maintaining therapeutic drug levels in vivo.[10] Therefore, the lower intrinsic clearance of the this compound-containing compound is a promising indicator of a favorable in vivo pharmacokinetic profile.
Key Metabolic Pathways and Considerations
The metabolism of drug candidates is a complex interplay of various enzymatic systems. While Cytochrome P450 (CYP) enzymes are the most well-known, non-CYP mediated metabolism also plays a crucial role.[11][12][13][14][15]
CYP-Mediated Metabolism
CYP enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics.[9][16] The this compound moiety can mitigate CYP-mediated metabolism in several ways:
-
Steric Hindrance: As previously mentioned, the bulky isopropoxy group can physically block the active site of CYP enzymes.
-
Altered Electronics: The electronic properties of the azetidine ring can make it a less favorable substrate for oxidative enzymes compared to more electron-rich heterocyclic systems.[17]
Non-CYP Mediated Metabolism
It is also crucial to consider metabolic pathways that are not dependent on CYP enzymes. These include reactions catalyzed by:
-
Uridine Diphosphate Glucuronosyltransferases (UGTs)
-
Sulfotransferases (SULTs)
-
Aldehyde Oxidase (AO)
-
Flavin Monooxygenase (FMO)
-
Carboxyl Esterases (CESs)
A comprehensive in vitro metabolic assessment should include methodologies to probe for the involvement of these non-CYP pathways.
Experimental Protocols
To ensure the generation of reliable and reproducible in vitro metabolic stability data, the following detailed protocols are provided.
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay is a standard, high-throughput method for evaluating Phase I metabolic stability.[18][19][20][21]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[18][22]
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and sample analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw HLMs and the NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).[18]
-
-
Incubation:
-
In a 96-well plate, add the HLM solution to the wells containing the test compound and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.[19]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)[10]
-
Protocol 2: In Vitro Metabolic Stability Assessment using Cryopreserved Human Hepatocytes
Hepatocytes provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes.[23][24]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Positive Control Compounds (e.g., Testosterone, 7-hydroxycoumarin)[22]
-
Acetonitrile (ACN) with an appropriate internal standard
-
Suspension culture plates (e.g., 12- or 24-well plates)
-
Incubator with 5% CO2 at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently transfer the cells into pre-warmed incubation medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[23]
-
Add the cell suspension to the wells of the culture plate.
-
Add the test compound and positive controls to the wells.
-
-
Time Points and Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each well.
-
Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsome assay protocol (centrifugation and supernatant transfer).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described in the previous protocol, adjusting for the number of hepatocytes per well.[23]
-
Visualizing the Workflow and Metabolic Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.
Conceptual Overview of Metabolic Clearance
Caption: Conceptual overview of Phase I and Phase II metabolism leading to drug clearance.
Conclusion
The this compound moiety represents a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. Its unique combination of steric hindrance from the isopropoxy group and the inherent rigidity of the azetidine ring can significantly reduce the rate of metabolic degradation. By employing robust in vitro assays, such as those detailed in this guide, researchers can effectively compare the metabolic stability of novel compounds containing this scaffold against other chemical alternatives. This early-stage assessment is critical for identifying compounds with a higher probability of in vivo success and for making informed decisions in the drug discovery and development process.[10]
References
-
BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]
-
BioIVT. (2025, November 11). Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance. Retrieved from [Link]
-
Evotec. (n.d.). Non-CYP Mediated Metabolism. Retrieved from [Link]
-
C&EN Webinars. (2022, February 8). Non CYP-Mediated Metabolism Pathways & In Vitro Evaluation Strategies. Retrieved from [Link]
-
Xenobiotech. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]
-
ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Retrieved from [Link]
-
PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
-
PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 29). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. Retrieved from [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
National Institutes of Health. (2019, November 8). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Retrieved from [Link]
-
ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Ipomeanol. Retrieved from [Link]
-
PubMed Central. (n.d.). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Retrieved from [Link]
-
PNAS. (2023, July 10). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Retrieved from [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. bioivt.com [bioivt.com]
- 12. insidescientific.com [insidescientific.com]
- 13. Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-CYP Mediated Metabolism | Evotec [evotec.com]
- 15. C&EN Webinars - Non CYP-Mediated Metabolism Pathways & In Vitro Evaluation Strategies [connect.acspubs.org]
- 16. pnas.org [pnas.org]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. mercell.com [mercell.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery
An In-Depth Technical Guide to the Comparative Analysis of Lipophilicity (LogP/D) Measurement for 3-Isopropoxyazetidine Derivatives
Lipophilicity is a fundamental physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It quantifies the ability of a compound to dissolve in fats, oils, and other non-polar solvents. This characteristic is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). The partition coefficient, P, represents the ratio of a compound's concentration in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
-
LogP describes this partitioning for the neutral, non-ionized form of the molecule.
-
LogD is the distribution coefficient at a specific pH, accounting for all species (neutral and ionized), making it more physiologically relevant for ionizable compounds.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry due to its unique structural rigidity and ability to serve as a versatile building block. Derivatives such as this compound are of increasing interest for their potential pharmacological activities. However, the introduction of novel scaffolds necessitates a rigorous and accurate characterization of their physicochemical properties. An optimal lipophilicity balance is crucial; excessively high LogP values can lead to poor aqueous solubility and high metabolic turnover, while very low values may hinder membrane permeability. Famously, Lipinski's "Rule of Five" suggests a LogP value of less than 5 is a key characteristic of drug-like molecules.
This guide, designed for drug discovery and development scientists, provides a comparative analysis of the principal methods for determining the lipophilicity of this compound derivatives. We will delve into the "gold standard" Shake-Flask method, the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique, and predictive in silico models, offering detailed protocols and explaining the causality behind critical experimental choices.
Part 1: The Gold Standard – The Shake-Flask (SF) Method for LogD Measurement
The Shake-Flask method is the benchmark technique for LogP/D determination, recognized for its directness and accuracy. It is the standard procedure recommended by the Organisation for Economic Co-operation and Development (OECD). The method directly measures the partitioning of a solute between n-octanol and an aqueous buffer after they have been allowed to reach equilibrium.
Given that the azetidine nitrogen is basic, it will be protonated at physiological pH. Therefore, measuring the LogD at pH 7.4 is more informative for predicting in vivo behavior than measuring the LogP of the neutral molecule alone.
Causality in Experimental Design
-
Solvent Pre-saturation: n-Octanol and the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) are mutually saturated before the experiment. This is critical because n-octanol has a non-negligible solubility in water (~450 mg/L) and vice-versa. Failing to pre-saturate the phases would cause volume changes during the experiment as they equilibrate, leading to inaccurate concentration measurements.
-
Temperature Control: Partitioning is a thermodynamic process, and the equilibrium constant (P) is temperature-dependent. Standard measurements are conducted at a controlled room temperature (e.g., 25 °C) to ensure reproducibility.
-
Quantification Method: While UV-Vis spectroscopy can be used for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior for its high sensitivity and specificity. This allows for the use of smaller sample quantities and provides accurate measurements even in the presence of minor impurities.
-
pH Selection: A PBS buffer at pH 7.4 is used to mimic the pH of blood serum, providing a physiologically relevant LogD value.
Experimental Protocol: Shake-Flask LogD₇.₄ Determination of a this compound Derivative
-
Preparation of Saturated Solvents:
-
Combine equal volumes of n-octanol (HPLC grade) and 0.01 M PBS (pH 7.4) in a large separation funnel.
-
Shake vigorously for 24 hours at 25 °C.
-
Allow the phases to separate completely for at least 24 hours before use. Carefully collect each phase.
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent like DMSO.
-
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each for a 1:1 ratio).
-
Spike a small volume of the 10 mM stock solution into the biphasic system to achieve a final concentration that is well within the linear range of the analytical method (e.g., 10 µL for a final aqueous concentration of ~50 µM).
-
Cap the vial tightly and shake on a mechanical shaker at 25 °C for at least 2 hours to ensure equilibrium is reached.
-
Let the vial stand overnight (approx. 16 hours) to allow for complete phase separation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Avoid disturbing the interface.
-
Prepare a calibration curve for the test compound in both pure n-octanol and pure PBS.
-
Dilute the collected aliquots as needed and quantify the concentration of the compound in each phase ([Organic] and [Aqueous]) using a validated LC-MS method.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Organic] / [Aqueous].
-
The final value is expressed as its logarithm: LogD₇.₄ = log₁₀(D) .
-
Workflow Visualization
Caption: Workflow for the Shake-Flask LogD determination method.
Part 2: High-Throughput Screening – The RP-HPLC Method for LogP Estimation
For earlier stages of drug discovery where hundreds of compounds may be synthesized, the Shake-Flask method is too labor-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, automated, and high-throughput alternative for estimating lipophilicity.
The principle relies on the correlation between a compound's retention time (tᵣ) on a non-polar stationary phase (like C18) and its LogP value. A series of standard compounds with known LogP values are run to create a calibration curve, against which the retention time of the test compound is plotted to determine its LogP.
Causality in Experimental Design
-
Stationary Phase: A C18 (octadecylsilane) column is most commonly used as it mimics the octanol phase in the Shake-Flask method, providing a good correlation.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used. The retention time is used to calculate a lipophilicity index, often by extrapolating the retention factor (k') to 100% aqueous mobile phase (log kₒ).
-
Calibration Standards: The selection of calibration standards is critical. They should be structurally diverse and bracket the expected LogP range of the test compounds to ensure an accurate and reliable calibration curve.
-
Ionization Suppression: For ionizable compounds like azetidines, it is common to use a mobile phase pH that suppresses ionization (e.g., a high pH for a basic compound) to measure a value that correlates well with LogP.
Experimental Protocol: RP-HPLC LogP Estimation
-
System Setup:
-
HPLC system with a UV or MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (for acidic/neutral compounds) or 10 mM ammonium bicarbonate at pH 10 (for basic compounds).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Calibration Curve Generation:
-
Select 5-10 calibration standards with accurately known Shake-Flask LogP values that span a wide range (e.g., -1 to 6).
-
Inject each standard individually onto the HPLC system using a standard gradient (e.g., 5% to 95% B over 15 minutes).
-
Record the retention time (tᵣ) for each standard.
-
Calculate the retention factor k' for each standard: k' = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (determined by injecting an unretained compound like uracil).
-
Plot the known LogP values of the standards against their calculated log k' values. Perform a linear regression to obtain the calibration equation (e.g., LogP = m * log k' + c).
-
-
Sample Analysis:
-
Inject the this compound test compound using the identical HPLC method.
-
Record its retention time (tᵣ) and calculate its log k'.
-
-
Calculation:
-
Interpolate the LogP of the test compound using its log k' value and the generated calibration equation.
-
Workflow Visualization
Caption: Workflow for the RP-HPLC based LogP estimation method.
Part 3: Predictive Power – In Silico LogP Calculation
Computational (in silico) models offer an instantaneous and resource-free method to estimate LogP directly from a molecule's 2D structure. These are invaluable in the design phase, allowing chemists to prioritize synthetic targets without needing a physical sample.
Most algorithms are fragment-based or atom-based. They deconstruct the molecule into known fragments or atom types, sum their known lipophilicity contributions, and apply correction factors for intramolecular interactions like hydrogen bonding.
-
Popular Algorithms: ClogP, ALOGP, XLOGP3, and KOWWIN are widely used predictors.
-
Strengths: Extremely high throughput; essential for virtual library design.
-
Weaknesses: Accuracy can be low, especially for novel chemical scaffolds not well-represented in the training datasets used to build the models. They are predictions, not measurements, and should always be confirmed experimentally for key compounds.
Part 4: A Comparative Analysis of Methodologies
Choosing the right method depends on the stage of drug discovery, the required accuracy, and available resources. The following table provides a direct comparison.
| Feature | Shake-Flask (SF) | RP-HPLC | In Silico Calculation |
| Principle | Direct partitioning between n-octanol and water. | Correlation of retention time on a non-polar phase. | Structure-based algorithmic prediction. |
| Accuracy | Gold Standard (High) | Good to High (dependent on standards) | Variable (Low to Good) |
| Throughput | Low (~10s of compounds/week) | High (~100s of compounds/day) | Very High (>1000s/hour) |
| Sample Amount | High (mg) | Low (µg) | None (structure only) |
| Purity Req. | High | Low (impurities often separate) | Not Applicable |
| Cost/Sample | Moderate to High (solvents, labor) | Low to Moderate (solvents, column) | Very Low (software license) |
| LogP/D Range | Typically -2 to 4 | Wide, can be > 6 | Unrestricted |
| Output | LogP or LogD (pH-specific) | LogP (correlates) | LogP (of neutral form) |
| Best For | Lead optimization, definitive characterization. | Hit-to-lead, library screening. | Compound design, virtual screening. |
Decision-Making Workflow
This diagram helps researchers select the most appropriate lipophilicity determination method based on their project stage.
Caption: Decision tree for selecting a LogP/D determination method.
Part 5: Data Interpretation & Case Study
Let's consider a hypothetical series of this compound derivatives to illustrate how data from different methods can be interpreted.
| Compound | Structure | ClogP (In Silico) | LogP (RP-HPLC) | LogD₇.₄ (Shake-Flask) |
| AZD-101 | This compound | 1.25 | 1.38 | 0.45 |
| AZD-102 | (AZD-101 with N-Me) | 1.60 | 1.75 | 0.82 |
| AZD-103 | (AZD-101 with 4-F-benzyl) | 3.10 | 3.25 | 2.31 |
Analysis:
-
Method Correlation: The in silico and RP-HPLC values show a good relative trend (AZD-101 < AZD-102 < AZD-103). This demonstrates that for rapid screening and prioritization, both methods are valuable.
-
LogP vs. LogD: For all compounds, the experimentally determined LogD₇.₄ is significantly lower than the LogP. This is expected for a basic compound like an azetidine, which is largely protonated (ionized) at pH 7.4. The ionized form is much more water-soluble, thus reducing the overall partitioning into the octanol phase. This highlights the critical importance of measuring LogD for ionizable molecules to get a physiologically relevant lipophilicity value.
-
Structural Effects: The addition of a methyl group (AZD-102) or a fluorobenzyl group (AZD-103) predictably increases lipophilicity across all methods. This type of structure-lipophilicity relationship data is vital for guiding medicinal chemistry efforts to fine-tune a compound's ADMET properties.
Conclusion and Recommendations
The accurate determination of lipophilicity is a cornerstone of modern drug discovery. For novel scaffolds like this compound derivatives, a multi-pronged approach is recommended for a comprehensive understanding.
-
In Silico Models: Employ these extensively during the design phase to rapidly assess virtual compounds and prioritize synthetic efforts.
-
RP-HPLC: Utilize this high-throughput method for the initial experimental screening of synthesized compound libraries to validate computational predictions and build robust structure-activity relationships.
-
Shake-Flask: Reserve this gold-standard method for the definitive characterization of a few high-priority lead candidates. Measuring LogD at physiological pH 7.4 is essential for obtaining data that can reliably inform predictions of in vivo behavior.
By integrating these methods logically into the drug discovery workflow, research teams can make more informed decisions, optimize compound properties efficiently, and ultimately increase the probability of developing successful drug candidates.
A Head-to-Head Comparison for Chemists: Synthesizing 3-Alkoxyazetidines via Mitsunobu vs. Williamson Ether Synthesis
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a privileged structural motif, offering a unique three-dimensional framework that can significantly influence the pharmacological properties of a molecule. Among its derivatives, 3-alkoxyazetidines are of particular interest, serving as key building blocks in the synthesis of a wide array of bioactive compounds. The ether linkage at the C3 position can modulate lipophilicity, metabolic stability, and receptor interactions.
The synthesis of these crucial intermediates often boils down to a fundamental chemical transformation: etherification. Two of the most prominent methods for this purpose are the Mitsunobu reaction and the Williamson ether synthesis. While both can accomplish the desired C-O bond formation, they operate under vastly different mechanistic paradigms, each with its own set of advantages and limitations. This guide provides an in-depth, head-to-head comparison of these two powerful synthetic tools for the preparation of 3-alkoxyazetidines, supported by experimental insights and protocols to aid in methodological selection.
The Contenders: A Mechanistic Overview
The Mitsunobu Reaction: A Redox-Mediated Coupling
The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups from a primary or secondary alcohol.[1] It operates under mild, generally neutral conditions and is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[2] The reaction is a redox process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
The mechanism is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the alcohol, which subsequently attacks the activated phosphorus species to form an alkoxyphosphonium salt. The key step is the Sₙ2 displacement of the triphenylphosphine oxide leaving group by the nucleophile (in this case, another alcohol for ether synthesis).[2]
The Williamson Ether Synthesis: A Classic Sₙ2 Displacement
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4] It is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, where an alkoxide ion displaces a halide or other suitable leaving group from an alkyl electrophile.[4][5]
The reaction is typically carried out in two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, followed by the addition of the alkylating agent.[6] The success of the Williamson ether synthesis is highly dependent on the nature of the alkylating agent; primary alkyl halides are ideal, while secondary and tertiary halides are prone to elimination side reactions.[5][7]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present representative experimental protocols for the synthesis of a model compound, N-Boc-3-methoxyazetidine, from N-Boc-3-hydroxyazetidine.
Synthesis of the Starting Material: N-Boc-3-hydroxyazetidine
A common precursor for these transformations is N-Boc-3-hydroxyazetidine. A typical synthesis involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.[8]
Protocol for N-Boc-3-hydroxyazetidine Synthesis:
-
To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol, add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the crude 3-hydroxyazetidine in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-3-hydroxyazetidine.
Mitsunobu Ether Synthesis of N-Boc-3-methoxyazetidine
This protocol is adapted from general procedures for Mitsunobu reactions with secondary alcohols.[9]
Protocol:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq), methanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
Williamson Ether Synthesis of N-Boc-3-methoxyazetidine
This protocol is based on a reported synthesis of N-Boc-3-methoxyazetidine.[8]
Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Head-to-Head Comparison: Performance Metrics
| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |
| Yield | Generally good; typically 60-85% for secondary alcohols. | Good to excellent; reported yield of 81% for N-Boc-3-methoxyazetidine.[8] |
| Reaction Conditions | Mild, neutral conditions (0 °C to room temperature). | Requires a strong base (e.g., NaH) and can involve elevated temperatures. |
| Stereochemistry | Inversion of configuration at the alcohol center. | Retention of configuration at the alcohol center. |
| Substrate Scope | Broad; effective for primary and secondary alcohols.[1] | Best with primary alkyl halides; secondary halides can lead to elimination.[5] |
| Reagents | Requires stoichiometric phosphine and azodicarboxylate reagents. | Requires a strong base and an alkylating agent. |
| Byproducts | Triphenylphosphine oxide and a hydrazine derivative, which can be challenging to remove. | A salt (e.g., NaI) and potentially elimination products. |
| Purification | Often requires careful column chromatography to remove byproducts. | Generally straightforward purification by extraction and chromatography. |
Visualizing the Pathways
Caption: Simplified mechanism of the Mitsunobu ether synthesis.
Caption: Mechanism of the Williamson ether synthesis.
Discussion: Choosing the Right Tool for the Job
The choice between the Mitsunobu reaction and the Williamson ether synthesis for the preparation of 3-alkoxyazetidines is not merely a matter of preference but a strategic decision based on several factors.
When to Choose the Mitsunobu Reaction:
-
Stereochemical Inversion is Desired: If the starting 3-hydroxyazetidine has a defined stereocenter and the desired product requires the opposite configuration, the Mitsunobu reaction is the ideal choice due to its stereospecific Sₙ2 pathway.[2]
-
Mild Conditions are Necessary: The reaction's neutral and generally low-temperature conditions are advantageous when working with sensitive substrates that might not tolerate the strong bases or higher temperatures of the Williamson synthesis.[9]
-
Secondary Alkyl Ethers are Required: The Mitsunobu reaction can be effective for introducing secondary alkyl groups, a transformation that is often problematic in the Williamson synthesis due to competing elimination reactions.
Challenges with the Mitsunobu Reaction:
The primary drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct.[9] These can be difficult to separate from the desired product, often necessitating meticulous column chromatography, which can impact overall yield and scalability.
When to Choose the Williamson Ether Synthesis:
-
Scalability and Cost-Effectiveness: The reagents for the Williamson ether synthesis (a strong base and an alkyl halide) are generally less expensive than the phosphine and azodicarboxylate reagents used in the Mitsunobu reaction, making it a more economical choice for large-scale synthesis.
-
Simple Alkyl Groups are Being Introduced: For the synthesis of simple ethers, such as methyl or ethyl ethers, from primary alkyl halides, the Williamson synthesis is highly efficient and reliable, often providing high yields.[4][8]
-
Straightforward Purification: The byproducts of the Williamson synthesis are typically inorganic salts, which are easily removed by aqueous workup, simplifying the purification process.[10]
Challenges with the Williamson Ether Synthesis:
The main limitation of the Williamson ether synthesis is its susceptibility to elimination side reactions, particularly with secondary and tertiary alkyl halides.[5] For the synthesis of 3-alkoxyazetidines, this means that the choice of the alkylating agent is critical. While the azetidine ring itself is a secondary alcohol, the ether is formed by alkylating the corresponding alkoxide. Therefore, the constraint lies on the incoming alkyl group. If a more complex, sterically hindered ether is desired, the Williamson synthesis may not be the optimal choice.
Conclusion
Both the Mitsunobu reaction and the Williamson ether synthesis are valuable and versatile methods for the synthesis of 3-alkoxyazetidines. The choice between them should be guided by the specific requirements of the target molecule and the overall synthetic strategy.
-
The Mitsunobu reaction excels in its mild conditions and its ability to control stereochemistry through inversion, making it a powerful tool for complex and stereospecific syntheses. However, the associated purification challenges must be considered.
-
The Williamson ether synthesis offers a more classical, cost-effective, and often higher-yielding approach for the synthesis of simple 3-alkoxyazetidines, with the significant advantage of easier purification. Its primary limitation is the potential for elimination with more sterically demanding alkylating agents.
By carefully weighing the factors outlined in this guide, researchers can make an informed decision and select the most appropriate synthetic route to access the valuable class of 3-alkoxyazetidine building blocks for their drug discovery and development programs.
References
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Pure. A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Swamy, K. C. K.; et al.
- Dembinski, R.
- Freedman, H. H.; Dubois, R. A.
- Salehi, P.; et al.
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (S)-2-(4-(METHOXYCARBONYL)PHENYL)PYRROLIDINE-1-CARBOXYLATE. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Weissberg, A.; Dahan, A.; Portnoy, M. Williamson ether synthesis on solid support: substitution versus elimination.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Chen, C.-A.; et al. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. 2021.
- Xu, X.; Chu, Z.; Xia, C. Palladium Catalyzed C−O Coupling of Amino Alcohols for the Synthesis of Aryl Ethers.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Teach the Mechanism. A, B, C's of Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
University of Wisconsin-Whitewater. Experiment 06 Williamson Ether Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Organic Chemistry Research. An Efficient Tandem Synthesis of Alkyl Aryl Ethers, Including Valuable Building Blocks of Dialdehyde and Dinitro Groups under Microwave Irradiation and Solvent-Free Conditions on Potassium Carbonate as a Mild Solid Base. [Link]
-
The Reaction Notebook. Mitsunobu Reaction. [Link]
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ACS Publications. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. [Link]
-
National Institutes of Health. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. [Link]
-
Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
A Comparative Guide to the Conformational Analysis of 3-Isopropoxyazetidine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and puckered nature provide a unique conformational rigidity that can enhance the pharmacological properties of drug candidates.[1][2] Among substituted azetidines, those with an alkoxy group at the 3-position, such as 3-isopropoxyazetidine, offer a valuable scaffold for tuning lipophilicity and metabolic stability while providing a vector for further functionalization. Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
This guide provides an in-depth comparison of the primary experimental and computational methodologies used to elucidate the conformational preferences of this compound and related molecules. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Puckered Nature of the Azetidine Ring
Unlike planar aromatic rings, the azetidine ring is not flat. To alleviate torsional strain, it adopts a puckered conformation. This puckering is a dynamic process, and the ring can invert between two puckered forms. The position of this equilibrium and the preferred orientation of substituents are dictated by a delicate balance of steric and electronic factors. For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The bulky isopropoxy group in this compound is expected to have a significant influence on this conformational preference.
Diagram 1: Puckering of the Azetidine Ring
Caption: The azetidine ring exists in puckered conformations to minimize ring strain, with substituents occupying either pseudo-axial or pseudo-equatorial positions.
Comparative Analysis of Conformational Analysis Techniques
The two primary methods for determining the conformation of small molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Each provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Time-averaged solution-state conformation, dynamic processes (ring inversion). | Provides experimental data on the molecule in a biologically relevant state (solution). Can quantify the populations of different conformers. | Data reflects an average of all conformations present; interpretation can be complex. |
| Computational Modeling | Gas-phase or solvated-state conformational energies, geometric parameters (dihedral angles, bond lengths), and energy barriers between conformers. | Allows for the study of unstable conformers and transition states. Can predict conformational preferences before synthesis. | Accuracy is dependent on the level of theory and force field used. Results should be validated with experimental data. |
Experimental Approach: NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, the key NMR parameters are vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).
Vicinal Coupling Constants (³J) and the Karplus Relationship
The magnitude of the ³J coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3][4] By measuring the ³J values for the protons on the azetidine ring, we can estimate the dihedral angles and thus deduce the ring's pucker.
In a puckered azetidine ring, the cis and trans coupling constants will have distinct values. Generally, for four-membered rings, a larger ³J value is observed for cis protons compared to trans protons.[1]
Table 1: Representative ³J Coupling Constants for Puckered Azetidines
| Coupling | Typical Value (Hz) | Dihedral Angle (approx.) |
| ³Jcis | 8.4 - 8.9 | ~0° |
| ³Jtrans | 5.8 - 7.9 | ~120° |
Note: These are representative values and can vary depending on the specific substituents and solvent.[1]
Nuclear Overhauser Effect (NOE)
NOE experiments (specifically 2D NOESY or ROESY) provide information about through-space proximity between protons. For this compound, observing an NOE between the proton at C3 and the protons at C2 and C4 can help determine whether the isopropoxy group is in a pseudo-axial or pseudo-equatorial position.
-
Pseudo-equatorial isopropoxy group: NOEs would be expected between the C3 proton (now pseudo-axial) and the axial protons on C2 and C4.
-
Pseudo-axial isopropoxy group: NOEs would be expected between the C3 proton (now pseudo-equatorial) and the equatorial protons on C2 and C4.
Diagram 2: Experimental Workflow for NMR Conformational Analysis
Caption: A stepwise workflow for the experimental determination of the conformation of this compound using NMR spectroscopy.
Protocol 1: NMR Analysis of N-Boc-3-isopropoxyazetidine
-
Synthesis: Synthesize N-Boc-3-isopropoxyazetidine. A potential route involves the O-alkylation of N-Boc-3-hydroxyazetidine with 2-iodopropane in the presence of a base like sodium hydride.[5]
-
Sample Preparation: Dissolve 5-10 mg of purified N-Boc-3-isopropoxyazetidine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[3][6] Filter the solution into a 5 mm NMR tube to remove any particulate matter.[7]
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to verify the purity and identity of the compound.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the azetidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom, confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for determining the relative orientation of the substituents.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Measure the ³Jcis and ³Jtrans coupling constants from the high-resolution 1D ¹H NMR spectrum.
-
Analyze the NOESY spectrum for key cross-peaks between the C3-H and the protons on C2 and C4.
-
Use the measured ³J values in a Karplus equation to estimate the dihedral angles of the azetidine ring.
-
Combine the dihedral angle information with the NOE data to build a model of the predominant conformation in solution.
-
Computational Approach: Unveiling the Energy Landscape
Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape of molecules. This approach allows for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.
Diagram 3: Computational Workflow for Conformational Analysis
Caption: A systematic workflow for the computational conformational analysis of this compound using DFT methods.
Protocol 2: DFT Conformational Analysis of N-Boc-3-isopropoxyazetidine
-
Structure Building: Construct a 3D model of N-Boc-3-isopropoxyazetidine using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using a molecular mechanics force field initially to rapidly explore the conformational space. For more rigorous searches, tools like the GMMX algorithm in Gaussian can be employed.[8]
-
Geometry Optimization: For each identified low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP with the 6-31G(d) basis set.[9]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Analysis:
-
Compare the relative energies (or Gibbs free energies) of the optimized conformers to determine the most stable conformation and the populations of each conformer at a given temperature.
-
Analyze the geometric parameters of the most stable conformer, including the puckering of the azetidine ring and the dihedral angles.
-
Compare the calculated dihedral angles with those estimated from the experimental NMR coupling constants to validate the computational model.
-
Comparative Data: 3-Hydroxyazetidine vs. This compound
Table 2: Predicted Conformational Preferences
| Molecule | Substituent | Predicted Predominant Conformer (Substituent Orientation) | Rationale |
| N-Boc-3-hydroxyazetidine | -OH | Pseudo-equatorial | Minimizes steric interactions with the N-Boc group and ring protons. Allows for potential intermolecular hydrogen bonding. |
| N-Boc-3-isopropoxyazetidine | -O-iPr | Pseudo-equatorial | The bulky isopropoxy group will have a strong preference for the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. |
Computational studies would be invaluable in quantifying the energy difference between the pseudo-axial and pseudo-equatorial conformers for both molecules, thus providing a quantitative comparison of the influence of the 3-substituent.
Conclusion
The conformational analysis of this compound-containing molecules is crucial for understanding their role in medicinal chemistry. A combined approach of NMR spectroscopy and computational modeling provides a comprehensive picture of their three-dimensional structure and dynamics. NMR experiments, particularly the analysis of ³J coupling constants and NOEs, offer direct experimental evidence of the preferred conformation in solution. Computational methods complement this by providing detailed energetic and geometric information for all possible conformers. By following the detailed protocols outlined in this guide, researchers can confidently elucidate the conformational preferences of these important scaffolds, paving the way for more rational and effective drug design.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. [Link]
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source document unavailable for direct linking, but provides typical coupling constants for azetidines]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The conformational analysis of saturated heterocycles. Part XXVIII. 5-Alkoxy-1,3-dioxans. [Link]
-
The Journal of Organic Chemistry. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
-
Wikipedia. (n.d.). Karplus equation. [Link]
-
PubMed. (2007, October 15). New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Source document unavailable for direct linking, but provides information on NOE experiments for azetidinols]
-
ElectronicsAndBooks. (n.d.). Heterocyclic Conformational Analysis. [Link]
-
ResearchGate. (n.d.). X-ray crystal structures of (a) 3 (minor component of disorder omitted)... [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). [Link]
-
Journal of Medicinal Chemistry. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Chemistry Stack Exchange. (2015, June 23). Nomenclature of alkoxy and halo groups. [Link]
-
TOBIAS-lib - Universität Tübingen. (2006, November 23). Synthesis and Conformational Analysis of Jasplakinolide Analogues and Approach towards the Synthesis of Stereotetrad of Cruent. [Link]
-
MDPI. (n.d.). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). [Link]
-
ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. [Link]
-
Reddit. (2022, January 4). Using AM1 method to scan conformational space (Gaussian 16). [Link]
-
Chemical Science (RSC Publishing). (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]
-
The Journal of Physical Chemistry A - ACS Publications. (n.d.). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. [Link]
-
MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
-
YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. [Link]
-
ResearchGate. (n.d.). Conformational structure via DFT Calculations. [Link]
-
PMC - NIH. (n.d.). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]
-
PMC - NIH. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]
-
Canadian Center of Science and Education. (n.d.). DFT Study on the Conformational and Vibrational Properties of 3'-Deoxycytidine and Its Analogues. [Link]
-
ResearchGate. (n.d.). (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. [Link]
-
MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
-
Chemsrc. (n.d.). 1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0. [Link]
-
爱诗伦生物科技(上海)有限公司. (n.d.). N-Boc-3-methoxyazetidine|429669-07-8. [Link]
-
Journal of Medicinal Chemistry - ACS Publications. (n.d.). Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2). [Link]
-
Semantic Scholar. (2023, May 26). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R). [Link]
-
arXiv. (n.d.). Powder X-Ray Diffraction Assisted Evolutionary Algorithm for Crystal Structure Prediction. [Link]
-
MDPI. (n.d.). X-Ray Structures, Intermolecular Interactions, and Structural Transformations of Dihydroquercetin Solvates and Polymorphs. [Link]
-
PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]
Sources
- 1. nmr-bio.com [nmr-bio.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. organomation.com [organomation.com]
- 4. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. reddit.com [reddit.com]
- 9. DFT Study on the Conformational and Vibrational Properties of 3’-Deoxycytidine and Its Analogues | Ahmed | International Journal of Chemistry | CCSE [ccsenet.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Isopropoxyazetidine
As a Senior Application Scientist, it is understood that excellence in the lab goes beyond discovery; it encompasses a profound respect for safety and environmental stewardship. The proper handling and disposal of specialized reagents like 3-isopropoxyazetidine are paramount. This guide provides a procedural framework built on chemical first principles and established safety protocols to ensure that residual or waste this compound is managed responsibly, protecting both personnel and the environment.
The core principle for disposing of reactive chemical waste, such as this azetidine derivative, is controlled neutralization . Azetidine, the parent heterocycle of this compound, is a strong base with a conjugate acid pKa of 11.29, and it is classified as corrosive and flammable.[1] By analogy, this compound should be treated as a similarly reactive, corrosive, and potentially flammable alkaline substance. Direct disposal of such a reactive material into a general waste stream is unacceptable as it can lead to violent reactions, gas evolution, and environmental contamination.[2]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the hazards is essential. While a fully detailed safety data sheet (SDS) for this compound is not comprehensively populated, the available data and information from analogous structures provide a clear safety profile.[3][4][5]
Primary Hazards:
-
Corrosivity: As a secondary amine, it is strongly basic and presumed to cause severe skin burns and eye damage.[5]
-
Reactivity: Can react exothermically with acids, oxidizing agents, and other incompatible materials.[2][6]
-
Flammability: The parent compound, azetidine, is a highly flammable liquid.[5] Therefore, this compound should be handled with ignition sources in mind.
-
Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.[6]
Based on this assessment, the following PPE is mandatory for all disposal operations.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[7] |
| Eye Protection | Safety goggles | Must be worn at all times. |
| Face Protection | Face shield | Required to be worn over safety goggles, especially when handling quantities greater than a few milliliters. |
| Body Protection | Flame-resistant laboratory coat | To protect against splashes and potential ignition. |
| Ventilation | Certified Chemical Fume Hood | All steps of the disposal protocol must be performed inside a functioning chemical fume hood.[3] |
Part 2: Step-by-Step Disposal Protocol: Quenching and Neutralization
This protocol is designed for the safe neutralization of small quantities (<5 g or 5 mL) of this compound. For larger quantities, consult your institution's Environmental Health & Safety (EHS) department directly.
Experimental Causality: The goal is to convert the reactive, basic amine into a stable, neutral ammonium salt. This is achieved by a controlled acid-base reaction. The process involves initial dilution in a compatible solvent to moderate the reaction rate and dissipate heat effectively, followed by the slow addition of a weak acid. A weak acid is chosen over a strong acid to prevent a violent, uncontrolled exothermic reaction.[2]
Required Materials:
-
This compound waste
-
An inert, high-boiling point solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
1 M solution of citric acid or acetic acid in water
-
A suitably sized Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
pH indicator strips (range 1-14)
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Place the ice-water bath on a magnetic stir plate inside the fume hood.
-
Dilution:
-
Transfer the this compound waste into the Erlenmeyer flask.
-
Under stirring, slowly add an inert solvent (e.g., Toluene) to the flask. A general guideline is to use at least 10 volumes of solvent for every volume of amine waste (10:1 solvent:waste ratio). This dilution provides a thermal sink, absorbing heat generated during neutralization.
-
Place the flask in the ice-water bath and allow the solution to cool to below 10°C.
-
-
Neutralization:
-
Slowly add the 1 M citric acid or acetic acid solution dropwise to the stirred, cooled amine solution using a dropping funnel or pipette.
-
Monitor the temperature of the reaction. If the temperature rises above 20°C, pause the addition until the solution has cooled.
-
Continue the dropwise addition until the amine is fully neutralized.
-
-
Verification:
-
Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath.
-
Remove the flask from the bath and let it warm to room temperature.
-
Check the pH of the aqueous layer using a pH strip. The target pH is between 5.0 and 8.0. If the solution is still basic, add more acid dropwise. If it has become too acidic, add a small amount of 1 M sodium bicarbonate solution to adjust.
-
-
Waste Collection:
-
The resulting neutralized mixture should be transferred to a designated hazardous waste container.
-
The container must be clearly labeled with all its components (e.g., "Water, Toluene, 3-isopropoxyazetidinium citrate, residual this compound").
-
Seal the container tightly and store it in a designated satellite accumulation area.[3]
-
-
Final Disposal:
Part 3: Visualization of the Disposal Workflow
The following diagram outlines the logical steps and decision points in the disposal process for this compound.
Disposal workflow for this compound.
By adhering to this structured, chemically-sound protocol, researchers can ensure the safe and compliant disposal of this compound waste, upholding the highest standards of laboratory safety and professional responsibility.
References
-
SAFETY DATA SHEETS for this compound. (2025). lookchem. [Link]
-
EPA HAZARDOUS WASTE CODES. United States Environmental Protection Agency. [Link]
-
Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG. [Link]
- Method for treating an amine-containing waste water. (1991).
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1979). United States Environmental Protection Agency. [Link]
-
GHS 11 (Rev.11) SDS for this compound. XiXisys. [Link]
-
This compound hydrochloride. Fondchem. [Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). Journal of Environmental Informatics Letters. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). ACTenviro. [Link]
-
WASTE CODES. Ohio Environmental Protection Agency. [Link]
-
Neutralizing Amine-Cured Epoxy Surfaces. (1982). NASA Technical Reports Server (NTRS). [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Neutralizing Amine. CHIMIART. [Link]
-
Hazardous Waste Listings. United States Environmental Protection Agency. [Link]
-
Azetidine. Wikipedia. [Link]
-
SAFETY DATA SHEET: TRIISOPROPOXYSILANE, 95%. (2015). Gelest, Inc. [Link]
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. actenviro.com [actenviro.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

